Cordycepin
Descripción
This compound has been used in trials studying the treatment of Leukemia.
This compound has been reported in Cordyceps militaris, Streptomyces sparsogenes, and other organisms with data available.
This compound is a purine nucleoside antimetabolite and antibiotic isolated from the fungus Cordyceps militaris with potential antineoplastic, antioxidant, and anti-inflammatory activities. This compound is an inhibitor of polyadenylation, activates AMP-activated protein kinase (AMPK) and reduces mammalian target of rapamycin (mTOR) signaling, which may result in both the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. mTOR, a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase (PI3K)-related kinase (PIKK) family, plays an important role in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation, and its expression or activity is frequently dysregulated in human cancers.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
Propiedades
IUPAC Name |
(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEZSBMBBKLLBJ-BAJZRUMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041007 | |
| Record name | Cordycepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-03-0 | |
| Record name | Cordycepin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cordycepin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cordycepin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12156 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cordycepin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-deoxyadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORDYCEPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ8VF4M2J8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cordycepin Signaling Pathways in Cancer Cells: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cordycepin, a 3'-deoxyadenosine derived from the fungus Cordyceps militaris, has garnered significant attention for its potent anti-cancer properties. Its therapeutic effects are attributed to its multifaceted interaction with various intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, cell cycle arrest, and modulation of autophagy. This document provides a comprehensive overview of the core signaling cascades affected by this compound in cancer cells. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visual diagrams of the primary signaling pathways to facilitate a deeper understanding of its mechanism of action.
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-neoplastic effects by targeting several critical signaling networks that govern cell survival, proliferation, and death. The primary pathways include the induction of apoptosis, regulation of the cell cycle, and modulation of autophagy, often through the master regulatory pathways of AMPK, PI3K/Akt/mTOR, and MAPK.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. This compound induces apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.
-
Extrinsic Pathway: this compound can bind to death receptors like DR3, leading to the recruitment of the Fas-associated death domain (FADD) and subsequent activation of caspase-8.[1][2] Activated caspase-8 can then directly cleave and activate the executioner caspase-3.[1][2]
-
Intrinsic Pathway: The intrinsic pathway is often initiated by intracellular stress. This compound has been shown to increase the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][4] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[5][6][7] Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9, which in turn activates caspase-3.[1][2][7] The activation of caspase-3 culminates in the cleavage of cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[5][7]
Cell Cycle Regulation
This compound disrupts the normal progression of the cell cycle, a key strategy for halting the proliferation of cancer cells. It primarily induces cell cycle arrest at the G2/M or S phase, depending on the cancer type.
-
G2/M Phase Arrest: In esophageal and oral cancer cells, this compound has been shown to cause G2/M phase arrest.[4][8][9] This is achieved by altering the expression of key regulatory proteins, such as decreasing the levels of cyclin-dependent kinases 1 and 2 (CDK1, CDK2) and Cyclin B1.[4][8]
-
S-Phase Arrest: In leukemia and cervical cancer cells, this compound can induce S-phase arrest.[7][10] This effect is linked to the induction of DNA damage, which activates the Chk2-Cdc25A pathway, and the downregulation of proteins essential for S-phase progression, including Cyclin A2, Cyclin E, and CDK2.[7][10]
Autophagy Modulation
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or inducing cell death. This compound has been shown to induce autophagic cell death in several cancers, including breast, ovarian, and lung cancer.[11][12] A key mechanism is the inhibition of the mTOR signaling pathway, a central regulator of cell growth and autophagy.[11][13][14] this compound-induced autophagy can also promote apoptosis by degrading anti-apoptotic proteins like c-FLIP.[11][15] The process involves the formation of autophagosomes and the conversion of LC3-I to LC3-II, a hallmark of autophagy.[13][16]
Master Regulatory Pathways
The effects of this compound on apoptosis, cell cycle, and autophagy are orchestrated by its influence on upstream master regulatory pathways.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is an energy sensor that, when activated, typically inhibits cell growth and proliferation. This compound is a potent activator of the AMPK signaling pathway.[3][17][18] Activated AMPK inhibits mTORC1, which both suppresses proliferation and induces autophagy.[3][19] This activation is a key mechanism for this compound's anti-cancer effects in non-small cell lung cancer and gallbladder cancer.[3][17][19]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical pro-survival cascade that is often hyperactivated in cancer. This compound inhibits the PI3K/Akt/mTOR pathway in various cancer cells, including bladder, gastric, and ovarian cancers.[3][20][21] Inhibition of this pathway suppresses cell proliferation and survival and can be triggered by this compound-induced reactive oxygen species (ROS).[5][21]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, regulates diverse cellular processes. This compound's effect on this pathway is context-dependent. In some cancers, like esophageal cancer, it inactivates the ERK pathway to suppress progression.[3][4][8] In others, it activates JNK and p38 MAPK pathways to induce apoptosis.[1][22]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: this compound's Effect on Cancer Cell Viability
| Cell Line | Cancer Type | Assay | Concentration | Effect |
| ECA109 & TE-1 | Esophageal Squamous Cell Carcinoma | CCK-8 | 20-100 µg/ml | Dose- and time-dependent inhibition of viability[4] |
| Ishikawa | Endometrial Cancer | MTT | 100 µg/ml | Inhibition comparable to 4 µg/ml cisplatin[23] |
| T24 | Bladder Cancer | - | Concentration-dependent | Significant reduction in cell survival rate[21] |
| 4NAOC-1 | Oral Cancer | - | - | Significant inhibition of cell proliferation[24] |
Table 2: this compound's Effect on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Parameter | Concentration | Observation |
| ECA109 & TE-1 | Esophageal | Apoptosis | Various | Increased chromatin condensation and apoptotic bodies[4] |
| ECA109 & TE-1 | Esophageal | Cell Cycle | Various | G2/M phase arrest[4] |
| NB-4 & U937 | Leukemia | Cell Cycle | Various | S-phase accumulation[7] |
| SiHa & HeLa | Cervical Cancer | Cell Cycle | Various | Elongated S-phase[10] |
Key Experimental Protocols
The following are generalized methodologies for key experiments frequently cited in this compound research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and/or other drugs) for specified time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, providing insight into the expression levels of signaling pathway components.
-
Protein Extraction: Lyse this compound-treated and control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein samples by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-AMPK, Caspase-3, Cyclin B1) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry allows for the high-throughput analysis of individual cells to determine the percentage of cells in different phases of the cell cycle or undergoing apoptosis.
-
For Apoptosis (Annexin V/PI Staining):
-
Cell Preparation: Harvest treated and control cells and wash with PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
-
For Cell Cycle Analysis:
-
Cell Preparation: Harvest treated and control cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and treat with RNase A to remove RNA. Stain the cellular DNA with Propidium Iodide (PI).
-
Analysis: Analyze the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a promising natural compound with significant anti-cancer activity, demonstrated across a wide range of cancer types. Its efficacy stems from its ability to simultaneously modulate multiple core signaling pathways. By activating pro-apoptotic and autophagic death mechanisms while inhibiting pro-survival and proliferative signals (such as the PI3K/Akt/mTOR pathway) and arresting the cell cycle, this compound presents a multi-pronged attack on cancer cells. A thorough understanding of these intricate signaling networks is paramount for its rational development as a standalone or combination therapeutic agent in oncology. Future research should continue to explore these pathways to identify biomarkers for sensitivity and to optimize its clinical application.
References
- 1. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Downregulates Cdk-2 to Interfere with Cell Cycle and Increases Apoptosis by Generating ROS in Cervical Cancer Cells: in vitro and in silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Autophagy in Anti-Cancer and Health Promoting Effects of this compound - ProQuest [proquest.com]
- 12. This compound inhibits human ovarian cancer by inducing autophagy and apoptosis through Dickkopf-related protein 1/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound induces autophagy-mediated c-FLIPL degradation and leads to apoptosis in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Activates Autophagy to Suppress FGF9-induced TM3 Mouse Leydig Progenitor Cell Proliferation | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 17. This compound Inhibits Drug-resistance Non-small Cell Lung Cancer Progression by Activating AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. This compound induces apoptosis in human bladder cancer T24 cells through ROS-dependent inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Experimental and In Silico Analysis of this compound and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cordycepin as a Cytotoxic Nucleoside Analogue
This technical guide provides a comprehensive overview of this compound, a naturally occurring nucleoside analogue, and its role as a cytotoxic agent. We will delve into its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its study, supplemented with quantitative data and visual diagrams to facilitate understanding and further research.
Introduction
This compound, or 3'-deoxyadenosine, is a bioactive compound originally isolated from the fungus Cordyceps militaris.[1][2][3] As a derivative of the nucleoside adenosine, its structural similarity allows it to interfere with various cellular processes, leading to cytotoxic effects in cancer cells.[4][5] This has made it a subject of significant interest in oncology research for its potential as a chemotherapeutic agent.[2][6] Its multifaceted mechanism of action includes the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][4]
Mechanism of Action
This compound's primary mechanism as a cytotoxic agent stems from its identity as a nucleoside analogue. Lacking a hydroxyl group at the 3' position of its ribose moiety, it disrupts nucleic acid synthesis.[7]
Once inside the cell, this compound is converted into its active triphosphate form, this compound triphosphate. This molecule can then act in two primary ways:
-
Inhibition of Polyadenylation: this compound triphosphate acts as a chain terminator during the synthesis of messenger RNA (mRNA) poly(A) tails.[8][9][10] This premature termination leads to shorter poly(A) tails, resulting in mRNA instability, inefficient translation, and ultimately, the inhibition of protein synthesis.[8][9][10][11]
-
DNA/RNA Chain Termination: Although less prominent than its effect on polyadenylation, this compound triphosphate can be incorporated into growing DNA and RNA chains. Its lack of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next nucleotide, leading to chain termination.
Modulation of Signaling Pathways
This compound exerts its cytotoxic effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and death.
Key Affected Pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and protein synthesis.[8][9]
-
AMPK Pathway: this compound can activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[8][9] AMPK activation leads to the inhibition of the mTOR pathway, further contributing to the suppression of cell growth.[8][9]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and ERK, is involved in stress responses and apoptosis. This compound can activate JNK, which in turn can lead to cell cycle arrest and apoptosis.[6] In some contexts, it can inactivate the MEK/ERK pathway.[12]
-
Apoptosis Pathways: this compound induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[13] It also activates caspase cascades, including caspase-3, -8, and -9, which are the executioners of apoptosis.[1][2][3][10]
-
GSK-3β/β-catenin Pathway: By modulating Glycogen Synthase Kinase 3β (GSK-3β), this compound can affect the stability of β-catenin, a key player in cell proliferation.[3][6] This leads to the suppression of target genes like cyclin D1 and c-myc.[2][3]
Quantitative Data Summary
The cytotoxic efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT-29 | Colon Cancer | 80 | 24 |
| LoVo | Colon Cancer | 80 | 24 |
| A549 | Lung Cancer | 40 | 24 |
| ECA109 | Esophageal Cancer | Varies | 24, 48, 72 |
| TE-1 | Esophageal Cancer | Varies | 24, 48, 72 |
| NOZ | Gallbladder Cancer | Varies | 48 |
| GBC-SD | Gallbladder Cancer | Varies | 48 |
| NB-4 | Leukemia | Varies | Not Specified |
| U937 | Leukemia | Varies | Not Specified |
Note: "Varies" indicates that the studies reported dose-dependent effects without specifying a single IC50 value under all conditions.
Table 2: Effects of this compound on Apoptosis and Cell Cycle
| Cell Line | Effect | Observation | This compound Conc. (µM) |
| ECA109, TE-1 | Apoptosis | Increased chromatin condensation and number of apoptotic cells | Not Specified |
| ECA109, TE-1 | Cell Cycle | G2/M phase arrest | Not Specified |
| NOZ, GBC-SD | Apoptosis | Increased apoptosis, decreased mitochondrial membrane potential | Dose-dependent |
| NOZ, GBC-SD | Cell Cycle | S phase arrest | Dose-dependent |
| NB-4, U937 | Apoptosis | Induction of apoptosis via p53 and cytochrome c release | Not Specified |
| NB-4, U937 | Cell Cycle | S phase arrest via DNA damage response | Not Specified |
Experimental Protocols
The following are standardized methodologies for key experiments used to evaluate the cytotoxic effects of this compound.
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells (e.g., 4 x 10³ to 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.[14][15]
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).[16]
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Remove the medium and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[14]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Protocol:
-
Culture and treat cells with this compound as required for the experiment.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, then store at -20°C overnight.[14]
-
Wash the fixed cells twice with PBS to remove the ethanol.[14]
-
Resuspend the cell pellet in a solution containing RNase A and incubate to degrade RNA.[14][16]
-
Add Propidium Iodide (PI) staining solution and incubate in the dark.[16]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
This technique is used to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.
Protocol:
-
Treat cells with this compound, then lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound presents a compelling case as a cytotoxic agent with significant therapeutic potential in oncology. Its multifaceted mechanism of action, centered on its role as a nucleoside analogue and its ability to modulate key cellular signaling pathways, allows it to effectively induce apoptosis and cell cycle arrest in a variety of cancer cell types. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this promising natural compound. Future research should focus on optimizing its delivery, exploring synergistic combinations with existing chemotherapies, and further elucidating its complex interactions within the tumor microenvironment.
References
- 1. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and pharmacological insights into this compound for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound: a bioactive metabolite of C ordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 10. karger.com [karger.com]
- 11. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 13. This compound Induces S Phase Arrest and Apoptosis in Human Gallbladder Cancer Cells [mdpi.com]
- 14. Experimental and In Silico Analysis of this compound and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Suppresses The Malignant Phenotypes of Colon Cancer Cells through The GSK3ß/ß-catenin/cyclin D1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Unraveling of Cordycepin: A Technical Guide to its Biological and Therapeutic Frontiers
For Immediate Release
A Comprehensive Technical Review of Cordycepin for Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the multifaceted biological activities and burgeoning therapeutic potential of this compound (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the entomopathogenic fungus Cordyceps militaris.[1][2] With a rich history in traditional medicine, this compound is now at the forefront of modern scientific investigation due to its potent anti-cancer, anti-inflammatory, antiviral, and metabolic regulatory properties.[1][3] This document serves as a technical resource, consolidating quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways modulated by this promising therapeutic agent.
Quantitative Assessment of this compound's Bioactivity
The therapeutic efficacy of this compound has been quantified across a spectrum of preclinical models. The following tables summarize the key inhibitory and effective concentrations of this compound in various cancer cell lines and against viral pathogens, providing a valuable reference for researchers.
Table 1: Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB-4 | Leukemia | 73.2 | [4] |
| U937 | Leukemia | 90.4 | [4] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 64.8 µg/mL | [5] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 60.6 µg/mL | [5] |
| A549 | Non-Small Cell Lung Cancer | ~400 | [6] |
| PC9 | Non-Small Cell Lung Cancer | ~60 | [7] |
| H460 | Non-Small Cell Lung Cancer | ~200 | [6] |
| H1299 | Non-Small Cell Lung Cancer | ~200 | [6] |
| H157 | Non-Small Cell Lung Cancer | ~200 | [6] |
| HT29 | Colon Cancer | 92.05 | [8] |
| MIAPaCa-2 | Pancreatic Cancer | >100 µg/mL | [9] |
| Capan-1 | Pancreatic Cancer | >100 µg/mL | [9] |
Table 2: Antiviral Efficacy of this compound (EC50 Values)
| Virus | Cell Line | EC50 (µM) | Reference |
| Dengue Virus (DENV) | Vero | 26.94 | [10][11] |
| SARS-CoV-2 | Vero E6 | 2.01 | [1] |
Core Mechanisms of Action: A Look into Cellular Signaling
This compound exerts its diverse biological effects by modulating a complex network of intracellular signaling pathways. Its structural similarity to adenosine allows it to interfere with various cellular processes, from nucleic acid synthesis to the regulation of key protein kinases.
Anti-Cancer Mechanisms
The anti-neoplastic properties of this compound are attributed to its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis.[4][5] These effects are mediated through the modulation of several critical signaling cascades.
1. Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to upregulate the expression of pro-apoptotic proteins such as Bax and activate caspases, the key executioners of apoptosis.[5][12]
2. Cell Cycle Arrest: By interfering with the cell cycle machinery, this compound can halt the proliferation of cancer cells.[4] Studies have demonstrated its ability to cause cell cycle arrest at various phases, including the S and G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases.[4][13]
Figure 1: this compound's pro-apoptotic and cell cycle arrest pathways.
3. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[2]
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Anti-Inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators.[3]
1. NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. This compound inhibits the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines and enzymes like iNOS and COX-2.[14][15]
Figure 3: this compound's inhibition of the NF-κB inflammatory pathway.
Metabolic Regulation
This compound has emerged as a potential therapeutic agent for metabolic disorders due to its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[16][17]
1. AMPK Activation: Activation of AMPK by this compound leads to a cascade of events that promote catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibit anabolic pathways (like protein and lipid synthesis). This makes it a promising candidate for the treatment of conditions like obesity and type 2 diabetes.[18][19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological and therapeutic potential of Cordyceps with special reference to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of this compound produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. This compound Inhibits Virus Replication in Dengue Virus-Infected Vero Cells [mdpi.com]
- 11. This compound Inhibits Virus Replication in Dengue Virus-Infected Vero Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits lipopolysaccharide-induced inflammation by the suppression of NF-kappaB through Akt and p38 inhibition in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses TNF-α-induced NF-κB activation by reducing p65 transcriptional activity, inhibiting IκBα phosphorylation, and blocking IKKγ ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cordyceps militaris: An Overview of Its Chemical Constituents in Relation to Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Activation of AMPK by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cordycepin's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin, a naturally occurring adenosine analog derived from Cordyceps species, has garnered significant scientific interest for its potent immunomodulatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound influences the immune system. It details its effects on key immune cells, including macrophages, T lymphocytes, and dendritic cells, and elucidates its role in modulating critical signaling pathways such as NF-κB, MAPK, and JAK-STAT. This document summarizes quantitative data from various studies, outlines experimental protocols for key assays, and presents visual diagrams of the signaling cascades to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
The immune system is a complex network of cells and signaling molecules that work in concert to defend the host against pathogens and aberrant cells. Dysregulation of this intricate system can lead to a spectrum of diseases, from autoimmune disorders to cancer. Pharmacological modulation of immune responses, therefore, represents a critical area of therapeutic development. This compound (3'-deoxyadenosine) has emerged as a promising bioactive compound with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Its structural similarity to adenosine allows it to interfere with various cellular processes, including signal transduction and gene expression, thereby influencing immune cell function.[1] This guide delves into the core mechanisms of this compound's immunomodulatory actions, providing a technical foundation for its potential therapeutic applications.
Modulation of Macrophage Function
Macrophages are pivotal players in both innate and adaptive immunity, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. This compound has been shown to significantly influence this polarization and modulate macrophage effector functions.
Inhibition of Pro-inflammatory Mediators
In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages produce a barrage of inflammatory mediators. This compound effectively curtails this response by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[3] This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[3] Furthermore, this compound dose-dependently suppresses the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in LPS-stimulated macrophages.[3][4]
Promotion of M2 Polarization
This compound actively promotes the phenotypic switch of macrophages from the M1 to the M2 state.[4] While it suppresses the expression of M1-associated cytokines and chemokines like IL-1β, TNF-α, CX3CL1, and RANTES, it upregulates the expression of M2-associated anti-inflammatory cytokines such as IL-10, IL-1 receptor antagonist (IL-1ra), and transforming growth factor-beta (TGF-β).[5][6] This shift towards an M2 phenotype suggests a role for this compound in resolving inflammation and promoting tissue repair.
Quantitative Data on Macrophage Modulation
| Parameter | Cell Line | Stimulant | This compound Concentration | Effect | Reference |
| NO Production | RAW 264.7 | LPS | 5-30 µg/mL | Dose-dependent inhibition | [3] |
| PGE2 Production | RAW 264.7 | LPS | up to 30 µg/mL | Dose-dependent inhibition | [3] |
| TNF-α Secretion | RAW 264.7 | LPS | 5-40 µg/mL | Significant dose-dependent decrease | [3][4] |
| IL-1β Secretion | RAW 264.7 | LPS | 5-40 µg/mL | Significant dose-dependent decrease | [4][5] |
| IL-6 Secretion | RAW 264.7 | LPS | 5-40 µg/mL | Significant dose-dependent decrease | [4] |
| iNOS Expression | RAW 264.7 | LPS | 5-30 µg/mL | Significant inhibition | [3][4] |
| COX-2 Expression | RAW 264.7 | LPS | up to 30 µg/mL | Significant inhibition | [3][4] |
| IL-10 Expression | RAW 264.7 | LPS | 5-40 µg/mL | Upregulation | [4][5] |
| TGF-β Expression | RAW 264.7 | LPS | 5-40 µg/mL | Upregulation | [5] |
Regulation of T Lymphocyte Activity
T lymphocytes are central to adaptive immunity, orchestrating cellular and humoral immune responses. This compound exerts a significant suppressive effect on T cell activation and proliferation, highlighting its potential in managing T cell-mediated autoimmune and inflammatory conditions.[7]
Inhibition of T Cell Proliferation and Cytokine Production
This compound has been demonstrated to inhibit the proliferation of splenocytes induced by the T cell mitogen concanavalin A in a dose-dependent manner.[4][7] This anti-proliferative effect is accompanied by a reduction in the secretion of both Th1 cytokines (IL-2, IFN-γ) and Th2 cytokines (IL-4, IL-6).[4] The suppression of IL-2 production is a key mechanism, as this cytokine is crucial for T cell proliferation and differentiation.[8]
Modulation of T Cell Receptor (TCR) Signaling
The inhibitory effects of this compound on T cell activation are mediated, at least in part, through the modulation of the T cell receptor (TCR) signaling pathway.[4][8] It has been shown to inhibit the phosphorylation of key downstream signaling molecules such as TAP-70 and Erk, which are essential for transducing the activation signal from the TCR.[4] By interfering with this initial signaling cascade, this compound effectively dampens excessive T cell activation.[8]
Quantitative Data on T Cell Modulation
| Parameter | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Splenocyte Proliferation | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Dose-dependent decrease | [4][7] |
| IL-2 Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |
| IFN-γ Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |
| IL-4 Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |
| IL-6 Secretion | Mouse Splenocytes | Concanavalin A | 10, 20, 40 µg/mL | Reduction | [4] |
Influence on Dendritic Cell Maturation
Dendritic cells (DCs) are professional antigen-presenting cells that bridge innate and adaptive immunity. The maturation state of DCs is critical in determining the nature of the subsequent T cell response. While some studies on Cordyceps extracts suggest a promotion of DC maturation, leading to enhanced T cell activation, the specific effects of purified this compound on this process require further elucidation.[9][10] Water extracts of Cordyceps militaris have been shown to induce the maturation of murine bone marrow-derived dendritic cells, as evidenced by the increased expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II molecules.[9] This matured phenotype was associated with a decreased endocytic capacity and an increased production of IL-12, a key cytokine for driving Th1 responses.[9]
Core Signaling Pathways Modulated by this compound
This compound's immunomodulatory effects are underpinned by its ability to interfere with several key intracellular signaling pathways that regulate inflammation and immune cell activation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression. This compound is a potent inhibitor of NF-κB activation in various immune cells.[3][4] In LPS-stimulated macrophages, this compound prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[3][11] This inhibition of NF-κB is a key mechanism underlying the suppression of iNOS, COX-2, and pro-inflammatory cytokine expression.[3][4] Further studies have revealed that this compound can also suppress the ubiquitination of IKKγ, a critical step in the activation of the IKK complex that phosphorylates IκBα.[11]
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals to the nucleus to regulate inflammatory responses. This compound has been shown to suppress the LPS-induced phosphorylation of p38, ERK, and JNK in macrophages.[3][12] This inhibition of MAPK activation contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory genes.[3] The suppression of the MAPK pathway by this compound is linked to its ability to interfere with the interaction between LPS and Toll-like receptor 4 (TLR4), an upstream receptor in the MAPK activation cascade.[3]
Caption: this compound's modulation of the MAPK signaling pathway.
JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immune cell development, differentiation, and activation.[13] While the direct and extensive effects of this compound on the JAK-STAT pathway in immune cells are still an area of active research, some studies have indicated its involvement. For instance, this compound has been shown to activate the JAK2/STAT3 signaling pathway in embryonic stem cells, which is crucial for maintaining pluripotency.[14] In the context of immunity, the JAK-STAT pathway is essential for mediating the effects of cytokines that are modulated by this compound, such as IL-6 and IL-10.[13] Therefore, it is plausible that this compound's immunomodulatory effects are, in part, mediated through its influence on this pathway, although more direct evidence in immune cells is needed.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 246.7 and murine microglial cell line BV2 are frequently used to study the anti-inflammatory effects of this compound.[4][15] For T cell studies, primary mouse splenocytes or Jurkat cells are often utilized.[7][8]
-
Stimulation: Lipopolysaccharide (LPS) at concentrations ranging from 100 ng/mL to 1 µg/mL is commonly used to induce an inflammatory response in macrophages and microglial cells.[3][5] Concanavalin A (ConA) is used as a mitogen to stimulate T cell proliferation.[7]
-
This compound Treatment: Cells are typically pre-treated with varying concentrations of this compound (ranging from 5 to 40 µg/mL) for a specific duration (e.g., 1 hour) before the addition of the inflammatory stimulus.[3][5]
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the culture medium are quantified using commercially available ELISA kits.[3][7]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative Real-Time PCR (qPCR): The mRNA expression levels of target genes (e.g., iNOS, COX-2, cytokines) are determined by RT-PCR or qPCR.[3][5]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates, as well as cytoplasmic and nuclear fractions, are prepared from treated and untreated cells.
-
Immunoblotting: Protein samples are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., p-p38, p-ERK, p-JNK, IκBα, p65) and corresponding secondary antibodies.[3][11] The protein bands are visualized using an enhanced chemiluminescence detection system.[3]
Experimental Workflow
Caption: A generalized experimental workflow for studying this compound's immunomodulatory effects.
Conclusion and Future Directions
This compound demonstrates multifaceted immunomodulatory activities, primarily characterized by a potent anti-inflammatory profile. Its ability to suppress the production of pro-inflammatory mediators in macrophages, inhibit T cell activation, and modulate key signaling pathways like NF-κB and MAPK underscores its therapeutic potential for a range of inflammatory and autoimmune diseases.[2] The promotion of M2 macrophage polarization further suggests a role in the resolution of inflammation and tissue healing.
For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:
-
Clinical Trials: While preclinical data are robust, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human inflammatory diseases.[16][17]
-
Pharmacokinetics and Bioavailability: Studies on this compound derivatives and novel delivery systems are warranted to improve its metabolic stability and bioavailability.[2]
-
Targeted Delivery: Developing strategies for the targeted delivery of this compound to specific immune cell populations or inflamed tissues could enhance its therapeutic efficacy and minimize potential off-target effects.
-
JAK-STAT Pathway Elucidation: A more in-depth investigation into the direct effects of this compound on the JAK-STAT pathway in different immune cells will provide a more complete picture of its immunomodulatory mechanisms.
References
- 1. This compound for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts, Polysaccharides and this compound [frontiersin.org]
- 5. Role of this compound and Adenosine on the Phenotypic Switch of Macrophages via Induced Anti-inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suppression of T-cell activation in vitro and in vivo by this compound from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound exhibits a suppressive effect on T cells through inhibiting TCR signaling cascade in CFA-induced inflammation mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Water extract of Cordyceps militaris enhances maturation of murine bone marrow-derived dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trends in the Immunomodulatory Effects of Cordyceps militaris: Total Extracts, Polysaccharides and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound suppresses TNF-α-induced NF-κB activation by reducing p65 transcriptional activity, inhibiting IκBα phosphorylation, and blocking IKKγ ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Protects against Hepatic Ischemia/Reperfusion Injury via Inhibiting MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. The novel application of this compound in maintaining stem cell pluripotency and increasing iPS cell generation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of this compound via suppression of inflammatory mediators in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunomodulatory effects of a mycelium extract of Cordyceps (Paecilomyces hepiali; CBG-CS-2): a randomized and double-blind clinical trial | springermedizin.de [springermedizin.de]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Unveiling the Anti-Inflammatory Potential of Cordycepin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties present a promising avenue for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the investigation and development of this compound-based anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the need for novel therapeutic strategies. This compound has emerged as a compelling candidate due to its demonstrated ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. This guide will dissect the intricate mechanisms of action of this compound, providing a foundational understanding for its therapeutic application.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the suppression of the NOD-Like Receptor Protein 3 (NLRP3) inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.
This compound has been shown to effectively suppress this pathway at multiple points. Studies have demonstrated that this compound can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[1][2] Furthermore, this compound can also directly reduce the transcriptional activity of p65 in the nucleus.[1]
References
Cordycepin's Modulatory Effects on the mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-proliferative, anti-inflammatory, and immunomodulatory effects.[1][2] A critical mechanism underpinning these biological actions is its profound impact on the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a hallmark of numerous pathologies, including cancer and metabolic disorders.[3][4] This technical guide provides an in-depth analysis of this compound's interaction with the mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms to support advanced research and drug development initiatives.
Core Mechanism of Action: Dual Inhibition via AMPK Activation
The primary mechanism by which this compound inhibits the mTOR pathway is through the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][2][5] this compound's structural similarity to adenosine allows it to be converted intracellularly to this compound monophosphate, which may mimic AMP, thereby allosterically activating AMPK.[1] Some evidence also suggests this compound may directly interact with AMPK subunits.[6]
Once activated, AMPK exerts its inhibitory effects on mTOR through several downstream actions:
-
Inhibition of mTOR Complex 1 (mTORC1): Activated AMPK directly phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1.[5] AMPK can also phosphorylate Raptor, a key component of the mTORC1 complex, leading to its inhibition.[5] This cascade effectively shuts down mTORC1 signaling.[5][7]
-
Inhibition of mTOR Complex 2 (mTORC2): Unlike rapamycin, which primarily targets mTORC1, this compound demonstrates inhibitory effects on both mTORC1 and mTORC2.[1] The inhibition of mTORC2 disrupts the full activation of Akt (Protein Kinase B), a critical upstream activator of mTORC1, by preventing its phosphorylation at Ser473.[1][2] This creates a "double block" on the mTOR signaling pathway.[1]
Furthermore, this compound has been shown to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is a major upstream pathway that activates mTOR.[3][8][9] By inhibiting PI3K/Akt signaling, this compound further reduces the pro-growth and pro-survival signals funneled through mTOR.
Quantitative Data: this compound Bioactivity
The inhibitory concentration (IC50) of this compound varies across different cell lines, reflecting cell-specific sensitivities. A systematic review of 192 studies calculated a median IC50 of 135 µM for its effects on cell survival and proliferation.[3] The following table summarizes reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | 48 h | ~135 | [10] |
| MCF-7 | Breast Cancer | Not Specified | 46.85 ± 1.62 | [10] |
| MDA-MB-453 | Breast Cancer | Not Specified | ~70 | [10] |
| U2OS | Osteosarcoma | 48 h | 155.1 | [11] |
| 143B | Osteosarcoma | 48 h | 208.5 | [11] |
| SJSA1 | Osteosarcoma | 48 h | 372.1 | [11] |
| SAOS2 | Osteosarcoma | 48 h | 346.0 | [11] |
| GBC-SD | Gallbladder Cancer | 72 h | 10-100 (Inhibits Colony Formation) | [5] |
Signaling Pathway and Workflow Visualizations
This compound's Interaction with the mTOR Signaling Pathway
The following diagram illustrates the molecular cascade through which this compound modulates the mTOR pathway, highlighting the central role of AMPK activation and the dual inhibition of mTORC1 and mTORC2.
Experimental Workflow: Western Blot Analysis
Western blotting is a fundamental technique used to quantify the changes in protein expression and phosphorylation status of key mTOR pathway components following this compound treatment.
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying this compound's effects. Below are detailed methodologies for key assays.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound.
-
Cell Seeding: Plate cells (e.g., MCF-7, U2OS) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound (e.g., 0-200 µM). Include a vehicle control (medium with DMSO or PBS, depending on the solvent for this compound).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to detect changes in the phosphorylation state of mTOR pathway proteins.
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[6]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a 4-20% gradient or a suitable percentage polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting total and phosphorylated forms of proteins of interest (e.g., p-AMPKα (Thr172), AMPKα, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-Akt (Ser473), Akt) overnight at 4°C with gentle agitation.[6]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels.
Conclusion and Future Directions
This compound consistently demonstrates a potent inhibitory effect on the mTOR signaling pathway, primarily driven by its ability to activate AMPK and suppress PI3K/Akt signaling. This dual-level inhibition of both mTORC1 and mTORC2 distinguishes it from other mTOR inhibitors like rapamycin and underlies its broad anti-proliferative and anti-inflammatory activities.[1][3] The quantitative data and established protocols provided in this guide serve as a valuable resource for the scientific community. Future research should focus on elucidating the precise molecular interactions between this compound and AMPK, exploring its efficacy in in vivo models of mTOR-driven diseases, and developing this compound derivatives with improved pharmacokinetic profiles and target specificity for clinical applications.[10]
References
- 1. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits cell senescence by ameliorating lysosomal dysfunction and inducing autophagy through the AMPK and mTOR–p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective effects of this compound on MPTP-induced Parkinson's disease mice via suppressing PI3K/AKT/mTOR and MAPK-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Mechanism and Therapeutic Potential of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound augments the chemosensitivity of osteosarcoma to cisplatin by activating AMPK and suppressing the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor Mechanism and Therapeutic Potential of this compound Derivatives [mdpi.com]
The structural difference between cordycepin and adenosine
An In-depth Technical Guide to the Structural and Functional Divergence of Cordycepin and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural distinctions between this compound (3'-deoxyadenosine) and its parent nucleoside, adenosine. It outlines the profound implications of this subtle structural change on their physicochemical properties, biological activities, and therapeutic potential. The document includes comparative data, detailed experimental methodologies for their analysis and synthesis, and visual representations of key biological pathways they modulate.
Core Structural Difference
The fundamental structural difference between this compound and adenosine lies in the ribose sugar moiety. This compound is a derivative of adenosine that lacks a hydroxyl (-OH) group at the 3' position of the ribose ring, which is replaced by a hydrogen (-H) atom.[1][2][3] This seemingly minor modification—the absence of a single oxygen atom—is responsible for the unique biological activities of this compound, most notably its function as a chain-terminating inhibitor of RNA synthesis.[1][4]
Comparative Physicochemical Data
The structural difference imparts distinct physicochemical properties to each molecule. A summary of these properties is presented below for direct comparison.
| Property | Adenosine | This compound |
| Systematic IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxane-3,4-diol | (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol[4] |
| Chemical Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₃N₅O₃[1] |
| Molar Mass | 267.24 g·mol⁻¹ | 251.246 g·mol⁻¹[1][5] |
| Melting Point | 234-236 °C | 225.5 °C[1] |
| Solubility | Soluble in water, ethanol[5] | Soluble in water, ethanol[5] |
Experimental Protocols
Synthesis and Isolation
Protocol 3.1.1: Semi-Synthesis of this compound from Adenosine
This protocol outlines a general, multi-step chemical synthesis route to produce this compound from commercially available adenosine.[6][7]
-
Protection of Hydroxyl Groups: Protect the 2'- and 5'-hydroxyl groups of adenosine using appropriate protecting groups (e.g., silyl ethers or acetals) to ensure selective reaction at the 3' position.
-
Activation of the 3'-Hydroxyl Group: Convert the free 3'-hydroxyl group into a good leaving group. A common method is tosylation, which involves reacting the protected adenosine with p-toluenesulfonyl chloride (TsCl) in pyridine.
-
Reductive Deoxygenation (Barton-McCombie Reaction):
-
Convert the 3'-O-tosyl group to a 3'-thionoester by reacting with a suitable reagent like phenyl chlorothionocarbonate.
-
Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a hydrogen donor (e.g., tributyltin hydride) to reduce the C-O bond, effectively removing the functional group and leaving a hydrogen atom.
-
-
Deprotection: Remove the protecting groups from the 2'- and 5'- positions using appropriate deprotection agents (e.g., a fluoride source like TBAF for silyl groups) to yield the final product, this compound.[6]
-
Purification: Purify the final product using column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Protocol 3.1.2: Extraction and Purification from Cordyceps militaris
This protocol details a standard method for isolating adenosine and this compound from the fruiting bodies or mycelia of Cordyceps militaris.[8][9][10]
-
Sample Preparation: Dry the Cordyceps militaris material (fruiting bodies or mycelia) and grind it into a fine powder to maximize surface area for extraction.
-
Solvent Extraction:
-
Filtration and Concentration:
-
Centrifuge the mixture to pellet the solid material and filter the supernatant to remove particulate matter.
-
Concentrate the extract under vacuum to reduce the volume and remove the ethanol.
-
-
Purification:
-
Solid-Phase Extraction: Pass the concentrated aqueous extract through a macroporous resin column to perform initial purification and remove non-polar impurities.[11]
-
Chromatography: Further purify the compounds using preparative HPLC with a C18 column. Use a mobile phase of methanol and water, and detect the compounds via UV absorbance at approximately 260 nm.[11]
-
-
Analysis and Quantification: Confirm the purity and quantify the yields of adenosine and this compound using analytical HPLC-DAD by comparing with certified reference standards.[10]
Structural Analysis
Protocol 3.2.1: Differentiation using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously distinguishing between adenosine and this compound.
-
Sample Preparation: Dissolve a pure sample of the analyte (adenosine or this compound) in a suitable deuterated solvent, such as DMSO-d₆.
-
¹H NMR Acquisition: Acquire a proton (¹H) NMR spectrum.
-
Adenosine: The spectrum will show a distinct signal for the proton of the 3'-hydroxyl group. The proton attached to the 3' carbon (H-3') will appear as a multiplet coupled to H-2', H-4', and the 3'-OH proton.
-
This compound: The signal for the 3'-hydroxyl proton will be absent. The H-3' proton signal will be simplified and shifted compared to adenosine due to the absence of the adjacent oxygen atom. The ¹H NMR data for this compound in DMSO-d₆ includes characteristic peaks that confirm its structure.[11]
-
-
¹³C NMR Acquisition: Acquire a carbon-13 (¹³C) NMR spectrum.
-
The chemical shift of the 3' carbon (C-3') in this compound will be significantly upfield (at a lower ppm value) compared to adenosine, reflecting the change from a C-O bond to a C-H bond.
-
-
Data Analysis: Compare the acquired spectra with reference spectra for adenosine and this compound to confirm the identity of the compound.
Differential Impact on Signaling Pathways
The absence of the 3'-hydroxyl group is the basis for this compound's ability to interfere with key cellular processes, particularly those involving adenosine triphosphate (ATP).
Termination of mRNA Polyadenylation
One of the most well-characterized mechanisms of this compound is its role as a chain terminator during mRNA polyadenylation.[12][13][14]
-
Phosphorylation: Inside the cell, this compound is phosphorylated to this compound triphosphate (Cor-TP).
-
Molecular Mimicry: Due to its structural similarity to adenosine triphosphate (ATP), Cor-TP is mistakenly recognized and incorporated by poly(A) polymerase (PAP) into the growing poly(A) tail of a newly transcribed mRNA molecule.[15]
-
Chain Termination: Because Cor-TP lacks the 3'-hydroxyl group, no subsequent phosphodiester bond can be formed.[14] This prevents the addition of further adenosine monophosphates, leading to the premature termination of poly(A) tail synthesis.[1]
-
Consequence: The resulting mRNAs with truncated poly(A) tails are less stable and are translated less efficiently, ultimately inhibiting gene expression.[13][16]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of Adenosine and this compound Concentrations in Cordyceps militaris Fruiting Bodies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Inhibitory Activities of the Adenosine Analogue this compound on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fortunejournals.com [fortunejournals.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.uaic.ro [chem.uaic.ro]
- 10. researchgate.net [researchgate.net]
- 11. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural and pharmacological insights into this compound for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Cordycepin with Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin (3'-deoxyadenosine), a naturally occurring adenosine analog, has garnered significant scientific interest due to its diverse pharmacological activities. A primary mechanism underlying its therapeutic potential is its interaction with the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). This technical guide provides a comprehensive overview of this interaction, detailing the molecular mechanisms, downstream signaling pathways, and experimental methodologies used to characterize these effects. Quantitative data from the literature are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.
Introduction to this compound and Adenosine Receptors
This compound is a nucleoside analog derived from the fungus Cordyceps militaris. Structurally similar to adenosine, it lacks a hydroxyl group at the 3' position of its ribose moiety. This structural difference allows it to interfere with various biological processes, including RNA synthesis. However, a significant portion of its pharmacological effects are mediated through its interaction with adenosine receptors.[1][2][3]
Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in regulating a wide array of physiological functions. The four subtypes—A1, A2A, A2B, and A3—exhibit distinct tissue distribution, signaling mechanisms, and pharmacological profiles.[1][2] this compound has been reported to act as an agonist at all four adenosine receptor subtypes, with some studies suggesting a particularly high affinity for the A3 receptor.[1][2] This interaction triggers a cascade of intracellular events that are fundamental to this compound's observed therapeutic effects, including its anti-inflammatory, immunomodulatory, and anti-cancer properties.[1][2][4]
Quantitative Analysis of this compound's Interaction with Adenosine Receptors
While numerous studies qualitatively describe this compound as having a "good affinity" for all four adenosine receptor subtypes, specific quantitative data, such as binding affinities (Ki) and functional potencies (EC50/IC50), are not consistently reported across the scientific literature.[1][3] The following tables summarize the available information and provide a framework for the type of quantitative data that is crucial for a thorough understanding of this compound's pharmacology.
Table 1: Binding Affinity of this compound for Adenosine Receptor Subtypes
| Receptor Subtype | Ligand | Ki (nM) | Cell Line/Tissue | Reference |
| A1 | This compound | Data not consistently available | - | - |
| A2A | This compound | Data not consistently available | - | - |
| A2B | This compound | Data not consistently available | - | - |
| A3 | This compound | Data not consistently available | - | [4] |
Note: While specific Ki values for this compound are not readily found in the cited literature, studies have demonstrated its ability to bind to the A3 receptor in radioligand binding assays using [125I]-AB-MECA.[4] Further research is required to determine the precise binding affinities for all four receptor subtypes.
Table 2: Functional Potency of this compound at Adenosine Receptor Subtypes
| Receptor Subtype | Assay Type | Parameter | Value | Cell Line | Reference |
| A1 | cAMP Inhibition | IC50 | Data not consistently available | - | - |
| A2A | cAMP Accumulation | EC50 | Data not consistently available | - | - |
| A2B | cAMP Accumulation | EC50 | Data not consistently available | - | - |
| A3 | Apoptosis Induction | - | Effective at micromolar concentrations | Bladder cancer cells | [5] |
Note: The functional consequences of this compound's interaction with adenosine receptors have been observed in various cellular assays. For instance, its pro-apoptotic effects in bladder cancer cells are mediated through the A3 receptor.[5] However, specific EC50/IC50 values from functional assays like cAMP modulation are not consistently reported.
Signaling Pathways Modulated by this compound
The interaction of this compound with adenosine receptors initiates distinct downstream signaling cascades, primarily involving the modulation of adenylyl cyclase activity and the Wnt/β-catenin pathway.
Adenosine Receptor Signaling Pathways
The canonical signaling pathways for adenosine receptors involve their coupling to G proteins, which in turn regulate the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).
-
A1 and A3 Receptors: These receptors typically couple to Gi/o proteins. Upon activation by an agonist like this compound, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
A2A and A2B Receptors: These receptors are generally coupled to Gs proteins. Agonist binding, including by this compound, stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP concentrations.
The modulation of cAMP levels has widespread effects on cellular function through the activation of protein kinase A (PKA) and other downstream effectors.
Wnt/β-catenin Signaling Pathway
Recent studies have demonstrated that this compound's activation of adenosine receptors can lead to the stimulation of the Wnt/β-catenin signaling pathway.[6][7][8][9] This pathway is crucial for a multitude of cellular processes, including proliferation, differentiation, and migration. The interaction appears to be mediated through the modulation of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the Wnt/β-catenin pathway. Activation of A2A and A2B receptors, leading to increased cAMP and PKA activation, can result in the inhibitory phosphorylation of GSK-3β. This inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.[6][7]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with adenosine receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest and a competing unlabeled ligand (e.g., this compound) to determine its binding affinity.
Objective: To determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
General Workflow:
Protocol for Adenosine A1 Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A1 receptor (e.g., CHO-hA1R).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]DPCPX (a selective A1 antagonist).
-
Procedure: a. In a 96-well plate, add assay buffer, varying concentrations of this compound (or a known A1 ligand for control), and a fixed concentration of [³H]DPCPX (typically at or near its Kd). b. Add the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60-120 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. e. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. f. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocols for A2A, A2B, and A3 Receptors:
Similar protocols can be followed for the other adenosine receptor subtypes, using appropriate cell lines, radioligands, and incubation conditions.
-
A2A Receptor:
-
Cell Line: HEK293 cells expressing the human A2A receptor.
-
Radioligand: [³H]CGS 21680 (a selective A2A agonist).
-
-
A3 Receptor:
-
Cell Line: CHO or HEK293 cells expressing the human A3 receptor.
-
Radioligand: [¹²⁵I]AB-MECA (a selective A3 agonist).[4]
-
cAMP Functional Assays
cAMP assays are functional assays that measure the ability of a compound to modulate the production of intracellular cAMP, a key second messenger in adenosine receptor signaling.
Objective: To determine the functional potency (EC50 or IC50) of this compound at a specific adenosine receptor subtype.
Protocol for cAMP Accumulation Assay (for A2A and A2B Receptors):
-
Cell Culture: Culture cells expressing the target A2A or A2B receptor in a 96-well plate.
-
Assay Medium: A buffered salt solution (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Procedure: a. Pre-incubate the cells with the phosphodiesterase inhibitor in assay medium. b. Add varying concentrations of this compound (or a known agonist as a positive control). c. Incubate for a defined period (e.g., 30 minutes) at 37°C. d. Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Data Analysis: Plot the cAMP concentration as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol for cAMP Inhibition Assay (for A1 and A3 Receptors):
-
Cell Culture: Culture cells expressing the target A1 or A3 receptor in a 96-well plate.
-
Assay Medium: As above, containing a phosphodiesterase inhibitor.
-
Procedure: a. Pre-incubate the cells with the phosphodiesterase inhibitor. b. Add a fixed, submaximal concentration of an adenylyl cyclase activator (e.g., forskolin). c. Simultaneously add varying concentrations of this compound. d. Incubate and measure cAMP levels as described above.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production as a function of this compound concentration to determine the IC50 value.
Wnt/β-catenin Pathway Analysis
The activation of the Wnt/β-catenin pathway can be assessed by measuring the levels and subcellular localization of β-catenin.
Objective: To determine if this compound modulates the Wnt/β-catenin pathway.
Protocol using Western Blotting:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Lysis and Fractionation: Lyse the cells and, if desired, separate the cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for β-catenin (and loading controls like GAPDH for cytoplasmic fraction and Lamin B1 for nuclear fraction). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative changes in β-catenin levels in response to this compound treatment. An increase in nuclear β-catenin is indicative of pathway activation.
Conclusion
This compound exerts a complex and multifaceted interaction with the adenosine receptor family. While it is generally accepted as an agonist for all four subtypes, the precise quantitative details of these interactions require further investigation. The activation of these receptors by this compound leads to the modulation of key signaling pathways, including the canonical cAMP pathway and the Wnt/β-catenin pathway, which likely underlie its diverse therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate pharmacology of this compound and to explore its potential in drug discovery and development. Future studies focusing on determining the specific binding affinities and functional potencies of this compound at each adenosine receptor subtype are crucial for a complete understanding of its mechanism of action.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Cordyceps sinensis Acts As an Adenosine A3 Receptor Agonist on Mouse Melanoma and Lung Carcinoma Cells, and Human Fibrosarcoma and Colon Carcinoma Cells [scirp.org]
- 5. Adenosine and this compound Accelerate Tissue Remodeling Process through Adenosine Receptor Mediated Wnt/β-Catenin Pathway Stimulation by Regulating GSK3b Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine and this compound Accelerate Tissue Remodeling Process through Adenosine Receptor Mediated Wnt/β-Catenin Pathway Stimulation by Regulating GSK3b Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Preliminary Studies of Cordycepin in Neurodegenerative Diseases
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health, with current therapeutic options being limited. Cordycepin (3'-deoxyadenosine), a primary bioactive compound derived from the fungus Cordyceps militaris, has garnered substantial interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] This technical guide synthesizes the existing preclinical evidence from in vitro and in vivo studies investigating the neuroprotective potential of this compound. We provide a detailed examination of its mechanisms of action, focusing on key signaling pathways, a compilation of quantitative data from various disease models, and standardized experimental protocols. This document aims to serve as a comprehensive resource for researchers and professionals in the field of neurotherapeutics and drug development, facilitating further investigation into this compound as a promising candidate for treating neurodegenerative disorders.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, modulating several signaling pathways implicated in the pathogenesis of neurodegenerative diseases.
Anti-inflammatory and Immunomodulatory Effects
Chronic neuroinflammation, primarily driven by activated microglia, is a hallmark of many neurodegenerative conditions.[2] this compound has been shown to potently suppress inflammatory cascades.
-
Inhibition of the TLR/NF-κB Signaling Pathway: In models of Parkinson's disease, this compound treatment mitigated the activation of the Toll-like receptor (TLR)/Nuclear Factor-kappa B (NF-κB) signaling pathway induced by toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and lipopolysaccharide (LPS).[4] By inhibiting this pathway, this compound reduces the expression of pro-inflammatory mediators such as TNF-α, IL-1β, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][5] This anti-inflammatory action helps protect dopaminergic neurons from microglia-induced cytotoxicity.[4]
-
Modulation of PI3K/AKT/mTOR and MAPK Pathways: In MPTP-induced Parkinson's disease models, this compound was found to inhibit the activation of the PI3K/AKT/mTOR and ERK/JNK signaling pathways.[6] Overactivation of these pathways contributes to neuroinflammation and apoptosis. By suppressing them, this compound promotes neuronal survival and enhances autophagy, a cellular process for clearing damaged components and toxic protein aggregates.[6]
Anti-Apoptotic Mechanisms
Apoptosis, or programmed cell death, is the ultimate fate of neurons in neurodegenerative diseases. This compound demonstrates significant anti-apoptotic effects, particularly by preserving mitochondrial function.
-
Mitochondrial Pathway of Apoptosis: In a rotenone-induced Parkinson's rat model, this compound protected dopamine neurons by improving mitochondrial function.[7][8] It achieved this by down-regulating the pro-apoptotic protein Bax, up-regulating the anti-apoptotic proteins Bcl-2 and Bcl-xL, preventing the loss of mitochondrial membrane potential (MMP), and inhibiting the release of cytochrome c from mitochondria into the cytoplasm.[7][8] This cascade ultimately prevents the activation of caspase-3, a key executioner of apoptosis.[7]
References
- 1. This compound mediates neuroprotection against apoptosis via ERK/CREB signaling activation in Aβ1–42‐induced neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of this compound emphasizing its potential against neuroinflammation: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Integration of network pharmacology and molecular docking to explore the molecular mechanism of this compound in the treatment of Alzheimer’s disease [frontiersin.org]
- 4. This compound mitigates MPTP-induced Parkinson's disease through inhibiting TLR/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the Microglia-Overactivation-Induced Impairments of Growth and Development of Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound on MPTP-induced Parkinson's disease mice via suppressing PI3K/AKT/mTOR and MAPK-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exerts Neuroprotective Effects via an Anti-Apoptotic Mechanism based on the Mitochondrial Pathway in a Rotenone-Induced Parkinsonism Rat Model | Bentham Science [benthamscience.com]
- 8. This compound Exerts Neuroprotective Effects via an Anti-Apoptotic Mechanism based on the Mitochondrial Pathway in a Rotenone-Induced Parkinsonism Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate pathway of cordycepin biosynthesis in fungi: A technical guide for researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthesis of cordycepin, a promising adenosine analogue with significant therapeutic potential, in fungi, primarily focusing on the model organism Cordyceps militaris. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols pertinent to the study of this valuable bioactive compound.
The Core Biosynthetic Pathway of this compound
This compound (3'-deoxyadenosine) biosynthesis in Cordyceps militaris is a fascinating process involving a specialized gene cluster and a unique protective mechanism. The pathway commences with the precursor adenosine and is orchestrated by a set of four key enzymes encoded by the Cns1-Cns4 gene cluster.
A pivotal aspect of this pathway is the coupled biosynthesis of this compound and pentostatin (PTN).[1] Pentostatin acts as a "protector" molecule, inhibiting the enzyme adenosine deaminase (ADA), which would otherwise deaminate and thus inactivate this compound. This elegant system ensures the accumulation of this compound within the fungal cells.[1]
The currently accepted biosynthetic pathway is as follows:
-
Phosphorylation of Adenosine: The process is initiated by the Cns3 enzyme, which possesses a nucleoside/nucleotide kinase domain. Cns3 catalyzes the phosphorylation of the 3'-hydroxyl group of adenosine to produce adenosine-3'-monophosphate (3'-AMP).[2]
-
Dephosphorylation to an Intermediate: The Cns2 enzyme, a metal-dependent phosphohydrolase, then acts on 3'-AMP, dephosphorylating it to form the intermediate 2'-carbonyl-3'-deoxyadenosine (2'-C-3'-dA).[2]
-
Reduction to this compound: Finally, the Cns1 enzyme, an oxidoreductase, catalyzes the reduction of 2'-C-3'-dA to yield the final product, this compound.[2] The Cns1 and Cns2 enzymes are believed to interact closely and function as a complex.[3]
The Cns4 protein is an ATP-binding cassette (ABC) transporter, which is thought to be responsible for transporting pentostatin out of the cell.[1]
Quantitative Data on this compound Production
The yield of this compound is influenced by various factors, including the fungal strain, culture conditions, and genetic modifications. The following tables summarize key quantitative data from various studies.
| Fungal Strain / Condition | This compound Yield | Reference |
| Cordyceps militaris (Wild Type) | Varies, typically in mg/L range | General observation |
| C. militaris mutant G81-3 | 14.3 g/L | [3] |
| C. militaris with 10 mg/L Vitamin B1 | 1.16 g/L | [3] |
| C. militaris with 80 g/L soybean extract | 2.52 g/L | [3] |
| C. militaris with 1 g/L FeSO4·7H2O | 596.59 mg/L | [3] |
| Engineered Yarrowia lipolytica | 4362.54 mg/L | [1] |
| Engineered Aspergillus oryzae | 1719.40 mg/L | [4] |
| Gene | Fold Change in Expression (High vs. Low Production) | Reference |
| Cns1 | Upregulated | [5] |
| Cns2 | Upregulated | [5] |
| Cns3 | Slightly Upregulated | [5] |
| 5'-nucleotidase | 2.22 - 5.38 | [5] |
| Adenylosuccinate synthetase | 2.35 - 3.30 | [5] |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound biosynthesis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To accurately measure the concentration of this compound in fungal extracts or culture media.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Samples (e.g., dried mycelia, fruiting bodies, or culture supernatant)
-
0.45 µm syringe filters
Protocol:
-
Sample Preparation:
-
Solid Samples (Mycelia/Fruiting Bodies):
-
Dry the fungal material to a constant weight.
-
Grind the dried material into a fine powder.
-
Accurately weigh a specific amount of powder (e.g., 0.5 g) into a centrifuge tube.
-
Add a defined volume of extraction solvent (e.g., 25 mL of 50% methanol in water).
-
Extract using ultrasonication for a specified time (e.g., 30-40 minutes) at a controlled temperature (e.g., 30°C).[6]
-
Centrifuge the mixture to pellet the solid debris.
-
Collect the supernatant.
-
-
Liquid Samples (Culture Supernatant):
-
Centrifuge the culture broth to remove fungal cells.
-
Collect the supernatant.
-
-
-
Filtration: Filter the sample extract or supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[7]
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the transcript levels of this compound biosynthesis genes (Cns1, Cns2, Cns3, Cns4) to understand their regulation.
Materials:
-
Fungal mycelia
-
Liquid nitrogen
-
RNA extraction kit (e.g., TRIzol or commercial kit)
-
DNase I
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for target genes (Cns1-4) and a reference gene (e.g., GAPDH or actin)
Protocol:
-
RNA Extraction:
-
Harvest fungal mycelia and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia to a fine powder.
-
Extract total RNA using a suitable kit following the manufacturer's instructions.[8]
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[9]
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers, following the kit's protocol.[8]
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing the cDNA template, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.
-
Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a method such as the 2-ΔΔCt method.
-
Genetic Manipulation of Cordyceps militaris
Objective: To introduce foreign DNA into the C. militaris genome for gene overexpression or knockout studies.
Protocol Outline:
-
Vector Construction: Clone the gene of interest or a knockout cassette into a binary vector suitable for Agrobacterium.
-
Agrobacterium Transformation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL-1) via electroporation or heat shock.[10]
-
Co-cultivation:
-
Grow the transformed A. tumefaciens in an induction medium.
-
Mix the Agrobacterium culture with C. militaris conidia.
-
Plate the mixture on a co-cultivation medium and incubate for several days.[11]
-
-
Selection: Transfer the fungal culture to a selective medium containing an antibiotic to kill the Agrobacterium and a selection agent to select for transformed fungal cells.
-
Verification: Confirm the integration of the foreign DNA into the fungal genome using PCR and Southern blotting.[12]
Objective: To achieve precise gene knockout or modification in C. militaris.
Protocol Outline:
-
Vector Construction: Construct a plasmid containing the Cas9 nuclease gene and a guide RNA (gRNA) expression cassette targeting the gene of interest.
-
Protoplast Preparation: Generate protoplasts from young C. militaris mycelia by enzymatic digestion of the cell walls.
-
Transformation: Introduce the CRISPR-Cas9 plasmid and a donor DNA template (for homologous recombination-mediated repair) into the protoplasts using PEG-mediated transformation.[13]
-
Regeneration and Selection: Regenerate the protoplasts on a selective medium.
-
Screening and Verification: Screen the transformants for the desired mutation by PCR and DNA sequencing.[13]
Regulatory Signaling Pathways
The biosynthesis of this compound is not only dependent on the core enzymatic machinery but is also intricately regulated by environmental cues, with light being a prominent factor.
Light-Mediated Regulation
Blue light has been shown to positively influence this compound production in C. militaris.[1] The key player in this photoresponse is the White Collar-1 (WC-1) homolog, CmWC-1, a blue-light receptor.[14]
Inactivation of the Cmwc-1 gene leads to a significant reduction in this compound production.[14] Genome-wide expression analysis has revealed that CmWC-1 regulates a large number of light-responsive genes.[14] One of the key targets of CmWC-1 regulation is adenylosuccinate synthase, a crucial enzyme in the de novo synthesis of adenosine, the precursor for this compound.[14] This suggests that light, through CmWC-1, enhances the precursor supply for this compound biosynthesis.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway in Cordyceps militaris has opened up new avenues for enhancing its production through metabolic engineering and synthetic biology approaches. The detailed experimental protocols provided in this guide serve as a foundation for researchers to further investigate the intricate regulatory networks governing this compound biosynthesis and to develop high-yielding fungal cell factories. Future research should focus on the detailed characterization of the Cns enzyme complex, the exploration of novel regulatory elements, and the application of systems biology approaches to optimize this compound production for pharmaceutical applications.
References
- 1. New insights into this compound production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into this compound biosynthesis of Cordyceps militaris: Comparison between a liquid surface culture and a submerged culture through transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in biosynthesis and metabolic engineering strategies of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient CRISPR-Cas9 Gene Disruption System in Edible-Medicinal Mushroom Cordyceps militaris [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on this compound Synthesis and Methods for Enhancement of this compound Production in Cordyceps militaris [mdpi.com]
- 8. Comprehensive Transcriptomic Analysis of Cordyceps militaris Cultivated on Germinated Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptome-wide analysis reveals the progress of Cordyceps militaris subculture degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol 1: Electroporation of Agrobacterium tumefaciens with a plasmid of interest [protocols.io]
- 11. Construction of a New Agrobacterium tumefaciens-Mediated Transformation System based on a Dual Auxotrophic Approach in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agrobacterium tumefaciens-mediated transformation as a tool for insertional mutagenesis in medicinal fungus Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient CRISPR-Cas9 Gene Disruption System in Edible-Medicinal Mushroom Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The blue-light receptor CmWC-1 mediates fruit body development and secondary metabolism in Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Cordycepin Extraction from Cordyceps militaris
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cordyceps militaris, a medicinal mushroom, is a significant source of cordycepin (3'-deoxyadenosine), a nucleoside analog with a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2][3] The efficient extraction of this compound from the fungal fruiting bodies or mycelia is a critical first step for research and development. This document provides detailed protocols for various extraction methods, a comparative summary of their efficiencies, and an overview of the analytical procedures for quantification.
Experimental Protocols
Several methods have been developed for extracting this compound from Cordyceps militaris, each with distinct advantages in terms of efficiency, time, and solvent consumption.[4] Key methods include solvent extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Water
This protocol utilizes the mechanical effects of ultrasonic cavitation to enhance solvent penetration and extraction efficiency.[4] It is recognized for being an efficient method that can reduce extraction time and solvent use.[4][5]
Methodology:
-
Sample Preparation: Harvested Cordyceps militaris fruiting bodies are freeze-dried and ground into a fine powder.[6] Store the powder at 4°C until use.[6]
-
Extraction:
-
Accurately weigh approximately 1.0 g of the homogenized C. militaris powder into a 50 mL centrifuge tube.[6]
-
Add 20 mL of deionized water to achieve a solid-to-liquid ratio of 1:20 (g/mL).[6]
-
Thoroughly shake the mixture to ensure the powder is fully wetted.[6]
-
Place the tube in an ultrasonic bath (e.g., 37 kHz).[6]
-
Sonicate the mixture for 30 minutes at an ultrasonic power of 300 W and a controlled temperature of 45°C.[6]
-
-
Sample Recovery:
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Ethanol
This variation uses an ethanol-water mixture, which can be highly effective for this compound extraction.[4][7] The optimal ethanol concentration is a critical parameter.[4][7]
Methodology:
-
Sample Preparation: Use dried and powdered C. militaris as described in Protocol 1.
-
Extraction:
-
Sample Recovery:
-
Following extraction, use suction filtration with a 0.45 µm membrane to separate the extract from the solid residue.[8]
-
The filtrate contains the extracted this compound and is ready for analysis.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and sample, which can significantly accelerate the extraction process.[9]
Methodology:
-
Sample Preparation: Use dried and powdered C. militaris.
-
Extraction:
-
Combine the powder with distilled water at an optimized water-to-material ratio of approximately 39:1 (mL/g).[10][11]
-
Place the sample in a microwave extractor.
-
Apply microwave power of approximately 650 W for around 5.7 minutes.[10][11]
-
For optimal yield, it is recommended to repeat the extraction process three times with fresh solvent.[9][10]
-
-
Sample Recovery:
Protocol 4: Synergistic Water and Ultrasonic Extraction
This method combines conventional hot water extraction with ultrasonication to maximize yield.[12]
Methodology:
-
Sample Preparation: Use dried and powdered C. militaris.
-
Hot Water Extraction:
-
Perform an initial extraction with water at 85°C for 2.5 hours.[12]
-
-
Ultrasonic Extraction:
-
Subject the remaining solid material to a subsequent ultrasonic extraction.
-
Use an ultrasonic power of 600 W for 35 minutes.[12]
-
-
Sample Recovery:
-
Combine the extracts from both steps.
-
Filter the combined extract through a 0.45 µm filter before analysis.
-
Data Presentation: Comparison of Extraction Protocols
The efficiency of this compound extraction is highly dependent on the chosen method and its parameters. The following table summarizes the optimal conditions and resulting yields reported in various studies.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid/Liquid Ratio (g/mL) | Power/Frequency | This compound Yield | Reference |
| Ultrasonic (UAE) | Deionized Water | 45°C | 30 min | 1:20 | 300 W / 37 kHz | 2.454 mg/g | [6] |
| Ultrasonic (UAE) | 50% Ethanol | 65°C | 60 min | 1:20 | 56 kHz | 7.04 mg/g | [4][5][7] |
| Microwave (MAE) | Water | N/A | ~5.7 min | 1:39 | ~650 W | 0.75% - 0.79% | [10][11][13] |
| Water + Ultrasonic | Water | 85°C (Water Bath) | 150 min + 35 min | N/A | 600 W (Ultrasonic) | 9.559 mg/g | [12] |
| Solvent Extraction | 50% Ethanol | 60°C | 60 min | N/A | N/A | N/A | [14] |
Visualization of Workflows and Pathways
Experimental Workflow
The general workflow for this compound extraction and analysis involves sample preparation, extraction, purification, and quantification.
Caption: General experimental workflow for this compound extraction and analysis.
This compound Signaling Pathway
This compound exerts its biological effects by modulating various intracellular signaling pathways. One of its key mechanisms in cancer cells is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[3]
Caption: this compound-induced apoptosis via the intrinsic mitochondrial pathway.
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in extracts.[2]
-
System: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD) is typically used.[6]
-
Column: A reversed-phase C18 column is commonly employed for separation.[15]
-
Mobile Phase: A gradient or isocratic elution system using a mixture of methanol and water or acetonitrile and water is effective.[15] For instance, a mobile phase of methanol:water (15:85, v/v) can be used.[15]
-
Detection: this compound is detected by its UV absorbance at a wavelength of 260 nm.[2][15]
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a this compound reference standard.[15] The limit of quantification for this compound has been reported to be around 2.78 µg/mL.[16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quantitative analysis of this compound in Cordyceps militaris under different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 3. Therapeutic Potential and Biological Applications of this compound and Metabolic Mechanisms in this compound-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Ultrasonic-Assisted Extraction of this compound from Cordyceps militaris Using Orthogonal Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Optimization of Ultrasonic-Assisted Extraction of this compound from Cordyceps militaris Using Orthogonal Experimental Design | Semantic Scholar [semanticscholar.org]
- 6. chem.uaic.ro [chem.uaic.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Research Portal [scholarworks.brandeis.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. The Optimization of Extraction of this compound from Fruiting Body of Cordyceps militaris (L.) Link | Scientific.Net [scientific.net]
- 13. Optimization of Microwave-Assisted Extraction of Cordycepic Acid and this compound from Cultured Cordyceps militaris by Response Surface Methodology----Northwest Institute of Plateau Biology, Chinese Academy of Sciences [english.nwipb.cas.cn]
- 14. Optimal conditions for this compound production in surface liquid-cultured Cordyceps militaris treated with porcine liver extracts for suppression of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thaiscience.info [thaiscience.info]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Cordycepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (3'-deoxyadenosine), a nucleoside analog, is a prominent bioactive compound found in Cordyceps species, particularly Cordyceps militaris. It has garnered significant attention in the pharmaceutical and nutraceutical industries due to its wide range of therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Accurate and precise quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the determination of this compound content.[1][2] This application note provides a detailed protocol for the quantification of this compound using HPLC, including sample preparation, chromatographic conditions, and method validation.
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The sample is extracted and then injected into an HPLC system equipped with a C18 column. A mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile, is used to elute the compounds. This compound is identified based on its retention time compared to a certified reference standard and quantified by measuring the peak area at a specific UV wavelength, commonly 260 nm.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Ethanol (Analytical grade)
-
Syringe filters (0.45 µm)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
UV/Vis or Photodiode Array (PDA) detector
-
Autosampler
-
Column oven
-
Degasser
-
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase (or a suitable solvent like methanol/water mixture) and make up to the mark. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 50 µg/mL. These will be used to construct a calibration curve.
Sample Preparation
The extraction procedure may vary depending on the sample matrix. Below are protocols for common sample types.
Protocol 1: Dried Cordyceps Fruiting Bodies or Mycelia [2]
-
Grind the dried Cordyceps material into a fine powder (e.g., pass through a 200-mesh sieve).[4]
-
Accurately weigh approximately 1.0 g of the powder into a centrifuge tube.[2]
-
Add 25 mL of an extraction solvent (e.g., 80% ethanol in water).[5]
-
Vortex the mixture thoroughly.
-
Perform ultrasonic-assisted extraction in a water bath at a controlled temperature (e.g., 30°C) for a specified time (e.g., 40 minutes).[4]
-
Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes).
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times.
-
Combine the supernatants and make up to a final volume (e.g., 50 mL) with the extraction solvent.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Fermentation Broth [3]
-
Centrifuge the fermentation broth (e.g., at 2000 x g for 15 minutes) to separate the supernatant from the mycelia.[3]
-
Collect the supernatant.
-
If necessary, concentrate the supernatant under vacuum.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Operating Conditions
The following are typical HPLC parameters for this compound analysis. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (15:85, v/v) or Acetonitrile:Water (5:95, v/v)[4] |
| Gradient: May also be used for complex samples[6] | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 260 nm[2][3] |
| Injection Volume | 10 µL[2][3] |
Data Analysis
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[6]
-
Quantification: Inject the prepared sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard. Using the peak area of this compound in the sample and the calibration curve equation, calculate the concentration of this compound in the sample.
The concentration of this compound in the original solid sample (in mg/g) can be calculated using the following formula:
Concentration (mg/g) = (C x V x D) / W
Where:
-
C is the concentration of this compound from the calibration curve (mg/mL)
-
V is the final volume of the extract (mL)
-
D is the dilution factor (if any)
-
W is the weight of the sample (g)
Data Presentation: Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for this compound quantification, demonstrating its suitability for its intended purpose.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.999 | [6] |
| Limit of Detection (LOD) | 0.005 - 0.47 µg/mL | [4][6] |
| Limit of Quantification (LOQ) | 0.015 - 1.43 µg/mL | [6] |
| Precision (%RSD) | < 2% | [6] |
| Accuracy (Recovery %) | 95.34 - 98.51% | [6] |
| Specificity | No interference at the retention time of this compound | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound's Mechanism of Action: Signaling Pathways
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
AMPK Signaling Pathway
This compound can activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. This activation can contribute to its anti-diabetic and anti-obesity effects. This compound is a pro-drug that is converted into this compound monophosphate, which then activates AMPK.[1][7][8]
Caption: Activation of the AMPK signaling pathway by this compound.
Conclusion
The HPLC method detailed in this application note is a reliable and accurate approach for the quantification of this compound in various samples. Proper sample preparation and adherence to validated chromatographic conditions are essential for obtaining reproducible results. This method is suitable for quality control in the production of Cordyceps-based products and for research and development in the pharmaceutical industry. The provided diagrams illustrate the experimental process and the key signaling pathways through which this compound exerts its therapeutic effects.
References
- 1. Mechanism of Activation of AMPK by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation and application of HPLC method for determination of this compound and adenosine in dietary supplements – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 5. CN106317148A - Method for extracting this compound from cordyceps militaris - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Activation of AMPK by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cordycepin Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current techniques for the isolation and purification of cordycepin (3'-deoxyadenosine), a bioactive nucleoside with significant therapeutic potential, from natural sources, primarily the fungus Cordyceps militaris. Detailed experimental protocols are provided to guide researchers in obtaining high-purity this compound for laboratory and developmental applications.
Introduction to this compound Isolation
This compound is a key active component of Cordyceps militaris and is sought after for its diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. The isolation and purification of this compound are critical steps to enable its study and potential therapeutic use. Various methods have been developed, ranging from traditional solvent extraction to advanced chromatographic techniques, each offering different balances of yield, purity, cost, and scalability. This document outlines several effective methods and provides the necessary data and protocols for their implementation.
Comparative Data of Isolation and Purification Techniques
The selection of an appropriate isolation and purification strategy depends on the desired scale, purity, and available resources. The following tables summarize quantitative data from various published methods to facilitate comparison.
Table 1: Solvent Extraction Parameters and Yields
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | This compound Yield (mg/g) | Purity (%) | Reference |
| Ultrasonic-Assisted Extraction | 50% Ethanol | 65 | 60 min | 1:20 (g/mL) | 7.04 | Not Specified | [1] |
| Synergistic Extraction | Water + Ultrasonic | 85 (Water bath) | 2.5h (Water) + 35min (Ultrasonic) | Not Specified | 9.559 | Not Specified | [2] |
| Optimized Solvent Extraction | Ethanol/Water | 45 | 30 min | 1:20 (g/mL) | ~2.45 | Not Specified | [3] |
Table 2: Chromatographic Purification Methods and Outcomes
| Chromatographic Technique | Stationary Phase / Resin | Mobile Phase / Eluent | Sample Load | Recovery (%) | Final Purity (%) | Reference |
| Dual-Normal Phase Column | Silica Gel | Chloroform/Methanol Gradient | 383.19 g crude extract from 2.8 kg | 83.26 | >98 (by TLC, HPLC, 1H NMR) | [4] |
| Macroporous Resin + Polyamide Column | DM130 Resin, Polyamide | Water, Ethanol | Not Specified | >90 | 98 | [5] |
| Cation-Exchange Resin | 732 Cation-Exchange Resin | 0.15 mol/L Ammonia | 216.2 mg crude | 91.7 | 98.9 | [6] |
| Preparative HPLC | C18 Column | Methanol/Water (15:85, v/v) | 400 mg crude | Not Specified | 99.6 | [7] |
| Physical Crystallization | Not Applicable | Methanol | 1 g lyophilized powder / 100 mL | Not Specified | 94.26 | [8] |
Table 3: High-Speed Countercurrent Chromatography (HSCCC) Parameters
| HSCCC Method | Solvent System | Revolution Speed (rpm) | Flow Rate (mL/min) | Purity (%) | Recovery (%) | Reference |
| One-Step HSCCC | n-hexane–n-butanol–methanol–water (23:80:30:155, v/v/v/v) | 850 | 2 | 98.9 | 91.7 | [6] |
| Two-Step HSCCC (Step 1) | ethyl acetate–1-butanol–water (3:2:5, v/v/v) | 750 | Not Specified | 85.3 | Not Specified | [9] |
| Two-Step HSCCC (Step 2) | trichloromethane–methanol–1-butanol–water (2:1:0.25:1, v/v/v/v) | 750 | Not Specified | 98.1 | 80.1 (overall) | [9] |
Experimental Protocols
The following are detailed protocols for key this compound isolation and purification techniques.
Protocol 1: Ultrasonic-Assisted Solvent Extraction
This protocol describes an efficient method for the initial extraction of this compound from dried Cordyceps militaris fruiting bodies using ultrasonication to enhance extraction efficiency.
Materials:
-
Dried and powdered Cordyceps militaris fruiting bodies
-
50% (v/v) Ethanol in distilled water
-
Ultrasonic bath with temperature control
-
Beakers or flasks
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Cordyceps militaris and place it into a 250 mL beaker.
-
Add 200 mL of 50% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the beaker in an ultrasonic bath set to a frequency of 56 kHz and a temperature of 65°C.
-
Sonicate the mixture for 60 minutes.
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
The crude extract can be freeze-dried for storage or proceed to further purification steps.
Protocol 2: Dual-Normal Phase Silica Gel Column Chromatography
This protocol outlines a simple and effective method for purifying this compound from a crude extract using silica gel column chromatography.[4]
Materials:
-
Crude this compound extract
-
Silica gel (230–400 mesh)
-
Chromatography column
-
Solvents: Hexane, Chloroform, Ethyl Acetate, Methanol
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of Crude Extract:
-
Extract powdered C. militaris with methanol. Combine and concentrate the methanolic extracts to yield a crude extract.[4]
-
Homogenize the crude extract in distilled water and perform liquid-liquid extraction sequentially with hexane, chloroform, ethyl acetate, and butanol.[4] The this compound-rich fraction is typically in the more polar partitions.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack uniformly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., chloroform) and load it onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol 9:1) and visualize the spots under UV light.
-
Combine the fractions containing pure this compound based on the TLC analysis.[4]
-
-
Second Column (if necessary):
-
For higher purity, the combined this compound-containing fractions can be concentrated and subjected to a second round of column chromatography with a shallower gradient.
-
-
Crystallization:
-
Concentrate the pure fractions using a rotary evaporator.
-
Dissolve the residue in a suitable solvent mixture (e.g., ethyl acetate:methanol 3:7) and allow it to crystallize at room temperature to obtain pure this compound crystals.[4]
-
Protocol 3: High-Speed Countercurrent Chromatography (HSCCC)
This protocol describes a one-step preparative HSCCC method for the purification of this compound.[6]
Materials:
-
Crude this compound extract (pre-purified by cation-exchange resin is recommended)
-
HSCCC instrument
-
Solvents: n-hexane, n-butanol, methanol, distilled water
-
HPLC system for purity analysis
Procedure:
-
Preparation of Two-Phase Solvent System:
-
Prepare the solvent system by mixing n-hexane, n-butanol, methanol, and water in the volume ratio of 23:80:30:155.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The lower phase will be the mobile phase, and the upper phase will be the stationary phase.
-
-
HSCCC Instrument Setup:
-
Fill the HSCCC column entirely with the upper stationary phase.
-
Set the revolution speed to 850 rpm.
-
Pump the lower mobile phase into the column at a flow rate of 2 mL/min until hydrodynamic equilibrium is reached.
-
-
Sample Injection:
-
Dissolve a known amount of the crude sample (e.g., 216.2 mg) in the mobile phase.
-
Inject the sample solution into the column.
-
-
Elution and Fraction Collection:
-
Continue to pump the mobile phase through the column.
-
Collect fractions at regular intervals using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for research into its mechanisms of action.
Key Signaling Pathways Modulated by this compound
-
AMPK/mTOR Pathway: this compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][10] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, which is crucial for protein synthesis, cell growth, and proliferation.[1][4] This dual action contributes significantly to this compound's anticancer effects.
-
Apoptosis Pathways: this compound induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms. It can activate the caspase signaling pathway, a primary route for apoptosis, by binding to death receptors like DR3.[9] This leads to the activation of initiator caspases (e.g., caspase-8) and executioner caspases (e.g., caspase-3).
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also influenced by this compound. Depending on the cellular context, this compound can modulate the activity of different MAPK family members, such as JNK and p38, to induce apoptosis or cell cycle arrest.[9][11]
-
NF-κB Pathway: this compound has demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3][12] This pathway is a key regulator of inflammatory responses.
Visualizations of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for this compound isolation and the key signaling pathways it modulates.
Caption: Experimental workflow for this compound isolation and purification.
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound inhibits cell senescence by ameliorating lysosomal dysfunction and inducing autophagy through the AMPK and mTOR–p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Nonalcoholic Steatohepatitis by Activation of the AMP-Activated Protein Kinase Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldscientific.com [worldscientific.com]
- 8. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Activation of AMPK by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cordycepin Cytotoxicity Assays in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of cordycepin on various cancer cell lines. Detailed protocols for common in vitro assays are provided, along with a summary of reported IC50 values and an overview of the key signaling pathways involved in this compound-induced cell death.
Introduction
This compound, a naturally occurring adenosine analog derived from the fungus Cordyceps militaris, has demonstrated significant anticancer properties in a variety of cancer models.[1][2] Its therapeutic potential stems from its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancerous cells.[3][4] The multifaceted mechanisms of action involve the modulation of several key signaling pathways, including the PI3K/AKT, MAPK, and caspase pathways.[1][3] Accurate and reproducible in vitro assays are crucial for determining the cytotoxic efficacy of this compound and elucidating its molecular mechanisms. This document outlines standard protocols for assessing this compound's cytotoxicity and provides visual representations of the experimental workflow and implicated signaling pathways.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic efficacy.
| Cancer Type | Cell Line | IC50 Value (µM) | Assay Type | Exposure Time (h) | Reference |
| Esophageal Cancer | ECA109 | 64.8 µg/mL | CCK-8 | 48 | [5] |
| Esophageal Cancer | TE-1 | 60.6 µg/mL | CCK-8 | 48 | [5] |
| Colon Cancer | HT29 | 92.05 | Proliferation Assay | Not Specified | [6] |
| Breast Cancer | MCF-7 | 135 | MTT | Not Specified | [7] |
| Breast Cancer | MDA-MB-453 | 70 | MTT | Not Specified | [7] |
| Breast Cancer | BT549 | Not Specified | MTT | 24, 48, 72 | [8] |
| Breast Cancer | 4T1 | Not Specified | MTT | 24, 48, 72 | [8] |
| Leukemia | NB-4 | 73.2 | CCK-8 | 48 | [9] |
| Leukemia | U937 | 90.4 | CCK-8 | 48 | [9] |
| Lung Cancer | A549 | 64 µg/mL | MTT | 48 | [10] |
Note: µg/mL to µM conversion requires the molecular weight of this compound (251.24 g/mol ).
Experimental Protocols
Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cancer cell line and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[13]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.[11] Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to correct for background absorbance.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes.[13] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis solution).
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, soluble in the tissue culture medium.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
CCK-8 solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the experimental workflow for cytotoxicity assays and the key signaling pathways affected by this compound.
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The provided protocols and data serve as a valuable resource for researchers investigating the anticancer properties of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, contributing to a deeper understanding of this compound's therapeutic potential. The visualization of the experimental workflow and signaling pathways offers a clear conceptual framework for designing and interpreting cytotoxicity studies.
References
- 1. The Anticancer Properties of this compound and Their Underlying Mechanisms | MDPI [mdpi.com]
- 2. antitumor-activity-of-cordycepin-in-murine-malignant-tumor-cell-line-an-in-vitro-and-in-silico-study - Ask this paper | Bohrium [bohrium.com]
- 3. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of this compound produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Inhibits Triple-Negative Breast Cancer Cell Migration and Invasion by Regulating EMT-TFs SLUG, TWIST1, SNAIL1, and ZEB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. This compound Enhances the Cytotoxicity of Human Natural Killer Cells against Cancerous Cells [jstage.jst.go.jp]
Application Notes and Protocols for Preparing Cordycepin Formulations for In Vivo Studies
Introduction
Cordycepin (3'-deoxyadenosine), a bioactive compound derived from Cordyceps militaris, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. However, its poor aqueous solubility and rapid in vivo degradation pose significant challenges for preclinical and clinical development. Many previous in vivo studies have likely used formulations with incomplete this compound solubility, potentially leading to confounded pharmacokinetic and efficacy results. The presence of undissolved particles in parenteral formulations can also cause adverse effects, such as embolism.
These application notes provide detailed protocols for preparing various this compound formulations suitable for in vivo studies, addressing the critical aspects of solubility, stability, and delivery. The information is intended for researchers, scientists, and drug development professionals to ensure the use of validated and reproducible formulations in their studies.
Physicochemical Properties and Stability of this compound
Understanding the inherent properties of this compound is crucial for developing effective formulations.
Solubility: this compound is sparingly soluble in aqueous buffers at room temperature.[1] Its solubility is influenced by pH and the presence of co-solvents. For instance, its solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[1] In organic solvents, this compound exhibits higher solubility, with approximate values of 10 mg/mL in DMSO and 2.5 mg/mL in dimethylformamide.[1]
Stability: this compound's stability is dependent on pH and temperature. It is reported to be more stable in neutral and alkaline conditions compared to acidic environments.[2] One study found that this compound in a crude supernatant was stable under acidic and alkaline conditions (pH 2-10). Another study reported its sensitivity to high temperatures (≥60 °C) and acidic conditions (pH ≤ 3).[3] However, a different study showed that this compound in a cell-free supernatant remained stable even after incubation at 100°C for 6 hours or under saturated steam at 121°C for 35 minutes, with over 95% recovery. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound formulations.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Reference |
| DMSO | ~10 | [1] |
| Dimethylformamide | ~2.5 | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [1] |
| Water | 1 | |
| 1 M NH4OH | 20 | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | >5.5 | [4] |
| Phosphate-Buffered Saline (PBS) pH 6.0 | ~4.5 | [4] |
| Phosphate-Buffered Saline (PBS) pH 5.0 | ~3.0 | [4] |
| Propylene Glycol/Water (77:23) | ~13.0 | [4] |
Table 2: Stability of this compound in PBS-Based Formulations
| pH of PBS | Storage Temperature (°C) | Stability Duration | Reference |
| 7.4 | -80, -20, 4, Room Temperature | Stable for at least 11 days | [4] |
| 6.0 | -80, -20, 4, Room Temperature | Stable for at least 11 days | [4] |
| 5.0 | 4 | Stable for 11 days | [4] |
| 5.0 | Room Temperature | Precipitation observed after 6 days | [4] |
Experimental Protocols
This section provides detailed protocols for preparing different types of this compound formulations for in vivo administration.
Protocol 1: Preparation of this compound in Phosphate-Buffered Saline (PBS) for Intravenous and Oral Administration
This protocol is suitable for achieving homogeneous solutions of this compound for both intravenous (IV) and oral (p.o.) administration.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4, 6.0, or 5.0
-
Sterile, pyrogen-free water for injection (WFI)
-
0.22 µm syringe filters
-
Sterile vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Determine the required concentration: Based on the desired dose and administration volume, calculate the target concentration of this compound in mg/mL. Refer to Table 1 for solubility limits at different pH values.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile container.
-
Dissolve in PBS: Add the appropriate volume of PBS (at the desired pH) to the this compound powder.
-
Aid dissolution: Vortex the mixture vigorously for 1-2 minutes. If the this compound does not fully dissolve, sonicate the suspension in a water bath for 15 minutes.[4]
-
Visual inspection: Ensure the final formulation is a clear, homogeneous solution with no visible particles.
-
Sterilization (for IV administration): Sterilize the this compound solution by filtering it through a 0.22 µm syringe filter into a sterile vial.[4] This method has been shown to be applicable without significant loss of this compound.[4]
-
Storage: Store the formulation at 4°C for short-term use (up to 11 days for pH 6.0 and 7.4). For longer storage, aliquots can be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of High-Dose Oral this compound Formulation using Propylene Glycol (PPG)
This protocol is designed for high-dose oral administration where higher concentrations of this compound are required.
Materials:
-
This compound powder
-
Propylene glycol (PPG)
-
Deionized-distilled water (DDW)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare the vehicle: Prepare a PPG/DDW vehicle with a composition of 77:23 (v/v). For example, to make 10 mL of the vehicle, mix 7.7 mL of PPG with 2.3 mL of DDW.
-
Weigh this compound: Weigh the desired amount of this compound powder. A concentration of up to 13.0 mg/mL can be achieved in this vehicle.[4]
-
Dissolve in the vehicle: Add the PPG/DDW vehicle to the this compound powder.
-
Aid dissolution: Vortex the mixture and sonicate in a water bath for 15 minutes to ensure complete dissolution.[4]
-
Visual inspection: Confirm that the final formulation is a clear solution.
-
Storage: Store the formulation at 4°C or room temperature. Stability should be assessed for the specific storage conditions and duration required for the study.
Protocol 3: Preparation of this compound-Loaded Liposomes
Liposomal encapsulation can improve the solubility, stability, and bioavailability of this compound.[5][6] This protocol describes a thin-film hydration method.
Materials:
-
This compound powder
-
Egg yolk phosphatidylcholine (PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid film preparation:
-
Dissolve egg yolk PC and cholesterol (e.g., at a 10:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.[6]
-
Add this compound to the lipid solution at a desired drug-to-lipid ratio (e.g., 1:20 molar ratio).[6]
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the liposomes, sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator. Sonication parameters (power, time, cycles) should be optimized to achieve the desired vesicle size.
-
-
Extrusion (optional but recommended):
-
For a more uniform size distribution, extrude the liposome suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis, gel filtration (e.g., using a Sephadex column), or ultracentrifugation.
-
-
Characterization:
-
Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. Encapsulation efficiency can be determined by separating the encapsulated from the free drug and quantifying the amount of this compound in the liposomes using a validated analytical method like HPLC.
-
-
Storage: Store the liposomal formulation at 4°C. Do not freeze.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for this compound formulation and in vivo testing.
This compound Signaling Pathways in Cancer
Caption: Simplified signaling pathways modulated by this compound in cancer cells.
Disclaimer: These protocols provide a general framework. Researchers should optimize and validate the formulations for their specific experimental needs and animal models. All work with animals should be conducted in accordance with approved institutional guidelines and regulations.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential and Biological Applications of this compound and Metabolic Mechanisms in this compound-Producing Fungi [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cordycepin in Murine Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of cordycepin in various mouse models of disease. The protocols and data presented are collated from preclinical research to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Application Note: Anti-Inflammatory Effects of this compound in a Murine Model of Neuroinflammation
This compound has demonstrated significant anti-inflammatory and neuroprotective effects in mouse models of neurological diseases.[1] It has been shown to mitigate disease symptoms in experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting leukocyte infiltration and reducing neuroinflammation.[2] Furthermore, this compound has shown protective effects in models of traumatic brain injury (TBI) and Parkinson's disease.[3][4] The primary mechanism of action involves the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway, and the reduction of inflammatory cytokine production.[1]
Key Experiments and Protocols:
Experimental Autoimmune Encephalomyelitis (EAE) Model:
A common model to study multiple sclerosis, EAE is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide.
-
Animals: C57BL/6 mice.
-
Induction: Mice are immunized with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) and receive injections of pertussis toxin.
-
This compound Treatment:
-
Endpoint Analysis:
-
Clinical scoring of disease severity (e.g., on a scale of 0-5).
-
Histological analysis of the central nervous system (CNS) for immune cell infiltration.
-
Measurement of inflammatory cytokine levels (e.g., IFN-γ, IL-6, TNF-α, IL-17) in the CNS and serum.[2]
-
Flow cytometry analysis of immune cell populations in the spleen and CNS.
-
Traumatic Brain Injury (TBI) Model:
The Controlled Cortical Impact (CCI) method is a widely used model for TBI.
-
Animals: Male C57BL/6 mice.
-
Induction: A craniotomy is performed, and a controlled impact is delivered to the exposed cortex.
-
This compound Treatment: Intraperitoneal administration of this compound (e.g., twice daily for a week) following injury.[3]
-
Endpoint Analysis:
Quantitative Data Summary:
| Disease Model | This compound Dosage | Key Findings | Reference |
| EAE | 10 mg/kg (i.p.) | Decreased expression of trafficking factors in the CNS; Inhibited secretion of IFN-γ, IL-6, TNF-α, and IL-17. | [2] |
| TBI | Not Specified | Ameliorated long-term neurological deficits; Reduced neuronal tissue loss; Preserved white matter integrity. | [3][7] |
| Parkinson's Disease (MPTP model) | Not Specified | Alleviated motor disorders and loss of dopaminergic neurons by inhibiting the TLR/NF-κB signaling pathway. | [4] |
| Neuroinflammation (LPS model) | 20 mg/kg (oral) | Decreased plasma IL-1β and TNF-α levels. | [6] |
Signaling Pathway Visualization:
Application Note: Anti-Tumor Effects of this compound in Murine Xenograft Models
This compound has been extensively studied for its anti-cancer properties, demonstrating inhibition of tumor growth and proliferation in various mouse models.[8][9] Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as EGFR, MAPK/ERK, and Hedgehog.[10][11][12]
Key Experiments and Protocols:
Subcutaneous Xenograft Model:
This is a common model to assess the efficacy of anti-cancer compounds on solid tumors.
-
Animals: Immunocompromised mice (e.g., BALB/c nude or C57BL/6).
-
Induction: Subcutaneous injection of cancer cells (e.g., 1x106 to 1.5x106 CT26 colorectal carcinoma cells or MC38 colon adenocarcinoma cells) into the flank or abdomen.[13]
-
This compound Treatment:
-
Endpoint Analysis:
-
Regular measurement of tumor volume using calipers.
-
Measurement of tumor weight at the end of the study.
-
Immunohistochemical analysis of tumor tissue for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).[14]
-
Western blot analysis of tumor lysates to assess signaling pathway modulation.[14]
-
Quantitative Data Summary:
| Cancer Model | Cell Line | This compound Dosage/Route | Key Findings | Reference |
| Colorectal Cancer | CT26, MC38 | 25 mg/kg (intragastric) | Significantly inhibited tumor growth. | [13] |
| Oral Cancer | 4-NQO induced | 500-1500 mg/kg/day (in diet) | Inhibited tumor development and malignant transformation. | [8][10] |
| Testicular Tumor | MA-10 | 5-10 mg/kg | Suppressed tumor growth; induced apoptosis. | [14] |
| Breast Cancer | MDA-MB-231 | Not Specified | Reduced tumor volume and weight; inhibited Hedgehog pathway. | [12] |
| Melanoma | B16-BL6 | 15 mg/kg/day (oral) | Reduced primary tumor weight by 36%. | [15] |
Signaling Pathway Visualization:
Application Note: Metabolic and Anti-Fatigue Effects of this compound
This compound has shown beneficial effects in mouse models of metabolic diseases and exercise-induced fatigue.[16] It can improve glucose tolerance in diabetic models and has anti-hyperuricemic properties.[5] In fatigue studies, this compound enhances endurance and reduces markers of muscle damage.[16] These effects are partly attributed to its ability to activate the AMPK signaling pathway, a key regulator of cellular energy homeostasis.[1][17]
Key Experiments and Protocols:
Exercise-Induced Fatigue Model:
This model assesses the effects of compounds on physical endurance and fatigue-related biochemical parameters.
-
Animals: Male Kunming mice.[16]
-
Induction: Mice are subjected to excessive exercise, such as forced swimming or treadmill running, until exhaustion.[16][18]
-
This compound Treatment: Daily administration of this compound (e.g., 5, 10, and 25 mg/kg for 22 days) during the exercise period.[16]
-
Endpoint Analysis:
Quantitative Data Summary:
| Disease Model | This compound Dosage | Key Findings | Reference |
| Exercise-Induced Fatigue | 5, 10, 25 mg/kg | Significantly increased exercise endurance; Reduced levels of creatine kinase and lactate dehydrogenase. | [16] |
| Diabetes (Alloxan-induced) | Not Specified | Improved glucose tolerance. | [5] |
| Hyperuricemia | Not Specified | Reduced serum uric acid levels. | [5] |
| Cardiac Hypertrophy | 20 mg/kg/d (i.p.) | Prevented cardiac hypertrophy by activating the AMPKα pathway and attenuating oxidative stress. | [17] |
Signaling Pathway Visualization:
Experimental Workflow
Disclaimer: These protocols and application notes are intended for informational purposes only and should be adapted based on specific research goals and institutional guidelines. Researchers should consult relevant literature and adhere to all applicable animal welfare regulations. The pharmacokinetic properties of this compound, which include a short elimination half-life, should be considered when designing dosing regimens.[19][20]
References
- 1. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents and ameliorates experimental autoimmune encephalomyelitis by inhibiting leukocyte infiltration and reducing neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on the Microglia-Overactivation-Induced Impairments of Growth and Development of Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound confers long-term neuroprotection via inhibiting neutrophil infiltration and neuroinflammation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound and a preparation from Cordyceps militaris inhibit malignant transformation and proliferation by decreasing EGFR and IL-17RA signaling in a murine oral cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antitumour activity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. This compound ameliorates cardiac hypertrophy via activating the AMPKα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on the Antifatigue Activities of Cordyceps militaris Fruit Body Extract in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pharmacokinetics of adenosine and this compound, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Cordycepin's Cellular Entry: A Guide for Researchers
Application Notes and Protocols for Quantifying Cordycepin Uptake in Cells
For Immediate Release
This document provides researchers, scientists, and drug development professionals with detailed techniques and protocols for accurately measuring the uptake of this compound, a promising therapeutic nucleoside analogue, into cells. Understanding the kinetics and mechanisms of this compound transport is crucial for elucidating its pharmacological effects and for the development of novel cancer therapeutics.
Introduction
This compound (3'-deoxyadenosine) is a bioactive compound derived from the fungus Cordyceps militaris. It has garnered significant interest in the scientific community for its wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The cellular uptake of this compound is a critical first step for its biological activity, as it needs to enter the cell to exert its effects, which include the inhibition of RNA synthesis and the modulation of key signaling pathways.[1] This process is primarily mediated by equilibrative nucleoside transporters (ENTs), particularly ENT1.[1][2]
Accurate measurement of this compound uptake is essential for:
-
Characterizing the transport kinetics (e.g., K_m and V_max).
-
Evaluating the efficacy of potential drug delivery systems.
-
Screening for inhibitors or enhancers of this compound transport.
-
Understanding the mechanisms of resistance to this compound.
This guide outlines two primary methodologies for quantifying this compound uptake: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Principles
The fundamental principle behind measuring this compound uptake involves incubating cells with a known concentration of this compound for a specific period, followed by the separation of the cells from the this compound-containing medium. The cells are then lysed, and the intracellular concentration of this compound and its metabolites is quantified using analytical techniques like HPLC or LC-MS.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's effects and quantification.
Table 1: Inhibitory Concentrations (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Reference |
| Caco-2 | Human Colon Cancer | 107.2 | 24 | [3] |
| HT-29 | Colon Cancer | < 125 | 48 | [4] |
| NB-4 | Leukemia | ~18 | 12 | [5] |
| U937 | Leukemia | ~34.5 | 48 | [5] |
| MCF-7 | Human Breast Cancer | 47.84 (free drug) | Not Specified | [6] |
| MCF-7 | Human Breast Cancer | 16.79 (PLGA NPs) | Not Specified | [6] |
Table 2: HPLC and LC-MS/MS Method Parameters for this compound Quantification
| Parameter | HPLC Method 1 | HPLC Method 2 | LC-MS/MS Method |
| Column | Symmetry Shield C18 (250x4.6 mm; 5 µm) | C-18 Reverse phase ODS (4.6x150 mm, 5µm) | Agilent poroshell 120 SB-Aq C18 (3.0x50 mm, 2.7 µm) |
| Mobile Phase | Methanol:Water (15:85, v/v) | Water:Methanol (72:28, V/V) | 2% ethanol containing 0.2% acetic acid (isocratic) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 260 nm | Photo-diode Array at 260 nm | MS/MS in positive mode with MRM |
| Linear Range | 0.112–56 µg/mL | 10-50 ppm | 1.018–101.8 ng/mL |
| LOD/LOQ | Not Specified | Not Specified | LOD: 0.04 pg, LOQ: 0.1 pg |
| Reference | [2] | [5] | [6] |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using HPLC
This protocol provides a step-by-step guide for measuring this compound uptake in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line (e.g., HepG2, MCF-7, Caco-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound stock solution (in sterile water or DMSO)
-
Lysis buffer (e.g., 70% methanol, pre-chilled to -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column (as specified in Table 2)
-
Mobile phase (as specified in Table 2)
-
This compound standard for calibration curve
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
For a concentration-dependent experiment, treat cells with increasing concentrations of this compound (e.g., 10, 50, 100, 200, 500 µM) for a fixed time point (e.g., 30 minutes).
-
Include a vehicle control (medium with the same concentration of DMSO or water as the this compound-treated wells).
-
-
Uptake Termination and Washing:
-
To stop the uptake, aspirate the this compound-containing medium.
-
Immediately wash the cells three times with 2 mL of ice-cold PBS to remove any extracellular this compound. Perform the washing steps quickly to minimize efflux.
-
-
Cell Lysis and Extraction:
-
After the final wash, add 500 µL of pre-chilled 70% methanol to each well.
-
Scrape the cells from the well surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant, which contains the intracellular this compound.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject 10-20 µL of the prepared sample into the HPLC system.
-
Run the analysis using the parameters outlined in Table 2.
-
Identify and quantify the this compound peak by comparing the retention time and peak area to a standard curve prepared with known concentrations of this compound.
-
-
Data Normalization:
-
In a parallel set of wells, determine the total protein concentration using a BCA or Bradford protein assay.
-
Normalize the intracellular this compound concentration to the total protein content (e.g., in pmol/mg protein).
-
Protocol 2: Inhibition of this compound Uptake
This protocol can be used to investigate the role of specific transporters in this compound uptake.
Procedure:
-
Follow the steps for cell seeding as described in Protocol 1.
-
Pre-incubate the cells with a known nucleoside transporter inhibitor (e.g., dipyridamole for ENTs) for 30-60 minutes before adding this compound.[7]
-
After the pre-incubation period, add this compound (in the presence of the inhibitor) and proceed with the uptake experiment as described in Protocol 1.
-
Compare the intracellular this compound concentration in the presence and absence of the inhibitor to determine the extent of inhibition.
Visualizations
Signaling Pathway of this compound Uptake and Action
Caption: this compound uptake and its major intracellular signaling pathways.
Experimental Workflow for this compound Uptake Assay
Caption: A typical workflow for measuring cellular this compound uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Activation of AMPK by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal conditions for this compound production in surface liquid-cultured Cordyceps militaris treated with porcine liver extracts for suppression of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akjournals.com [akjournals.com]
- 7. Suppression of T-cell activation in vitro and in vivo by this compound from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cordycepin in Anti-Cancer Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cordycepin, a naturally occurring nucleoside analog derived from the fungus Cordyceps sinensis, has garnered significant attention in oncological research for its potent anti-tumor activities.[1][2] This document provides a comprehensive overview of its application in various anti-cancer research models, detailing its mechanisms of action, experimental protocols, and quantitative data to guide researchers in their study design and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach, targeting several key cellular processes involved in tumor growth and progression. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.[3][4][5]
Key Signaling Pathways Modulated by this compound:
-
MAPK/ERK Pathway: this compound has been shown to inhibit the MAPK/ERK signaling pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell proliferation and survival.[1][6][7][8] Inhibition of this pathway by this compound leads to decreased cancer cell growth.
-
PI3K/Akt Pathway: The PI3K/Akt signaling cascade is another critical pathway for cell survival and proliferation that is frequently dysregulated in cancer. This compound can suppress the activation of this pathway, contributing to its pro-apoptotic effects.[1][5][9][10][11]
-
Intrinsic Apoptosis Pathway: this compound can induce apoptosis through the intrinsic or mitochondrial pathway. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases-9 and -3.[3][12]
-
NF-κB Signaling Pathway: this compound can also inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival, which is often constitutively active in cancer cells.[5]
Data Presentation
The following tables summarize the quantitative data on the anti-cancer effects of this compound in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| ECA109 | Esophageal Squamous Cell Carcinoma | 64.8 µg/mL | 48h | [13] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 60.6 µg/mL | 48h | [13] |
| NB-4 | Leukemia | 18.4 µg/mL (73.2 µM) | Not Specified | [14] |
| U937 | Leukemia | 22.7 µg/mL (90.4 µM) | Not Specified | [14] |
| H1975 | Lung Cancer | 15.34 µM | 48h | [15] |
| SAS | Oral Squamous Cell Carcinoma | 122.4 µM | 24h | [16] |
| OEC-M1 | Oral Squamous Cell Carcinoma | 125.2 µM | 24h | [16] |
| HT29 | Colon Cancer | 92.05 µM | Not Specified | [6] |
| MCF7 | Breast Cancer | 46.85 µM | Not Specified | [17] |
| MDA-MB-453 | Breast Cancer | 70 µM | Not Specified | [17] |
| A549 | Lung Cancer | ~60 µg/mL | 48h | [18] |
| PC9 | Lung Cancer | ~60 µg/mL | 48h | [18] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | This compound Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| Esophageal Cancer | Not Specified | 5 mg/kg and 10 mg/kg | 24 days | Significant reduction in tumor size and weight | |
| Pancreatic Cancer | Nude mice (BxPC-3 cells) | 10 mg/kg/day (oral) | 32 days | Significant reduction in tumor growth and weight | |
| Colorectal Cancer | BALB/c mice (CT26 cells) | 25 mg/kg/day (intragastric) | From day 5 post-inoculation | Significant inhibition of tumor growth | [19] |
| Colorectal Cancer | C57BL/6 mice (MC38 cells) | 25 mg/kg/day (intragastric) | From day 5 post-inoculation | Significant inhibition of tumor growth | [19] |
| Pancreatic Cancer | Nude mice (MIAPaCa-2 cells) | 15 and 50 mg/kg/day (intraperitoneal) | 28 days | Dose-dependent inhibition of tumor growth | |
| Breast Cancer | Nude mice (MDA-MB-231 cells) | Not Specified | 7 weeks | Slower tumor growth, smaller and lighter tumors | [20][21] |
| Malignant Peripheral Nerve Sheath Tumor | Xenograft mice (ST8814 cells) | 67 mg/kg (intraperitoneal, every other day) | Not Specified | Minor decrease in tumor volume | [22] |
| Hepatocellular Carcinoma | Nude mice (Huh-7 cells) | 2.4 mg/kg/day (subcutaneous micro-osmotic pump) | From day 18 post-injection | Significant reduction in tumor size | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Protocol:
-
Seed cancer cells (e.g., H1975) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10, 20, 50 µg/mL) for 24, 48, and 72 hours.[15]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using statistical software.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Protocol:
-
Seed cancer cells (e.g., ECA109, TE-1) in 6-well plates and treat with different concentrations of this compound (e.g., 0, 40, 60, 80 µg/mL) for 48 hours.[3]
-
Collect both adherent and floating cells and wash them twice with cold PBS.[3]
-
Resuspend the cells in 100 µL of 1x binding buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[3]
-
Incubate the cells in the dark for 15-30 minutes at room temperature.[3][18]
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cancer cells with the desired concentrations of this compound for the specified time (e.g., 24 or 48 hours).
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[14][24]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[14][24]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFitLT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Treat cancer cells with this compound as required for the experiment.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[25]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-ERK, total ERK) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.[3]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1.5 x 10⁶ CT26 cells) into the flank of immunocompromised mice (e.g., BALB/c or nude mice).[19]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into control and treatment groups.
-
Administer this compound to the treatment group via the desired route (e.g., intragastric, intraperitoneal injection) at a specific dosage and schedule (e.g., 25 mg/kg daily).[19] The control group receives the vehicle (e.g., PBS).
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.[21]
-
At the end of the experiment, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[26]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of this compound produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits the proliferation and progression of NPC by targeting the MAPK/ERK and β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induced MA-10 Mouse Leydig Tumor Cell Apoptosis through Caspase-9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Metronomic this compound Therapy Prolongs Survival of Oral Cancer-Bearing Mice and Inhibits Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Inhibits Growth and Metastasis Formation of MDA-MB-231 Xenografts in Nude Mice by Modulating the Hedgehog Pathway [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound inhibits the proliferation of malignant peripheral nerve sheath tumor cells through the p53/Sp1/tubulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Suppresses Endothelial Cell Proliferation, Migration, Angiogenesis, and Tumor Growth by Regulating Focal Adhesion Kinase and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cordyceps militaris Grown on Germinated Soybean Induces G2/M Cell Cycle Arrest through Downregulation of Cyclin B1 and Cdc25c in Human Colon Cancer HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Cordycepin In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cordycepin, a primary bioactive compound derived from the fungus Cordyceps militaris, has garnered significant attention for its diverse pharmacological properties, including potent anti-inflammatory effects.[1] In vitro studies are fundamental for elucidating the mechanisms by which this compound mitigates inflammatory responses. Typically, this involves using cell models, such as murine macrophage cell lines (e.g., RAW 264.7) or human primary cells, where an inflammatory response is induced by stimulants like lipopolysaccharide (LPS) or pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[2][3] this compound's effects are then quantified by measuring its ability to suppress the production of key inflammatory mediators and modulate intracellular signaling pathways.[4][5]
This document provides detailed application notes and protocols for the essential assays used to evaluate the anti-inflammatory activity of this compound in a laboratory setting.
General Experimental Workflow
The assessment of this compound's anti-inflammatory potential follows a structured workflow. This process begins with cell culture preparation, followed by treatment with this compound and an inflammatory stimulus, and culminates in the collection of samples for various downstream analyses.
Caption: General workflow for in vitro anti-inflammatory studies.
Cell Viability Assay
Application Note: Before assessing anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of this compound for the selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is a direct result of this compound's bioactivity and not a consequence of cell death.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C with 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the untreated control group.
Data Presentation:
| Treatment Group | This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 10 | 1.23 ± 0.07 | 98.4 |
| This compound | 25 | 1.20 ± 0.09 | 96.0 |
| This compound | 50 | 1.18 ± 0.06 | 94.4 |
| This compound | 100 | 1.15 ± 0.08 | 92.0 |
Measurement of Inflammatory Mediators
Application Note: this compound has been shown to suppress the production of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2] NO is synthesized by inducible nitric oxide synthase (iNOS), while PGE₂ is produced via the cyclooxygenase-2 (COX-2) pathway. Measuring the levels of these molecules in the cell culture supernatant is a direct method to quantify the anti-inflammatory effect of this compound.
Experimental Protocol: Nitric Oxide (NO) Assay using Griess Reagent
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | Nitrite Conc. (µM) | % Inhibition |
| Control | 0 | - | 1.2 ± 0.3 | - |
| LPS | 0 | + | 45.8 ± 3.1 | 0 |
| This compound + LPS | 25 | + | 28.5 ± 2.5 | 37.8 |
| This compound + LPS | 50 | + | 15.1 ± 1.9 | 67.0 |
Quantification of Pro-inflammatory Cytokines
Application Note: Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are critical drivers of the inflammatory cascade.[7] this compound can inhibit the production and release of these cytokines.[8] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[9]
Experimental Protocol: Cytokine ELISA
-
Sample Collection: Collect cell culture supernatants from cells pre-treated with this compound and stimulated with LPS, as described previously.
-
ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions for the specific cytokine kit (e.g., human/mouse TNF-α, IL-6).
-
Coat a 96-well plate with the capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells.
-
Add the detection antibody.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: Determine cytokine concentrations by plotting a standard curve.
Data Presentation:
| Treatment Group | This compound (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 0 | - | 55 ± 12 | 28 ± 8 |
| LPS | 0 | + | 2850 ± 210 | 1540 ± 150 |
| This compound + LPS | 25 | + | 1680 ± 180 | 910 ± 110 |
| This compound + LPS | 50 | + | 750 ± 95 | 420 ± 65 |
Analysis of Inflammatory Signaling Pathways
Application Note: The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] These pathways are activated by inflammatory stimuli like LPS binding to Toll-like receptor 4 (TLR4), leading to the transcription of pro-inflammatory genes.[2][10] Assessing the phosphorylation status of key proteins in these pathways can elucidate this compound's mechanism of action.
Caption: this compound's inhibition of TLR4-mediated NF-κB and MAPK pathways.
Western Blotting for Protein Expression and Phosphorylation
Protocol:
-
Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65.
-
MAPK Pathway: anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK.[11]
-
Inflammatory Enzymes: anti-iNOS, anti-COX-2.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for NF-κB p65 Nuclear Translocation
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 12-well plate.
-
Treatment & Stimulation: Perform this compound pre-treatment and LPS stimulation.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[2]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody: Incubate with anti-NF-κB p65 antibody overnight at 4°C.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting & Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm; upon LPS stimulation, it will translocate to the nucleus. This compound treatment is expected to prevent this translocation.[2]
References
- 1. Anti-inflammatory effects of this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Cordyceps Cs-HK1 Fungus Exopolysaccharide on Lipopolysaccharide-Stimulated Macrophages via the TLR4/MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti‐inflammatory effects of this compound: A review | Semantic Scholar [semanticscholar.org]
- 6. Effects of this compound on the Microglia-Overactivation-Induced Impairments of Growth and Development of Hippocampal Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Choose the Right Cytokine Detection Method for Your Research? - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Protects against Hepatic Ischemia/Reperfusion Injury via Inhibiting MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Using Cordycepin to Induce Cell Cycle Arrest for Research Purposes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin, a naturally occurring adenosine analog derived from Cordyceps militaris, has garnered significant attention for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its ability to induce cell cycle arrest at different phases makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes and experimental protocols for utilizing this compound to induce cell cycle arrest in a research setting. It includes a summary of its mechanisms of action, quantitative data on its effects, and step-by-step methodologies for key experiments.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a key strategy in cancer therapy to halt the uncontrolled growth of tumor cells. This compound (3'-deoxyadenosine) interferes with various cellular processes, including DNA/RNA synthesis and multiple signaling pathways, leading to cell cycle arrest and apoptosis.[1][2] Its primary mechanisms involve inducing DNA damage, activating tumor suppressor proteins like p53, and modulating key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).[1][3][4]
Mechanism of Action
This compound exerts its effects on the cell cycle through a multi-faceted approach:
-
DNA Damage and p53 Activation: this compound can induce DNA damage, which in turn activates the p53 tumor suppressor protein.[1][3] Activated p53 can then transcriptionally repress genes encoding key S-phase proteins like cyclin A2, cyclin E, and CDK2, leading to S-phase arrest.[1]
-
MAPK Pathway Modulation: this compound has been shown to block the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting the phosphorylation of ERK1/2.[1] This inhibition can sensitize cancer cells to apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: Evidence suggests that this compound can consistently reduce signaling through the PI3K/mTOR/Akt pathway, a critical pathway for cell growth and proliferation.[5][6]
-
Regulation of Cell Cycle Checkpoints: this compound can induce cell cycle arrest at different phases (G0/G1, S, or G2/M) depending on the cell type, dosage, and duration of treatment.[6][7][8] This is achieved by affecting the expression and activity of various cyclins and CDKs that govern checkpoint transitions.[7][9] For instance, in esophageal cancer cells, this compound has been shown to induce G2/M arrest by altering the expression of CDK1 and cyclin B1.[2][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on different cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Leukemia Cell Lines
| Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) |
| NB-4 | 18.4 | 73.2 |
| U937 | 22.7 | 90.4 |
Data extracted from a study on leukemia cells.[1]
Table 2: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| NB-4 | Control (0h) | 45.3 | 38.1 | 16.6 |
| 18 µg/mL (12h) | 30.2 | 58.7 | 11.1 | |
| U937 | Control (0h) | 52.1 | 33.5 | 14.4 |
| 23 µg/mL (24h) | 35.8 | 55.4 | 8.8 |
Data represents the percentage of cells in each phase of the cell cycle after treatment with this compound.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in Esophageal Cancer Cell Lines
| Cell Line | This compound (µg/mL) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| ECA109 | 0 | 55.2 | 30.1 | 14.7 |
| 40 | 48.9 | 25.4 | 25.7 | |
| 60 | 40.1 | 20.3 | 39.6 | |
| 80 | 35.2 | 15.8 | 49.0 | |
| TE-1 | 0 | 60.3 | 25.8 | 13.9 |
| 40 | 55.1 | 22.3 | 22.6 | |
| 60 | 48.7 | 18.5 | 32.8 | |
| 80 | 42.3 | 15.1 | 42.6 |
Data shows a dose-dependent increase in the G2/M population in esophageal cancer cells.[8]
Experimental Protocols
Preparation of this compound Stock Solution
This compound can be dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium.[10] For higher concentrations, propylene glycol-based vehicles can be used.[10]
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile PBS or culture medium to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and resume growth for 24 hours.
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh complete growth medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis by Flow Cytometry
-
Seed cells in 6-well plates and treat with this compound as described above.
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation at 1,000 rpm for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Western Blot Analysis
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, Cyclin A2, CDK2, p-ERK, ERK, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound-induced signaling pathways leading to cell cycle arrest.
Caption: Experimental workflow for studying this compound-induced cell cycle arrest.
References
- 1. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wellnessresources.com [wellnessresources.com]
- 5. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Review of the Biological Effects of this compound [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Cordycepin in Combination with Other Therapeutic Agents in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, a naturally occurring adenosine analog derived from Cordyceps species, has garnered significant interest in cancer research due to its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] Emerging evidence strongly suggests that this compound's therapeutic potential can be significantly enhanced when used in combination with other therapeutic agents. This synergistic approach can lead to improved efficacy, reduced drug resistance, and potentially lower patient side effects.[3][4]
These application notes provide a comprehensive guide for researchers on how to design and conduct experiments to evaluate the synergistic effects of this compound in combination with chemotherapy, targeted therapy, and immunotherapy.
Key Combination Strategies and Underlying Mechanisms
This compound has been shown to synergize with various therapeutic agents through multiple mechanisms:
-
Chemotherapy (Cisplatin, Doxorubicin, Paclitaxel): this compound can enhance the efficacy of conventional chemotherapeutic drugs. For instance, in combination with cisplatin, this compound can resensitize resistant bladder cancer cells by inhibiting MDR1 expression.[5][6] The combination of this compound and doxorubicin has been shown to effectively inhibit the growth and migration of glioblastoma cells.[7] Furthermore, this compound exhibits additive apoptotic effects when combined with paclitaxel and cisplatin in Leydig tumor cells.[8]
-
Immunotherapy (Anti-PD-1/PD-L1): this compound can augment the anti-tumor immune response when combined with immune checkpoint inhibitors. Studies have shown that the combination of this compound and anti-PD-1 therapy significantly inhibits tumor growth in a mouse colon carcinoma model by modulating the tumor microenvironment.[3][9]
-
Targeted Therapy (Apatinib): this compound can act synergistically with targeted therapies. For example, its combination with apatinib has shown enhanced anti-cancer effects in non-small cell lung cancer cells.[10]
-
Natural Compounds (Resveratrol, Genistein): The therapeutic effects of this compound can also be potentiated by other natural bioactive compounds. The combination of this compound with resveratrol and genistein has demonstrated synergistic anticancer activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the synergistic effects of this compound with other therapeutic agents.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Combination Agent | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination Effect | Reference |
| T24R2 (Cisplatin-Resistant Bladder Cancer) | Cisplatin | >50 (alone) | >2 (alone) | Synergistic Apoptosis | [5] |
| LN-229 (Glioblastoma) | Doxorubicin | 80 | 1 | Enhanced Cytotoxicity | [1] |
| U251 (Glioblastoma) | Doxorubicin | Not specified | Not specified | Significant reduction in cell survival | [11] |
| T98G (Glioblastoma) | Doxorubicin | Not specified | Not specified | Significant reduction in cell survival | [11] |
| MA-10 (Leydig Tumor) | Cisplatin | ~100 | ~100 | Additive Apoptosis | [8] |
| MA-10 (Leydig Tumor) | Paclitaxel | ~100 | 0.05 | Additive Apoptosis | [8] |
| Esophageal Cancer Cells | Cisplatin | 66.84 - 86.12 | 2.46 - 2.66 | Synergistic | [12] |
| MCF-7 (Breast Cancer) | Doxorubicin | 46.85 | Not specified | Not specified | [13] |
| Leukemia Cells (NB-4) | Not applicable | 73.2 | Not applicable | Dose-dependent inhibition | [14] |
| Leukemia Cells (U937) | Not applicable | 90.4 | Not applicable | Dose-dependent inhibition | [14] |
Table 2: In Vivo Tumor Growth Inhibition with this compound Combination Therapy
| Tumor Model | Combination Agent | Dosing Regimen | Outcome | Reference |
| CT26 Mouse Colon Carcinoma | Anti-PD-1 | Not specified | Significantly reduced tumor size compared to monotherapy | [9][15] |
| Tongue Squamous Cell Carcinoma Xenograft | Not applicable | Not specified | 56.09% tumor inhibition rate | [16] |
| Malignant Peripheral Nerve Sheath Tumor Xenograft | Naringin | This compound: 67 mg/kg, Naringin: 50 mg/kg (intraperitoneal, every other day) | Enhanced decrease in tumor size | [17] |
Experimental Protocols
This section provides detailed protocols for key experiments to assess the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a combination agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or PBS)
-
Therapeutic agent of interest (stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the combination agent alone, and the combination of both. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each treatment and analyze the synergistic effect using software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.[19]
Colony Formation Assay
This assay assesses the long-term effect of the combination treatment on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with this compound, the combination agent, or the combination of both at desired concentrations.
-
Incubate for 10-14 days, replacing the medium with fresh medium containing the treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
Scratch (Wound Healing) Assay
This assay evaluates the effect of the combination treatment on cell migration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[20]
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[21]
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing the treatments (this compound alone, combination agent alone, or combination).
-
Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with the desired drug combinations for 24 or 48 hours.[22]
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[22]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound combinations on key signaling pathways like PI3K/AKT and MAPK.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the efficacy of this compound combinations in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and combination agent for injection
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, combination).
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, flow cytometry of tumor-infiltrating lymphocytes).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key synergistic mechanisms of this compound with other therapies.
Caption: General workflow for evaluating this compound combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Augments the Efficacy of Anti-PD1 against Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Resensitizes T24R2 Cisplatin-Resistant Human Bladder Cancer Cells to Cisplatin by Inactivating Ets-1 Dependent MDR1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Resensitizes T24R2 Cisplatin-Resistant Human Bladder Cancer Cells to Cisplatin by Inactivating Ets-1 Dependent MDR1 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the mechanism of this compound combined with doxorubicin in treating glioblastoma based on network pharmacology and biological verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic effect of this compound combined with cisplatin and/or paclitaxel on MA-10 mouse Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Augments the Efficacy of Anti-PD1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. peerj.com [peerj.com]
- 12. This compound enhances the chemosensitivity of esophageal cancer cells to cisplatin by inducing the activation of AMPK and suppressing the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a metabolite of Cordyceps militaris, inhibits xenograft tumor growth of tongue squamous cell carcinoma in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits the proliferation of malignant peripheral nerve sheath tumor cells through the p53/Sp1/tubulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.virginia.edu [med.virginia.edu]
- 21. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 22. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of cordycepin extraction from fungal cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of cordycepin extraction from fungal cultures, primarily Cordyceps militaris.
Troubleshooting Guide
This section addresses specific issues encountered during this compound production and extraction experiments.
Issue 1: Low or No this compound Yield
Possible Causes and Solutions:
-
Suboptimal Fungal Strain: The inherent this compound production capability varies significantly between different strains of Cordyceps militaris.
-
Solution: If possible, acquire a high-yielding strain from a reputable culture collection. Strain improvement through techniques like UV irradiation or chemical mutagenesis can also be considered, though this requires significant effort.[1] A mutant strain, G81-3, obtained through ion beam irradiation, showed a 2.79-fold increase in this compound yield compared to the wild type.[2]
-
-
Incorrect Culture Conditions: The fermentation method and physical parameters play a crucial role in this compound production.
-
Solution: Optimize culture conditions such as fermentation type (liquid or solid-state), culture method (static or shaking), temperature, pH, and light exposure. Liquid fermentation often results in higher yields in a shorter time compared to solid-state culture.[3][4][5] A combination of shake-flask culture followed by static culture has been shown to enhance production.[3]
-
-
Inappropriate Culture Medium Composition: The availability of essential nutrients directly impacts this compound biosynthesis.
-
Solution: Systematically evaluate and optimize the carbon and nitrogen sources in your medium. Glucose is widely reported as a favorable carbon source.[3][4][6] Various nitrogen sources like peptone, yeast extract, and tryptone have been used successfully.[3][7] The carbon-to-nitrogen (C:N) ratio is also a critical factor to optimize.[6]
-
-
Lack of Precursors or Inducers: The biosynthesis of this compound, a nucleoside analog, can be enhanced by supplementing the medium with precursors.
-
Inefficient Extraction Method: The chosen extraction protocol may not be effectively isolating the this compound from the fungal biomass or fermentation broth.
Issue 2: Inconsistent this compound Yields Between Batches
Possible Causes and Solutions:
-
Variability in Inoculum: The age and size of the inoculum can affect the fermentation process.
-
Fluctuations in Culture Conditions: Minor variations in temperature, pH, or aeration can lead to different metabolic responses.
-
Solution: Ensure precise control and monitoring of all culture parameters throughout the fermentation process. Maintain a constant temperature, regularly check and adjust the pH, and ensure consistent aeration.
-
-
Inconsistent Medium Preparation: Variations in the quality or concentration of media components can impact fungal growth and this compound production.
-
Solution: Use high-quality reagents and accurately weigh all components. Prepare the medium in a consistent manner for each batch.
-
Issue 3: Difficulty in Purifying this compound
Possible Causes and Solutions:
-
Presence of Impurities: The crude extract contains various other metabolites, pigments, and polysaccharides that can interfere with purification.
-
Solution: Employ a multi-step purification strategy. Initial cleanup can be done using activated carbon to remove pigments.[9] Liquid-liquid extraction with solvents like ethyl acetate and chloroform can remove other impurities.[9] For high purity, chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (prep-HPLC) are necessary.[8][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective fermentation method for high this compound yield?
Liquid fermentation, particularly submerged culture, is generally favored for this compound production due to its shorter cultivation time, higher mycelial yield in a confined space, and reduced risk of contamination compared to solid-state fermentation.[1][4] Some studies have shown that a two-stage process, starting with a shake-flask culture for biomass growth followed by a static culture for this compound accumulation, can be highly effective.[3]
Q2: Which carbon and nitrogen sources are optimal for this compound production?
Glucose is consistently reported as one of the most effective carbon sources for this compound production.[3][4][6] For nitrogen sources, complex organic sources like peptone, yeast extract, and tryptone are commonly used and have been shown to support high yields.[3][7] The optimal concentrations and the carbon-to-nitrogen ratio should be determined experimentally for your specific fungal strain and culture conditions.[6]
Q3: How can I enhance this compound production by modifying the culture medium?
Several strategies can be employed:
-
Precursor Feeding: Supplementing the medium with precursors like adenosine or glycine can significantly boost this compound biosynthesis.[3]
-
Addition of Metal Ions: Certain metal ions, particularly Fe²⁺, have been identified as effective inducers of this compound production.[3]
-
Use of Elicitors: Some studies have explored the use of elicitors from other microorganisms to stimulate secondary metabolite production.[13]
Q4: What are the key physical parameters to control during fermentation?
The following physical parameters are critical for optimizing this compound yield:
-
Temperature: The optimal temperature is typically around 25-27°C.[1][7]
-
pH: The initial pH of the medium should be optimized, generally around 6.0.[1][3]
-
Aeration/Dissolved Oxygen: Oxygen availability is crucial. Some studies suggest that a two-stage dissolved oxygen control, with higher oxygen in the initial growth phase and lower oxygen during the this compound production phase, can be beneficial.[3] Air supply for a few hours daily has also been shown to increase yield in surface liquid culture.[14]
-
Light: Light, particularly blue light, has been reported to increase this compound production.[14][15]
Q5: What is a reliable method for extracting and quantifying this compound?
A common extraction method involves using hot water or ethanol.[8][10] Ultrasonic-assisted extraction (UAE) with an ethanol-water mixture can enhance the extraction efficiency.[11] For quantification, high-performance liquid chromatography (HPLC) with UV detection at 260 nm is the standard analytical method.[7][8][12]
Quantitative Data Summary
Table 1: Effect of Culture Conditions on this compound Yield
| Factor | Condition | This compound Yield | Reference |
| Fermentation Strategy | Shake-flask followed by static culture | 2214.5 mg/L | [3] |
| Temperature | 27.1°C | 7.35 g/L | [3][7] |
| Inoculum Size | 10% | 7.35 g/L | [3][7] |
| Seed Age | 3 days | 7.35 g/L | [3][7] |
| Light | Blue light LED irradiation (16 h/d) | 3483 mg/L | [14] |
| Aeration | Air supply (2 h/d) in surface liquid culture | Significantly increased | [14] |
Table 2: Effect of Medium Composition on this compound Yield
| Component | Concentration | This compound Yield | Reference |
| Carbon Source | Glucose (42.0 g/L) | 345.4 ± 8.5 mg/L | [3] |
| Nitrogen Source | Peptone (15.8 g/L) | 345.4 ± 8.5 mg/L | [3] |
| Nitrogen Source | Yeast Extract (9.00 g/L) & Tryptone (17.10 g/L) | 7.35 g/L | [7] |
| Precursor | Adenosine (6 g/L) | 8.57 g/L | [3] |
| Precursor | Glycine (with Yeast Extract in 90/10 ratio) | 6.80 g/L | [3] |
| Inducer | Fe²⁺ (1 g/L ferrous sulfate) | 596.59 ± 85.5 mg/L (70% increase) | [3] |
| Inducer | NH₄⁺ (40mM) | 420.5 ± 15.1 mg/L (70% increase) | [3] |
Experimental Protocols
Protocol 1: Optimization of this compound Production in Liquid Culture
This protocol is based on methodologies described in cited literature.[3][7]
-
Strain and Inoculum Preparation:
-
Use a high-yielding Cordyceps militaris strain.
-
Maintain the strain on Potato Dextrose Agar (PDA) slants at 4°C.
-
Prepare a seed culture by inoculating a flask containing a basal medium (e.g., sucrose 20 g/L, peptone 20 g/L, KH₂PO₄ 1 g/L, MgSO₄·7H₂O 0.5 g/L).[13]
-
Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3-5 days.[13]
-
-
Fermentation:
-
Prepare the production medium. An example of an optimized medium is: Yeast Extract 9.00 g/L and Tryptone 17.10 g/L.[7]
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate at an optimized temperature, for example, 27.1°C.[7]
-
Employ a static culture method for this compound production.
-
Optionally, introduce a two-stage culture system: an initial shaking phase for biomass growth followed by a static phase for this compound accumulation.[3]
-
-
Extraction:
-
After the desired fermentation period, separate the mycelia from the broth by centrifugation or filtration.
-
For intracellular this compound, the mycelia can be dried and then extracted with a solvent like 50% ethanol at 60°C for 60 minutes.[14]
-
For extracellular this compound, the fermentation broth can be used directly for extraction.
-
-
Quantification:
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on methodologies described in cited literature.[11]
-
Sample Preparation:
-
Use dried and powdered fruiting bodies or mycelia of Cordyceps militaris.
-
-
Extraction:
-
Place a known amount of the powdered sample in an extraction vessel.
-
Add the extraction solvent. An optimized solvent can be 50% ethanol.
-
Set the extraction parameters on the ultrasonic bath/probe:
-
Extraction time: e.g., 60 minutes
-
Ethanol concentration: e.g., 50%
-
Temperature: e.g., 65°C
-
Ultrasonic frequency: e.g., 56 kHz
-
-
Perform the extraction.
-
-
Post-Extraction Processing:
-
Separate the solid residue from the extract by filtration or centrifugation.
-
The supernatant contains the extracted this compound.
-
-
Quantification:
-
Analyze the this compound concentration in the extract using HPLC as described in Protocol 1.
-
Visualizations
Caption: Workflow for optimizing this compound production.
Caption: Key factors influencing this compound production.
References
- 1. Improved this compound Production by Cordyceps militaris KYL05 Using Casein Hydrolysate in Submerged Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on this compound Synthesis and Methods for Enhancement of this compound Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Improved this compound Production by Cordyceps Militaris Using Corn Steep Liquor Hydrolysate as an Alternative Protein Nitrogen Source [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing cultivation of Cordyceps militaris for fast growth and this compound overproduction using rational design of synthetic media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of fermentation conditions and purification of this compound from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple Isolation of this compound from Cordyceps militaris by Dual-Normal Phase Column Chromatography and Its Potential for Making Kombucha Functional Products [mdpi.com]
- 9. CN104447926A - Extraction method for this compound - Google Patents [patents.google.com]
- 10. New insights into this compound production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Ultrasonic-Assisted Extraction of this compound from Cordyceps militaris Using Orthogonal Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Large-Scale Culture Conditions for the Production of this compound with Cordyceps militaris by Liquid Static Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimal conditions for this compound production in surface liquid-cultured Cordyceps militaris treated with porcine liver extracts for suppression of oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
Technical Support Center: Overcoming Low Aqueous Solubility of Cordycepin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of cordycepin in experimental settings.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during this compound-based research.
Q1: I'm having trouble dissolving this compound in my aqueous buffer for cell culture experiments. What are my options?
A1: this compound is known for its low solubility in aqueous solutions. Here are several effective strategies to overcome this issue:
-
Co-solvent System: The most common and immediate solution is to first dissolve this compound in a small amount of a biocompatible organic solvent before diluting it with your aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used co-solvent for this purpose.[1]
-
pH Adjustment: The solubility of this compound can be significantly influenced by the pH of the aqueous solution. As a weak base, its solubility increases in acidic conditions.[2] Preparing your buffer at a lower pH (e.g., pH 4.0-5.5) can enhance its solubility.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD) and its derivatives are commonly used for this purpose.
-
Nanoformulations: For more advanced applications requiring higher stability and bioavailability, encapsulating this compound in nanoformulations such as liposomes or nanoemulsions can be highly effective.[3][4][5]
Q2: What concentration of DMSO is safe for my cell culture when used as a co-solvent for this compound?
A2: While DMSO is an excellent solvent for this compound, it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically well below 0.5% (v/v). To achieve this, prepare a concentrated stock solution of this compound in DMSO and then dilute it serially in your culture medium to reach the desired final concentration of this compound. For instance, you can dissolve this compound at 10 mg/mL in DMSO and then perform a 1:1000 dilution in your aqueous buffer, resulting in a final DMSO concentration of 0.1%.[1]
Q3: I've tried dissolving this compound directly in my buffer, and I see particulate matter. Can I still use this solution?
A3: It is strongly advised not to use a this compound solution with visible particulate matter, especially for cell culture or in vivo studies. The undissolved particles indicate that the this compound has not fully solubilized and may have precipitated out of solution. This will lead to inaccurate dosing and potentially confounding experimental results.[2] It is recommended to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before use, but be aware that this will reduce the actual concentration of this compound in your final solution. The best practice is to employ one of the solubility enhancement techniques mentioned in Q1 to ensure complete dissolution.
Q4: How does pH affect the stability of this compound in my aqueous solution?
A4: The stability of this compound can be pH-dependent. While acidic conditions can improve solubility, prolonged exposure to very low or high pH environments, especially at elevated temperatures, can lead to degradation. It is important to find a balance between enhanced solubility and maintaining the stability of the compound. For many applications, a mildly acidic pH of around 5.5 to 6.0 is a good starting point.[6][7]
Q5: Are there alternatives to DMSO as a co-solvent?
A5: Yes, other biocompatible co-solvents can be used. Propylene glycol (PPG) is another option that has been successfully used to formulate this compound for oral administration in preclinical studies.[2] Ethanol can also be used, but its volatility and potential for cell toxicity at higher concentrations need to be carefully managed. The choice of co-solvent will depend on the specific requirements of your experiment.
Data Presentation
The following tables summarize quantitative data on this compound solubility using different methods to facilitate easy comparison.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~1.0 | [1] |
| DMSO | ~10.0 | [1] |
| Dimethylformamide | ~2.5 | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | [1] |
Table 2: Effect of pH on this compound Solubility in Phosphate-Buffered Saline (PBS)
| pH | Concentration (mg/mL) | Reference |
| 4.0 | 5.5 | [2] |
| 4.5 | 4.5 | [2] |
| 5.0 | 3.0 | [2] |
| 6.0 | ~1.1 (in culture medium) | [6] |
Table 3: Comparison of Cyclodextrin Solubility in Water
| Cyclodextrin Type | Solubility in Water at 25°C ( g/100 mL) | Reference |
| α-Cyclodextrin | 14.5 | [8] |
| β-Cyclodextrin | 1.85 | [8] |
| γ-Cyclodextrin | 23.2 | [8] |
Table 4: Encapsulation Efficiency of this compound in Nanoformulations
| Nanoformulation | Encapsulation Efficiency (%) | Reference |
| Liposomes (Ethanol Dilution-Sonication) | 65.3% | [3] |
| Liposomes (Solvent Injection Method) | 75.7 ± 3.8% | [5] |
| Liposomes (Supercritical Gas Anti-Solvent) | 74.9 ± 2.1% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing this compound solubility.
Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to improve its aqueous solubility.
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-CD for a 1:1 molar ratio. The molecular weight of this compound is 251.24 g/mol , and for β-CD, it is 1134.98 g/mol .
-
Mixing: Accurately weigh the calculated amounts of this compound and β-CD and place them in a clean, dry mortar.
-
Kneading: Add a small amount of deionized water dropwise to the powder mixture while continuously triturating with the pestle. The goal is to form a thick, homogeneous paste.
-
Drying: Continue kneading for at least 30-60 minutes. After kneading, transfer the paste to a watch glass or petri dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved, or dry under vacuum.[9]
-
Grinding and Storage: Once completely dry, grind the solid complex into a fine powder using the mortar and pestle. Store the resulting powder in a tightly sealed container, protected from light and moisture.
Protocol 2: Formulation of this compound-Loaded Liposomes (Ethanol Injection Method)
Objective: To encapsulate this compound within liposomes to enhance its solubility, stability, and cellular uptake.
Materials:
-
This compound
-
Hydrogenated Soy Phosphatidylcholine (HSPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Ethanol (absolute)
-
Protamine sulfate solution (2 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Syringe pump
-
Magnetic stirrer and stir bar
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Bath sonicator
Procedure:
-
Lipid Film Preparation: Dissolve HSPC, cholesterol, and DSPE-PEG(2000) in a specific molar ratio (e.g., 3:1:1 mass ratio) in absolute ethanol to create a lipid solution (e.g., 10 mg/mL).[3]
-
Hydration: Heat the protamine sulfate solution to 65°C in a round-bottom flask. While vigorously stirring the protamine solution, inject the lipid solution slowly using a syringe pump. The volume ratio of the lipid solution to the protamine solution should be approximately 1:2.[3]
-
Liposome Formation: Continue stirring the mixture at 65°C for a set period (e.g., 30 minutes) to allow for the self-assembly of liposomes and the evaporation of ethanol.
-
This compound Loading: Prepare a stock solution of this compound in deionized water. Add the this compound solution to the liposome suspension under vortex mixing for 30 seconds.[3]
-
Sonication: Sonicate the mixture in a bath sonicator for 30 seconds to reduce the size of the liposomes and ensure homogeneity.[3]
-
Purification: To remove unencapsulated this compound, dialyze the liposome suspension against PBS (pH 7.4) using a dialysis membrane. Change the dialysis buffer several times over 24 hours.
-
Storage: Store the final this compound-loaded liposome suspension at 4°C.
Protocol 3: Preparation of a this compound Nanoemulsion (High-Pressure Homogenization)
Objective: To formulate a stable oil-in-water (O/W) nanoemulsion containing this compound for improved solubility and potential for enhanced delivery.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®, ethanol)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Aqueous Phase Preparation: Dissolve the desired amount of this compound in deionized water.
-
Oil Phase Preparation: Mix the oil, surfactant, and co-surfactant in the predetermined ratios.
-
Pre-emulsion Formation: Slowly add the aqueous phase to the oil phase while continuously stirring at high speed with a magnetic stirrer or a high-shear mixer to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000-20,000 psi). This process will reduce the droplet size to the nanometer range.
-
Characterization and Storage: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential. Store the nanoemulsion in a sealed container at a controlled temperature.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to overcoming this compound's low solubility and its mechanism of action.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: this compound's signaling pathway interactions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Cordyceps militaris Fungus Extracts-Mediated Nanoemulsion for Improvement Antioxidant, Antimicrobial, and Anti-Inflammatory Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved this compound Production by Cordyceps militaris KYL05 Using Casein Hydrolysate in Submerged Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Optimizing HPLC for Accurate Cordycepin Detection
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) parameters for the accurate detection and quantification of cordycepin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound analysis?
A1: A common and effective starting point for this compound analysis is using a reversed-phase HPLC (RP-HPLC) method with a C18 column.[1][2][3] The mobile phase typically consists of a mixture of methanol and water or acetonitrile and water, with UV detection at approximately 260 nm.[1][3][4][5][6][7]
Q2: How can I improve the separation of this compound from other similar compounds like adenosine?
A2: Optimizing the mobile phase composition is crucial for achieving good separation. Since this compound and adenosine have similar structures, their separation can be challenging.[5] Adjusting the ratio of the organic solvent (methanol or acetonitrile) to water can significantly impact resolution.[6] Some methods also utilize a gradient elution to improve separation.[8] Additionally, using a mixed-mode column with both hydrophobic and cation exchange properties can enhance separation.[5]
Q3: What should I do if I observe peak tailing or fronting?
A3: Peak asymmetry can be caused by several factors. Ensure your sample is completely dissolved in the mobile phase before injection.[4] Operating the column at a slightly elevated temperature, such as 30°C or 35°C, can improve peak shape.[1][9][10] Also, check for potential column contamination or degradation.
Q4: How do I prepare my Cordyceps sample for HPLC analysis?
A4: A common method for sample preparation is ultrasonic-assisted extraction.[8][11] Dried and powdered Cordyceps material is typically extracted with a solution of water and methanol or ethanol.[1][12] The extract should then be filtered through a 0.45 µm membrane filter before injection to prevent clogging of the HPLC system.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | - Inefficient sample extraction.- Incorrect detection wavelength.- Low concentration of this compound in the sample. | - Optimize extraction parameters (e.g., solvent, time, temperature).[8][11][12]- Ensure the UV detector is set to ~260 nm.[1][3][4][6][7]- Concentrate the sample or use a more sensitive detector. |
| Poor peak resolution (co-elution) | - Mobile phase is not optimized.- Inappropriate column. | - Adjust the mobile phase composition (ratio of organic solvent to water).[6]- Consider using a gradient elution.[8]- Use a high-resolution column or a different stationary phase (e.g., mixed-mode).[5] |
| Fluctuating baseline | - Air bubbles in the system.- Contaminated mobile phase or column. | - Degas the mobile phase.- Flush the system with a strong solvent.- Use fresh, high-purity solvents. |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction. | - Use a column oven to maintain a constant temperature.[1][9][10]- Prepare fresh mobile phase daily.- Check the HPLC pump for leaks and ensure proper functioning. |
Experimental Protocols
Standard HPLC Method for this compound Quantification
This protocol provides a general procedure for the quantitative analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[4]
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1][4][10]
2. Reagents:
-
HPLC-grade methanol or acetonitrile.
-
Ultrapure water.
-
This compound standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water is commonly used. Ratios can vary, for example, 15:85 (v/v) or 16:84 (v/v).[4][10]
-
Flow Rate: Typically set between 0.7 mL/min and 1.0 mL/min.[1][6][8][10]
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C or 35°C.[1][9][10]
4. Procedure:
-
Prepare a stock solution of the this compound standard in the mobile phase.
-
Prepare a series of standard solutions of different concentrations by diluting the stock solution.
-
Prepare the sample extract as described in the FAQ section.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Summary of HPLC Parameters from Literature
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Sinochrom ODS-BP (250x10 mm)[4] | Symmetry shield C18 (250x4.6 mm; 5 µm)[4] | Waters C-18 RP (4.6 mm×150 mm, 5µm)[1] | Agilent Shield RP C18 (4.6 × 150 mm, 4-micron)[6] |
| Mobile Phase | Methanol:Water (15:85, v/v)[4] | Methanol:Water (15:85, v/v)[4] | Water:Methanol (72:28, V/V)[1] | Water:Methanol (85:15, V/V)[6] |
| Flow Rate | 1.0 ml/min[4] | 0.8 ml/min[4] | 1.0 ml/min[1] | 0.7 ml/min[6] |
| Detection | 260 nm[4] | 260 nm[4] | 260 nm[1] | 260 nm[6] |
| Column Temp. | Not Specified | Not Specified | 30°C[1] | 30°C[6] |
| Injection Vol. | Not Specified | 10 µl[4] | 10 µl[1] | 20 µl[6] |
Visual Guides
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Development of an efficient method for separation and purification of this compound from liquid fermentation of Cordyceps militaris and analysis of this compound antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of high-purity this compound from Cordyceps militaris(L.) Link by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Adenosine, this compound and Adenine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. sciepub.com [sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and validation of HPLC/DAD method for the determination of adenosine and this compound in cordyceps products -Analytical Science and Technology | Korea Science [koreascience.kr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN102928526A - Method for Analyzing Adenosine and this compound in Cordyceps Militaris by High Performance Liquid Chromatography - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Ultrasonic-Assisted Extraction of this compound from Cordyceps militaris Using Orthogonal Experimental Design [mdpi.com]
Technical Support Center: Navigating Batch-to-Batch Variability of Commercial Cordycepin
Welcome to the technical support center for commercial cordycepin. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with batch-to-batch variability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the consistency and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in commercial this compound?
A1: The batch-to-batch variability of commercial this compound can be attributed to several factors throughout its production, from cultivation to final product formulation. The primary sources of this variability include:
-
Fungal Strain and Genetics: Different strains of Cordyceps species, most notably Cordyceps militaris, naturally produce varying levels of this compound.[1] Genetic drift and instability in cultivated strains can also lead to inconsistent yields.
-
Cultivation Conditions: The composition of the growth substrate is a major determinant of this compound content.[2][3] Factors such as the type of grain, the presence of insect-based supplements, and the carbon-to-nitrogen ratio significantly influence the biosynthesis of this compound.[2][4] Environmental parameters like temperature, pH, and light exposure during cultivation also play a critical role.[5][6]
-
Extraction and Purification Methods: The efficiency of this compound extraction is highly dependent on the solvent system, temperature, and duration of the extraction process.[7][8] Subsequent purification steps, which can range from simple filtration to complex chromatographic techniques, can also introduce variability in the final purity and concentration of the this compound.[9][10][11]
-
Storage and Handling: this compound can degrade under certain conditions. Exposure to high temperatures, acidic pH, and UV light can lead to a loss of active compound over time, affecting the potency of different batches.[4][12]
Q2: How can I assess the quality and concentration of a new batch of this compound?
A2: It is crucial to perform in-house quality control on each new batch of this compound to ensure consistency in your experiments. The most common and reliable methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[13][14][15] These techniques allow for the accurate determination of this compound concentration and can also help identify the presence of related compounds like adenosine or any degradation products. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[13]
Q3: What are the acceptable ranges of purity for research-grade this compound?
A3: For most research applications, a purity of ≥98% is recommended to minimize confounding effects from impurities. The certificate of analysis (CoA) provided by the supplier should specify the purity, but independent verification is always a good practice, especially for sensitive assays.
Q4: How does batch-to-batch variability in this compound affect experimental outcomes?
A4: Inconsistent this compound concentration or purity can lead to significant variations in experimental results, making it difficult to reproduce findings. For instance, in cell-based assays, a lower-than-expected concentration may result in a diminished biological effect, while the presence of impurities could lead to off-target effects or cytotoxicity. This variability can impact studies on signaling pathways, cell viability, and other pharmacological assessments.[16][17][18]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results between different batches of this compound.
-
Possible Cause: Significant variation in the concentration and/or purity of the this compound batches.
-
Troubleshooting Steps:
-
Quantify this compound Concentration: Use a validated analytical method like HPLC or HPTLC to determine the exact concentration of this compound in each batch.
-
Assess Purity: Analyze the chromatograms for the presence of impurities or degradation products.
-
Standardize Concentration: Adjust the concentration of your working solutions based on the quantification results to ensure that you are using the same amount of active compound in each experiment.
-
Perform a Dose-Response Curve: For each new batch, consider running a new dose-response curve in your primary assay to confirm its biological activity.
-
Issue 2: Lower than expected biological activity from a new batch of this compound.
-
Possible Cause 1: The actual concentration of this compound is lower than stated by the manufacturer.
-
Solution: Quantify the this compound concentration using the protocols provided below and adjust your experimental concentrations accordingly.
-
-
Possible Cause 2: Degradation of this compound due to improper storage.
-
Solution: Review the storage conditions. This compound should be stored in a cool, dark, and dry place.[12] Consider aliquoting the stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause 3: The new batch contains inhibitors or has a different impurity profile.
-
Solution: Assess the purity of the batch using HPLC or HPTLC. If significant impurities are detected, consider purchasing this compound from a different supplier.
-
Issue 3: Unexpected cytotoxicity or off-target effects observed in cell-based assays.
-
Possible Cause: Presence of cytotoxic impurities in the this compound batch.
-
Troubleshooting Steps:
-
Verify Purity: Analyze the purity of the this compound batch.
-
Test Vehicle Control: Ensure that the solvent used to dissolve the this compound is not causing the cytotoxic effects.
-
Contact Supplier: If significant impurities are detected, contact the supplier for a replacement or refund.
-
Quantitative Data Summary
The this compound content can vary significantly depending on the Cordyceps species, the part of the fungus used, and the cultivation substrate. The following tables summarize representative data from the literature.
Table 1: this compound and Adenosine Content in Cordyceps Species
| Species | Part | This compound (mg/g) | Adenosine (mg/g) | Reference |
| C. militaris (cultivated) | Fruiting Body | 2.654 ± 0.02 | 2.45 ± 0.03 | [19] |
| C. sinensis (natural) | Fruiting Body | 0.9801 ± 0.01 | 1.643 ± 0.03 | [19] |
| C. militaris (cultivated) | Mycelium | 0.9040 ± 0.02 | 1.592 ± 0.03 | [19] |
Table 2: Influence of Cultivation Substrate on this compound Content in C. militaris
| Substrate | This compound Content (mg/g DW) | Reference |
| Allomyrina dichotoma (insect) | 89.5 | [2][3] |
| Protaetia brevitarsis (insect) | ~60 | [2][3] |
| Gryllus bimaculatus (insect) | ~25 | [2][3] |
| Tenebrio molitor (insect) | ~10 | [2][3] |
| Bombyx mori (insect) | ~2.5 | [2][3] |
| Brown Rice | < 2.5 | [2][3] |
Table 3: Comparison of this compound Yield by Different Extraction Methods from C. militaris Fruiting Body
| Extraction Method | This compound Yield (mg/g DW) | Reference |
| Methanol Extraction | 6.166 | [8] |
| Water Extraction (70°C with sonication) | Not specified, but lower than methanol | [8] |
| Water Extraction (100°C) | Not specified, but lower than 70°C with sonication | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound. The specific parameters may need to be optimized for your particular HPLC system and column.
1. Materials and Reagents:
-
This compound standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Preparation of Samples:
-
Accurately weigh a known amount of your commercial this compound powder.
-
Dissolve the powder in a known volume of methanol to achieve an estimated concentration within the range of your working standards.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC.
5. HPLC Conditions:
-
Mobile Phase: A common mobile phase is a mixture of water and methanol or acetonitrile. A typical gradient could be 85:15 (V/V) water:methanol.[20][21]
6. Data Analysis:
-
Inject the working standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples.
-
Determine the concentration of this compound in your samples by interpolating their peak areas on the calibration curve.
Protocol 2: Cell Viability (MTT) Assay to Functionally Validate this compound Activity
This protocol is for assessing the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
1. Materials and Reagents:
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
2. Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[24][25]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.[16][17][18][26][27]
Experimental Workflows
Caption: A logical workflow for the quality control of new this compound batches.
Logical Relationships
Caption: A troubleshooting decision tree for inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Cordyceps mushroom with increased this compound content by the cultivation on edible insects [frontiersin.org]
- 3. Cordyceps mushroom with increased this compound content by the cultivation on edible insects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of fermentation conditions and purification of this compound from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of this compound in Cordyceps militaris under different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 8. This compound Isolated from Cordyceps militaris: Its Newly Discovered Herbicidal Property and Potential Plant-Based Novel Alternative to Glyphosate [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Step Purification of this compound from Cordyceps Millitaris by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
- 16. Therapeutic Potential and Biological Applications of this compound and Metabolic Mechanisms in this compound-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Suppresses The Malignant Phenotypes of Colon Cancer Cells through The GSK3ß/ß-catenin/cyclin D1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. vbio.vn [vbio.vn]
- 21. Enhanced production of this compound under solid-state fermentation of Cordyceps militaris by using combinations of grains/substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxic activity of this compound produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antileukaemic Cell Proliferation and Cytotoxic Activity of Edible Golden Cordyceps (Cordyceps militaris) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cordycepin Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of cordycepin in animal studies.
Frequently Asked Questions (FAQs)
Q1: Why is the bioavailability of this compound low in animal models?
This compound's low bioavailability is primarily due to its rapid metabolism in the bloodstream.[1][2] The enzyme adenosine deaminase (ADA) quickly converts this compound into an inactive metabolite, 3'-deoxyinosine.[1][2] This rapid degradation leads to a short biological half-life and reduced therapeutic efficacy.
Q2: What are the primary strategies to improve the in vivo bioavailability of this compound?
There are three main strategies to enhance the bioavailability of this compound in animal studies:
-
Co-administration with an Adenosine Deaminase (ADA) Inhibitor: This approach involves administering this compound along with a compound that inhibits the ADA enzyme, thereby preventing the rapid degradation of this compound.[1][2]
-
Structural Modification: This strategy focuses on creating derivatives or prodrugs of this compound that are more resistant to metabolism by ADA but can be converted to the active this compound form in vivo.[1]
-
Novel Drug Delivery Systems: Encapsulating this compound in carriers like liposomes or nanoparticles can protect it from enzymatic degradation, improve its solubility, and potentially enhance its absorption and circulation time.[3][4]
Q3: Which ADA inhibitors are commonly used in animal studies with this compound?
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) and pentostatin are two potent ADA inhibitors that have been effectively used in animal studies to increase this compound's bioavailability.[2][5][6] Co-administration of EHNA has been shown to significantly increase the plasma concentration and half-life of this compound in rats.[2]
Q4: Can I administer this compound orally in my animal experiments?
Oral administration of this compound generally results in very low and inconsistent absorption due to its rapid metabolism.[7] However, strategies that protect this compound from degradation, such as encapsulation in nanoparticles, may improve its oral bioavailability.[3][8] For most preclinical studies aiming for consistent systemic exposure, intravenous or intraperitoneal injections are more common routes of administration.
Q5: Are there any known toxicities associated with strategies to enhance this compound bioavailability?
While this compound itself is generally considered to have low toxicity, some strategies to enhance its bioavailability may introduce new considerations. For instance, co-administration with ADA inhibitors like pentostatin has been associated with gastrointestinal and bone marrow toxicity in some animal studies, which was not observed with this compound alone.[7] It is crucial to evaluate the safety profile of the chosen enhancement strategy in your animal model.
Troubleshooting Guides
Issue: Inconsistent or low plasma concentrations of this compound after administration.
-
Possible Cause 1: Rapid Metabolism by ADA.
-
Solution: Co-administer a potent ADA inhibitor such as EHNA. This has been demonstrated to significantly increase the area under the curve (AUC) and half-life of this compound in rats.[2] Refer to the experimental protocols section for a detailed co-administration methodology.
-
-
Possible Cause 2: Poor Solubility of the Formulation.
-
Solution: Ensure that this compound is fully dissolved in the vehicle before administration. For intravenous administration, it is critical to use a formulation where this compound is completely soluble to avoid potential adverse effects.[4] Consider using vehicles like phosphate-buffered saline (PBS) at an appropriate pH or propylene glycol (PPG)-based vehicles for higher concentrations.
-
-
Possible Cause 3: Inappropriate Route of Administration.
-
Solution: For consistent systemic exposure, consider intravenous (IV) or intraperitoneal (IP) injection instead of oral administration, as oral bioavailability is known to be very low.[7]
-
Issue: Difficulty in synthesizing this compound derivatives with improved stability.
-
Possible Cause: Inefficient Synthetic Route.
-
Solution: The N-6 amino group of the purine ring is a common site for modification to create prodrugs that are more resistant to ADA.[7] N-acylation is a promising approach. One study successfully synthesized N-acyl-cordycepin derivatives with varying alkyl chain lengths.[1] Refer to the experimental protocols for a general synthesis outline.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic data from animal studies comparing this compound alone with bioavailability-enhanced formulations.
Table 1: Pharmacokinetic Parameters of this compound with and without an ADA Inhibitor in Rats
| Compound | Dose (mg/kg, IV) | AUC (ng·h/mL) | t½ (min) | MRT (min) | Reference |
| This compound | 10 | 1,020 ± 240 | 1.6 ± 0.4 | 1.9 ± 0.5 | [2] |
| This compound + EHNA | 10 + 10 | 2,010 ± 360 | 23.4 ± 5.2 | 13.5 ± 2.1 | [2] |
AUC: Area Under the Curve; t½: Half-life; MRT: Mean Residence Time.
Table 2: Pharmacokinetic Parameters of N-Acyl-Cordycepin Derivatives in an Animal Model
| Compound | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| This compound | 0.5 | 150 | 250 | [1] |
| N-propionyl-cordycepin | 1.0 | 1,200 | 8,000 | [1] |
| N-octanoyl-cordycepin | 2.0 | 4,500 | 17,000 | [1] |
| N-lauroyl-cordycepin | 4.0 | 3,000 | 15,000 | [1] |
| N-stearoyl-cordycepin | 6.0 | 2,000 | 12,000 | [1] |
Tmax: Time to Maximum Concentration; Cmax: Maximum Concentration; AUC: Area Under the Curve.
Experimental Protocols
Protocol 1: Co-administration of this compound with an ADA Inhibitor (EHNA)
This protocol is based on a study in rats to evaluate the effect of EHNA on the pharmacokinetics of this compound.[5][6]
1. Animal Model:
-
Male Sprague-Dawley rats.
2. Drug Preparation and Administration:
-
This compound Solution: Prepare a solution of this compound in normal saline.
-
EHNA Solution: Prepare a solution of erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) in normal saline.
-
Administration Groups:
-
Group 1 (Control): Administer this compound solution intravenously.
-
Group 2 (Co-administration): Administer EHNA solution intravenously, followed immediately by the intravenous administration of the this compound solution.
-
3. Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points after administration.
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC method.
-
Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol is adapted from a study on the nano-liposome encapsulation of this compound.[4]
1. Materials:
-
This compound
-
Soybean lecithin
-
Cholesterol
-
Ethanol
-
Didecyldimethylammonium (DDAB) surfactant
-
Deionized water
2. Liposome Preparation (Microfluidic Hydrodynamic Focusing Method):
-
Lipid Phase Preparation: Dissolve cholesterol and egg yolk phosphatidylcholine (PC) at a molar ratio of 1:10 in ethanol. Add DDAB surfactant to this solution.
-
Aqueous Phase Preparation: Dissolve this compound in deionized water.
-
Liposome Formation: Mix the lipid phase and the aqueous phase at a molar ratio of 1:20 (this compound to lipid) using a turbulent micromixing technique. The flow rate ratio of the aqueous to the lipid phase should be 2:1.
-
Solvent Removal: Evaporate the ethanol under a vacuum (100 torr).
3. Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering.
-
Calculate the encapsulation efficiency by measuring the amount of unencapsulated this compound after separating the liposomes from the aqueous medium via ultracentrifugation.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the double-emulsion solvent evaporation technique.[3][9]
1. Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Tween 80
-
Deionized water
2. Nanoparticle Preparation:
-
Aqueous Phase (Internal): Dissolve this compound in deionized water containing a small amount of Tween 80.
-
Organic Phase: Dissolve PLGA in dichloromethane (DCM).
-
Primary Emulsion: Emulsify the internal aqueous phase in the organic phase using high-speed homogenization.
-
Secondary Emulsion: Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) and homogenize to form a double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Wash the nanoparticles by centrifugation and resuspend them in deionized water.
3. Characterization:
-
Analyze the particle size, size distribution, and morphology using techniques such as dynamic light scattering and transmission electron microscopy (TEM).
-
Determine the encapsulation efficiency and drug loading using a validated analytical method like RP-HPLC.
Visualizations
Caption: Metabolic pathway of this compound and the action of ADA inhibitors.
Caption: Experimental workflow for a co-administration study.
Caption: Logical relationship of strategies to enhance this compound bioavailability.
References
- 1. Synthesis and pharmacokinetic evaluation of novel N-acyl-cordycepin derivatives with a normal alkyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Nanoencapsulated in Poly(Lactic-Co-Glycolic Acid) Exhibits Better Cytotoxicity and Lower Hemotoxicity Than Free Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro design of this compound encapsulation in liposomes for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics of adenosine and this compound, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and pharmacological insights into this compound for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo evaluation of the biodistribution and safety of PLGA nanoparticles as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Nanoencapsulated in Poly(Lactic-Co-Glycolic Acid) Exhibits Better Cytotoxicity and Lower Hemotoxicity Than Free Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cordycepin Dosage for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using cordycepin in in vitro experiments. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a summary of effective concentrations to help you optimize your study design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in vitro?
The effective concentration of this compound is highly cell-type dependent, with IC50 values (the concentration that inhibits 50% of cell growth) ranging from the low micromolar to the millimolar range.[1] For cancer cell lines, a common starting point for a dose-response experiment is a broad range from 10 µM to 200 µM.[2][3][4] For non-cancerous or more sensitive cell lines, lower concentrations, such as 0.5 µM to 50 µM, may be more appropriate.[5]
Q2: How do I determine the optimal this compound concentration for my specific cell line?
The most reliable method is to perform a dose-response curve. This involves treating your cells with a range of this compound concentrations for a fixed duration (e.g., 24, 48, or 72 hours) and then measuring cell viability using an assay like MTT or CCK-8.[5][6][7][8] This will allow you to determine the IC50 value and select appropriate sub-lethal and lethal doses for subsequent functional experiments.
Q3: How long should I treat my cells with this compound?
Treatment duration typically ranges from 24 to 72 hours.[5][6] The optimal time depends on your cell line's doubling time and the specific endpoint you are measuring. A time-course experiment (e.g., collecting data at 24, 48, and 72 hours) is recommended to identify the most effective treatment duration.
Q4: What is the best way to prepare and store this compound stock solutions?
This compound has poor stability and low solubility in water. It is commonly dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound toxic to non-cancerous cells?
This compound can exhibit selective toxicity. Some studies have shown that concentrations effective against cancer cells have minimal toxic effects on non-cancerous cell lines, such as human small airway epithelial cells (SAEC).[9] However, other studies report cytotoxicity in non-cancerous cells, particularly at higher concentrations.[5] It is crucial to test the cytotoxicity of this compound on a relevant non-cancerous control cell line for your specific experimental system.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in results between experiments | 1. Inconsistent this compound Activity: Repeated freeze-thaw cycles of the stock solution can degrade the compound. 2. Cell Passage Number: Cells at very high or low passage numbers can behave differently. 3. Inconsistent Seeding Density: Variation in the initial number of cells per well. | 1. Aliquot your this compound stock solution after preparation and use a fresh aliquot for each experiment. 2. Maintain a consistent range of passage numbers for your cells throughout the experiments. 3. Ensure precise and consistent cell counting and seeding for all experiments. |
| No observable effect of this compound on cells | 1. Insufficient Concentration: The concentrations used may be too low for your specific cell line. 2. Cell Line Resistance: Some cell lines are inherently resistant to this compound. 3. Degraded Compound: The this compound may have degraded due to improper storage. | 1. Expand the dose-response range to include higher concentrations (e.g., up to 500 µM or higher).[10] 2. Review the literature to see if your cell line is known to be resistant. Consider using a different cell line as a positive control. 3. Purchase fresh this compound and prepare new stock solutions. |
| Excessive cytotoxicity at low concentrations | 1. High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to this compound. 2. DMSO Toxicity: The final concentration of DMSO in the culture medium may be too high. 3. Calculation Error: Errors in calculating dilutions for the stock or working solutions. | 1. Test a lower range of concentrations (e.g., 0.1 µM to 20 µM). 2. Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (medium with the same DMSO concentration but no this compound) to confirm. 3. Double-check all calculations for dilution series. |
| Difficulty reproducing published results | 1. Different Experimental Conditions: Minor differences in cell culture conditions (e.g., serum type/percentage, medium formulation) can alter cell response. 2. Cell Line Authenticity: The cell line may have been misidentified or contaminated. | 1. Carefully match all experimental parameters to the published study. 2. Verify the identity of your cell line through STR profiling. |
Data Presentation: Effective this compound Concentrations
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in various human cancer cell lines as reported in the literature. These values can serve as a reference for designing dose-response experiments.
Note: IC50 values can vary significantly based on the assay used, treatment duration, and specific culture conditions.
| Cell Line | Cancer Type | Treatment Duration | IC50 Value | Citation |
| ECA109 | Esophageal Squamous Cell Carcinoma | 48h | 64.8 µg/mL | [6] |
| TE-1 | Esophageal Squamous Cell Carcinoma | 48h | 60.6 µg/mL | [6] |
| NB-4 | Acute Promyelocytic Leukemia | 48h | 18.4 µg/mL (~73.2 µM) | [7] |
| U937 | Histiocytic Lymphoma | 48h | 22.7 µg/mL (~90.4 µM) | [7] |
| A549 | Lung Cancer | 48h | ~60 µg/mL | [8] |
| PC9 | Lung Cancer | 48h | ~60 µg/mL | [8] |
| MCF-7 | Breast Cancer | Not Specified | 9.58 µM | [2] |
| MCF-7 | Breast Cancer | Not Specified | 46.85 µM | [3] |
| C666-1 | Nasopharyngeal Carcinoma | 48h | 842.5 µM | [10] |
| KKU-213A | Cholangiocarcinoma | 24h | 119.1 µM | [4] |
| KKU-055 | Cholangiocarcinoma | 24h | 135.8 µM | [4] |
Experimental Protocols
Cell Viability Assay (CCK-8 / MTT)
This protocol outlines a general procedure for determining cell viability after this compound treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.[5][8]
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired this compound concentrations (and a vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT solution (0.5 mg/mL) to each well.[7][8]
-
Final Incubation: Incubate for 1-4 hours. For MTT, you will need to remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[7][8]
Apoptosis Assay (Annexin V-FITC / PI Staining)
This protocol detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide, PI).
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration (e.g., 48 hours).[6]
-
Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6][12]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[6][12]
-
Analysis: Add 400 µL of 1x binding buffer and analyze the cells immediately using a flow cytometer.
Cell Cycle Analysis
This protocol analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the fixed cells twice with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[11]
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[13]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Dosage Optimization
The following diagram illustrates a standard workflow for determining the optimal this compound dosage and evaluating its downstream effects.
Caption: A typical workflow for optimizing this compound dosage in vitro.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The diagrams below illustrate its inhibitory action on the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.
References
- 1. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inhibitory Effect of this compound on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of this compound and its delivery system for sustained in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation and progression of NPC by targeting the MAPK/ERK and β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and In Silico Analysis of this compound and its Derivatives as Endometrial Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an efficient method for separation and purification of this compound from liquid fermentation of Cordyceps militaris and analysis of this compound antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Cordycepin Specificity in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of cordycepin in cellular assays. Through detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols, this resource aims to enhance the accuracy and reproducibility of your research.
Troubleshooting Guide: Addressing Common Issues in this compound Experiments
Here we address specific problems researchers may encounter when using this compound, providing actionable solutions to distinguish on-target from off-target effects.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weak this compound activity | 1. Rapid degradation by adenosine deaminase (ADA): this compound is a substrate for ADA, which rapidly converts it to the less active 3'-deoxyinosine.[1][2] 2. Low intracellular concentration: Inefficient transport into the cell. | 1. Co-treatment with an ADA inhibitor: Use an ADA inhibitor like pentostatin (deoxycoformycin) to prevent this compound degradation and increase its effective concentration and half-life.[3] However, note that some studies suggest 3'-deoxyinosine can be intracellularly reconverted to active this compound, so the necessity of an ADA inhibitor may be cell-type dependent.[4] 2. Verify cell line sensitivity: Ensure your cell line expresses adequate levels of adenosine transporters. |
| Observed effects are not consistent with known on-target mechanisms (e.g., polyadenylation inhibition) | 1. Activation of adenosine receptors (ARs): this compound can act as an agonist for A1, A2A, A2B, and A3 adenosine receptors, triggering various signaling cascades.[5][6] 2. Activation of AMPK signaling: At higher concentrations, this compound can activate AMP-activated protein kinase (AMPK), which can have widespread effects on cellular metabolism and growth.[7] 3. Inhibition of mTOR signaling: this compound can inhibit the mTOR pathway, affecting protein synthesis and cell proliferation.[7][8] | 1. Use specific AR antagonists: Co-treat with antagonists for relevant adenosine receptors (e.g., DPCPX for A1, ZM241385 for A2A, MRS1754 for A2B, MRS1220 for A3) to block these off-target effects. 2. Perform dose-response experiments: Carefully titrate this compound concentrations. Lower doses are more likely to selectively inhibit polyadenylation, while higher doses can trigger other pathways.[9][10] 3. Utilize specific pathway inhibitors: Use inhibitors of the AMPK and mTOR pathways (e.g., Compound C for AMPK, rapamycin for mTOR) as controls to dissect the contribution of these pathways to the observed phenotype. |
| High cellular toxicity unrelated to the intended target | 1. Excessive inhibition of global protein synthesis: High concentrations of this compound can lead to a strong inhibition of total protein synthesis.[7] 2. Induction of apoptosis through multiple pathways: this compound can induce apoptosis via intrinsic and extrinsic pathways, which may not be related to its primary mechanism of action in your model. | 1. Lower the this compound concentration: Use the lowest effective concentration that elicits the desired on-target effect, as determined by dose-response studies. 2. Conduct thorough viability assays: Use multiple methods to assess cell health (e.g., MTT, trypan blue exclusion, Annexin V/PI staining) to understand the nature of the cytotoxicity.[11] |
| Difficulty reproducing published results | 1. Differences in experimental conditions: Cell line passage number, serum concentration, and culture density can all influence cellular responses to this compound. 2. Purity of this compound: Impurities in the this compound stock can lead to unexpected effects. | 1. Standardize experimental protocols: Maintain consistent cell culture practices and carefully document all experimental parameters. 2. Ensure high purity of this compound: Use this compound from a reputable supplier and verify its purity if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound's most well-established primary on-target mechanism is the inhibition of mRNA polyadenylation. As an analog of adenosine, it gets incorporated into the growing poly(A) tail of mRNA transcripts, causing premature termination and leading to mRNA instability and impaired protein translation.[9][12]
Q2: What are the major off-target effects of this compound I should be aware of?
A2: The primary off-target effects include:
-
Activation of Adenosine Receptors: this compound can bind to and activate all four subtypes of adenosine receptors (A1, A2A, A2B, A3), which can initiate a variety of signaling cascades unrelated to its effects on polyadenylation.[13][5][6]
-
AMPK Activation: At higher concentrations, this compound can increase the cellular AMP:ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[7]
-
mTOR Pathway Inhibition: this compound has been shown to inhibit the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[7][8]
Q3: How can I experimentally distinguish between on-target (polyadenylation inhibition) and off-target effects?
A3: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform a careful dose-response curve. Effects on polyadenylation are often observed at lower concentrations of this compound than the activation of AMPK or significant inhibition of mTOR.[9]
-
Use of Specific Inhibitors:
-
To rule out adenosine receptor involvement, co-treat with a cocktail of adenosine receptor antagonists.
-
To investigate the role of AMPK, use an AMPK inhibitor like Compound C.
-
-
Directly Measure Poly(A) Tail Length: Utilize techniques like the Poly(A) Tail-Length Assay (PAT assay) to directly measure changes in the poly(A) tail length of specific mRNAs.[14][15]
-
Rescue Experiments: If possible, design experiments to rescue the phenotype by expressing a this compound-resistant poly(A) polymerase.
Q4: What is the role of adenosine deaminase (ADA) in this compound assays, and should I always use an ADA inhibitor?
A4: this compound is rapidly deaminated and inactivated by adenosine deaminase (ADA).[1][2] Co-treatment with an ADA inhibitor like pentostatin can increase the stability and effective concentration of this compound in your assay.[3] However, some recent evidence suggests that the resulting metabolite, 3'-deoxyinosine, can be converted back to this compound intracellularly.[4] Therefore, the necessity of an ADA inhibitor might be context-dependent. It is advisable to test your experimental system with and without an ADA inhibitor to determine its impact.
Q5: Are there cell lines that are more or less sensitive to this compound?
A5: Yes, sensitivity to this compound can vary significantly between cell lines. This can be due to differences in the expression levels of nucleoside transporters required for this compound uptake, the activity of adenosine deaminase, and the status of downstream signaling pathways. It is crucial to determine the IC50 for your specific cell line of interest.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MCF-7 | Breast Cancer | 9.58 | Not Specified | Cell Viability Assay |
| Caco-2 | Colon Cancer | 107.2 (µg/mL) | Not Specified | MTT Assay[11] |
| NB-4 | Leukemia | 73.2 | Not Specified | CCK-8 Assay[16] |
| U937 | Leukemia | 90.4 | Not specified | CCK-8 Assay[16] |
| HepG2 | Liver Cancer | ~150 | 48 | MTT Assay[17] |
| A549 | Lung Cancer | ~100 | 48 | MTT Assay[17] |
Table 2: Experimental Conditions for Modulating this compound Activity
| Parameter | Condition | Effect on this compound Activity | Reference |
| ADA Inhibition | Co-treatment with pentostatin | Increases effective concentration and half-life | [3] |
| Adenosine Receptor Blockade | Co-treatment with specific AR antagonists | Isolates effects from adenosine receptor signaling | |
| Dose Range (General) | Low µM range (e.g., <10 µM) | May favor polyadenylation inhibition | [9][10] |
| Dose Range (General) | High µM range (e.g., >50 µM) | More likely to activate AMPK and inhibit mTOR | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Role of Adenosine Receptors in this compound-Induced Effects
-
Cell Treatment: Seed cells as described in Protocol 1.
-
Antagonist Pre-treatment: Pre-treat the cells with a specific adenosine receptor antagonist (e.g., 1 µM DPCPX for A1 receptor) for 1 hour.
-
This compound Co-treatment: Add this compound at the desired concentration to the wells already containing the antagonist.
-
Incubation and Analysis: Incubate for the desired time and then perform the relevant downstream assay (e.g., cell viability, gene expression analysis, Western blot for signaling pathway activation).
-
Comparison: Compare the effect of this compound alone to the effect of this compound in the presence of the antagonist. A reversal of the this compound-induced effect by the antagonist indicates the involvement of that specific adenosine receptor.
Visualizing Pathways and Workflows
Diagram 1: this compound's On-Target and Major Off-Target Signaling Pathways
Caption: On- and off-target pathways of this compound.
Diagram 2: Experimental Workflow to Minimize Off-Target Effects
Caption: Workflow for this compound off-target effect mitigation.
Diagram 3: Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Adenosine Deaminase Inhibitory Activity of Medicinal Plants: Boost the Production of this compound in Cordyceps militaris [mdpi.com]
- 2. A rapid assay to screen adenosine deaminase inhibitors from Ligustri Lucidi Fructus against metabolism of this compound utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of this compound by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibitory Activities of the Adenosine Analogue this compound on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine and this compound Accelerate Tissue Remodeling Process through Adenosine Receptor Mediated Wnt/β-Catenin Pathway Stimulation by Regulating GSK3b Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fortunejournals.com [fortunejournals.com]
- 7. mdpi.com [mdpi.com]
- 8. Blockade of adipocyte differentiation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an efficient method for separation and purification of this compound from liquid fermentation of Cordyceps militaris and analysis of this compound antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential and Biological Applications of this compound and Metabolic Mechanisms in this compound-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a Characteristic Bioactive Constituent in Cordyceps militaris, Ameliorates Hyperuricemia through URAT1 in Hyperuricemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on this compound Synthesis and Methods for Enhancement of this compound Production in Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of cordycepin, with a specific focus on the removal of structurally related nucleosides like adenosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and removing related nucleosides?
A1: The most prevalent and effective methods for high-purity this compound isolation include preparative High-Performance Liquid Chromatography (prep-HPLC), High-Speed Counter-Current Chromatography (HSCCC), macroporous resin adsorption chromatography, and crystallization. Often, a combination of these techniques is employed to achieve the desired purity by exploiting the different separation principles of each method.
Q2: Why is it challenging to remove adenosine and other related nucleosides from this compound?
A2: this compound (3'-deoxyadenosine) and adenosine are structural analogs, differing only by a hydroxyl group at the 3' position of the ribose sugar.[1][2] This high degree of structural similarity results in very similar physicochemical properties, such as polarity and solubility, making their separation difficult with many standard purification techniques.[3]
Q3: What level of purity can be expected with these methods?
A3: Purity levels exceeding 98% are achievable with optimized protocols. For instance, preparative HPLC has been reported to yield this compound with a purity of up to 99.6%.[1][2] Similarly, HSCCC and multi-step chromatographic and crystallization processes can achieve purities of 98-99%.[4][5][6]
Q4: Are there enzymatic methods to assist in the removal of adenosine?
A4: Yes, treatment with adenosine deaminase can be a strategy to explore. This enzyme specifically converts adenosine to inosine, which has different chromatographic properties from this compound, thus facilitating their separation. However, this method requires subsequent purification steps to remove the enzyme and inosine.
Troubleshooting Guides
Preparative High-Performance Liquid Chromatography (prep-HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Broadening | 1. Column overloading. 2. Inappropriate mobile phase composition. 3. Column degradation or contamination. 4. High injection volume or inappropriate solvent. | 1. Reduce the sample concentration or injection volume. 2. Optimize the mobile phase, for example, by adjusting the methanol/water ratio. A common mobile phase is methanol:water (15:85, v/v).[1] 3. Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column is recommended.[7] 4. Dissolve the sample in the mobile phase whenever possible.[8] |
| Poor Resolution between this compound and Adenosine | 1. Mobile phase is not optimized. 2. Inappropriate column chemistry. 3. Flow rate is too high. | 1. Perform a gradient elution or isocratic elution with fine adjustments to the solvent ratio. 2. Use a high-resolution C18 column or explore other stationary phases like phenyl-hexyl. 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| High Backpressure | 1. Clogged column frit. 2. Particulate matter from the sample. 3. Buffer precipitation. | 1. Back-flush the column or replace the inlet frit. 2. Ensure all samples are filtered through a 0.45 µm or smaller filter before injection.[1] 3. If using buffers, ensure they are fully dissolved and the mobile phase is miscible. |
High-Speed Counter-Current Chromatography (HSCCC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Emulsion Formation | 1. High concentration of surfactant-like compounds in the crude extract. 2. Vigorous mixing of the two phases. | 1. Add salt (brine) to the aqueous phase to increase its polarity and force separation.[9][10] 2. Centrifuge the emulsified mixture to break the emulsion.[11] 3. Optimize the solvent system to reduce emulsion-forming tendencies. |
| Low Stationary Phase Retention | 1. Inappropriate solvent system. 2. High mobile phase flow rate. 3. Incorrect rotational speed. | 1. Carefully select the two-phase solvent system based on the partition coefficient (K) of this compound. 2. Reduce the flow rate of the mobile phase. 3. Optimize the rotational speed of the centrifuge. |
| Cross-Contamination of Fractions | 1. Poor separation of the target compounds. 2. Overlapping peaks. | 1. Optimize the two-phase solvent system; a common system is n-hexane–n-butanol–methanol–water.[3][5] 2. Employ a two-step HSCCC purification with different solvent systems for enhanced separation.[4] |
Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to Crystallize | 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystal nucleation. 3. Inappropriate solvent. | 1. Concentrate the solution further by slow evaporation of the solvent. 2. Perform additional purification steps (e.g., column chromatography) to remove impurities. 3. Use a different solvent or a mixture of solvents. Methanol is often used for this compound crystallization.[12][13] |
| Formation of Oil instead of Crystals | 1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. High impurity levels. | 1. Dilute the solution slightly with the solvent. 2. Allow the solution to cool down slowly to room temperature, followed by further cooling at lower temperatures. 3. Purify the sample further before attempting crystallization. |
| Poor Crystal Quality (small or irregular) | 1. Rapid crystal growth. 2. Agitation during crystallization. | 1. Slow down the rate of supersaturation (e.g., slower cooling or evaporation). 2. Allow the crystallization to proceed in an undisturbed environment. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Starting Material | Initial Purity (%) | Final Purity (%) | Recovery (%) | Key Advantages | Key Disadvantages | Reference |
| Preparative HPLC | Crude extract from fermentation supernatant | 12.1 | 99.6 | Not Specified | High resolution and purity | High cost, limited sample loading capacity | [1] |
| HSCCC (one-step) | Cation-exchange resin cleaned-up extract | 44.7 | 98.9 | 91.7 | No solid support matrix, high recovery | Can be time-consuming, requires specific equipment | [3][5] |
| HSCCC (two-step) | Crude extract | Not Specified | 98.1 | 80.1 | High purity from crude extract | Two-step process increases time and solvent consumption | [4] |
| Macroporous Resin + Polyamide CC + Crystallization | Waste solid medium | Not Specified | 98 | >90 | High extraction efficiency, low cost, environmentally friendly | Multi-step process | [14] |
| Crystallization | Lyophilized fermentation liquid | Not Specified | 94.26 | Not Specified | Simple, low cost | May not achieve the highest purity alone | [12][13] |
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol is based on the methodology described by Pan et al. (2017).[1]
-
Sample Preparation:
-
Start with a crude this compound extract, for example, from a fermentation broth that has been centrifuged and concentrated.
-
For a preliminary cleanup, pass the concentrated supernatant through a macroporous resin (e.g., HPD-100) column.
-
Elute with ethanol and concentrate the eluate.
-
Dissolve the resulting crude sample in the HPLC mobile phase and filter through a 0.45 µm membrane.
-
-
HPLC Conditions:
-
Column: Sinochrom ODS-BP (250×10 mm) or equivalent C18 preparative column.
-
Mobile Phase: Methanol:water (15:85, v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 260 nm.
-
Injection Volume: Dependent on column capacity and sample concentration.
-
-
Fraction Collection and Post-Processing:
-
Collect the fractions corresponding to the this compound peak based on the retention time of a this compound standard.
-
Combine the pure fractions and remove the solvent by freeze-drying to obtain crystalline this compound.
-
Two-Step HSCCC Purification of this compound
This protocol is adapted from Ju et al. (2009).[4]
-
Crude Extract Preparation:
-
Extract dried and comminuted Cordyceps militaris fruiting bodies with distilled water using ultrasonication.
-
Combine the filtrates and concentrate by vacuum distillation to yield the crude sample.
-
-
First HSCCC Separation:
-
Solvent System: Ethyl acetate–1-butanol–water (3:2:5, v/v/v).
-
Stationary Phase: Upper aqueous phase.
-
Mobile Phase: Lower organic phase.
-
Sample Preparation: Dissolve 500 mg of crude extract in 10 mL of a 1:1 (v/v) mixture of the upper and lower phases.
-
Collect fractions and analyze by analytical HPLC to identify those containing this compound.
-
-
Second HSCCC Separation:
-
Combine and dry the this compound-containing fractions from the first step.
-
Solvent System: Trichloromethane–methanol–1-butanol–water (2:1:0.25:1, v/v/v/v).
-
Sample Preparation: Dissolve 50 mg of the dried fraction in 5 mL of a 1:1 (v/v) mixture of the new two-phase system.
-
Collect the purified this compound fraction.
-
-
Final Analysis:
-
Analyze the final fraction by HPLC to confirm purity.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound from its raw source.
Signaling Pathways of this compound
Anti-Cancer Signaling Pathway
Caption: this compound's anti-cancer mechanisms involve inhibiting proliferation and inducing apoptosis.[14]
Anti-Inflammatory Signaling Pathway
Caption: this compound exerts anti-inflammatory effects by inhibiting the TLR4-mediated MAPK and NF-κB signaling pathways.[4][12]
References
- 1. This compound Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 2. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. Anti-inflammatory effects of this compound in lipopolysaccharide-stimulated RAW 264.7 macrophages through Toll-like receptor 4-mediated suppression of mitogen-activated protein kinases and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an efficient method for separation and purification of this compound from liquid fermentation of Cordyceps militaris and analysis of this compound antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apoptosis and inhibition of proliferation of cancer cells induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in Cordycepin Signaling Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cordycepin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not responding to this compound treatment. What are the possible reasons?
A1: Several factors could contribute to a lack of cellular response to this compound. Here's a troubleshooting workflow to help you identify the issue:
Caption: Troubleshooting workflow for lack of cellular response to this compound.
Detailed Checklist:
-
This compound Integrity:
-
Purity: Impurities can affect activity. Verify the purity of your this compound stock using High-Performance Liquid Chromatography (HPLC).[1][2][3][4]
-
Stability: this compound can degrade, especially in acidic conditions and when exposed to light or high temperatures.[5] Prepare fresh solutions and store them properly at -20°C. Aqueous solutions are not recommended for storage for more than a day.[6]
-
Concentration: Double-check your calculations and the final concentration in the culture medium.
-
-
Enzymatic Degradation:
-
Cell Line-Specific Factors:
-
Resistance Mechanisms: Some cell lines may exhibit intrinsic or acquired resistance. This can be due to the high expression of ATP-binding cassette (ABC) transporters that efflux the drug.[8]
-
Variable Sensitivity: Different cell lines exhibit a wide range of sensitivities to this compound.[9] The IC50 can vary significantly based on the cell type.
-
Q2: I'm seeing inconsistent results between apoptosis assays. For example, Annexin V staining is negative, but I see PARP cleavage in my Western blot. How do I interpret this?
A2: Discrepancies between apoptosis assays can occur and often point to the kinetics of the apoptotic process or assay-specific limitations.
-
Timing is Critical: Annexin V binding to externalized phosphatidylserine (PS) is an early apoptotic event. PARP cleavage, mediated by caspases, can occur slightly later. It's possible your time point is too late to capture the peak of Annexin V positivity, but still within the window for PARP cleavage.
-
Assay-Specific Considerations:
-
Annexin V: This assay is sensitive to membrane integrity. Harsh cell handling or the use of trypsin with EDTA can cause false positives.[2][10] Conversely, if the apoptotic process is very rapid, you might miss the transient window of Annexin V positivity.
-
PARP Cleavage: This is a hallmark of caspase-dependent apoptosis and is a very reliable marker. However, it doesn't provide information on the percentage of apoptotic cells in the population.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both early and late apoptotic events.
-
Use multiple assays: Combine Annexin V/PI staining with a caspase activity assay (e.g., measuring caspase-3/7 activity) and a DNA fragmentation assay (e.g., TUNEL) to get a more complete picture.
-
Review your cell handling technique: Ensure gentle cell detachment and avoid EDTA in your buffers when performing Annexin V staining.[2][10]
Q3: My cell cycle analysis results are unclear or show unexpected patterns after this compound treatment. What could be wrong?
A3: this compound has been reported to induce cell cycle arrest at different phases (G0/G1, S, or G2/M) depending on the cell type and concentration.[9][11] Unclear results can stem from several factors:
Caption: Common issues and solutions for troubleshooting cell cycle analysis.
Detailed Troubleshooting:
-
High Coefficient of Variation (CV) of the G0/G1 peak: This leads to poor resolution between G0/G1 and S phases.
-
Cause: High flow rate, improper staining, or cell clumps.
-
Solution: Use the lowest possible flow rate on the cytometer.[7][12][13] Ensure cells are in a single-cell suspension by filtering or gentle pipetting. Optimize the concentration of your DNA-binding dye (e.g., propidium iodide) and RNase treatment.
-
-
Unexpected Cell Cycle Distribution:
-
Cause: The effect of this compound is highly cell-type and concentration-dependent.[9] Your observed arrest phase may differ from published data for other cell lines.
-
Solution: Perform a dose-response experiment to see if the cell cycle arrest pattern changes with different this compound concentrations. Also, confirm the identity and health of your cell line.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from various studies. Note that these values can vary significantly between cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.58 - 135 | [14][15] |
| MDA-MB-231 | Breast Cancer | ~70 | [15] |
| MDA-MB-453 | Breast Cancer | ~70 | [15] |
| HT29 | Colon Cancer | 92.05 | [16] |
| C666-1 | Nasopharyngeal Carcinoma | 842.5 (48h) | [15] |
| B16-BL6 | Mouse Melanoma | 39 | [17] |
| Lewis Lung Carcinoma | Mouse Lung Cancer | 48 | [17] |
| NB-4 | Leukemia | 73.2 | [13] |
| U937 | Leukemia | 90.4 | [13] |
| RM-1 | Prostate Cancer | 133 | [18] |
Table 2: Quantitative Effects of this compound on Signaling Pathways
| Pathway | Protein | Effect | Fold Change / Observation | Cell Line | Reference |
| PI3K/Akt/mTOR | p-Akt (Ser473) | Inhibition | Dose-dependent decrease | Multiple | [19] |
| p-p70S6K | Inhibition | Complete suppression of IDI-induced phosphorylation | 3T3-L1 | [16] | |
| MAPK | p-ERK1/2 | Inhibition | Significant inhibition at 750 µM | C666-1 | [15] |
| p-JNK | Activation | Dose-dependent increase | MA-10 | ||
| p-p38 | Variable | Inconsistent effects reported | Multiple | [20] | |
| AMPK | p-AMPK | Activation | ~14-fold increase at 10 µM | HepG2 | [2] |
| p-ACC | Activation | ~1.8-fold increase at 10 µM | HepG2 | [2] |
Key Signaling Pathways Affected by this compound
The following diagrams illustrate the major signaling pathways modulated by this compound.
References
- 1. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 7. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 15. Antitumor Mechanism and Therapeutic Potential of this compound Derivatives [mdpi.com]
- 16. Blockade of adipocyte differentiation by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improved this compound Production by Cordyceps militaris KYL05 Using Casein Hydrolysate in Submerged Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Teaching troubleshooting skills to graduate students - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Cordycepin's Effects on Cell Adhesion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the effects of cordycepin on cell adhesion in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects cell adhesion?
A1: this compound primarily impacts cell adhesion by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This leads to a reduction in protein synthesis and can alter the expression and function of molecules critical for cell adhesion.[1][2] At higher concentrations, this compound has been observed to inhibit cell attachment and reduce the formation of focal adhesions.[1][3]
Q2: Which specific cell adhesion-related signaling pathways are affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways involved in cell adhesion:
-
AMPK/mTOR Pathway: this compound activates AMPK, which in turn inhibits mTORC1 and mTORC2.[1][2] This inhibition affects downstream targets that regulate protein synthesis and cell adhesion.[1]
-
MAPK/Akt/NF-κB Pathway: In tumor necrosis factor-alpha (TNF-α)-stimulated cells, this compound can inhibit the phosphorylation of MAPKs and Akt, leading to the suppression of NF-κB activation. This, in turn, downregulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).
-
Focal Adhesion Kinase (FAK) Signaling: this compound can suppress the expression and phosphorylation of FAK, a crucial regulator of focal adhesion formation and cell migration.[4][5][6][7][8]
-
Integrin Expression: this compound has been found to significantly suppress the expression of integrin α3, integrin α6, and integrin β1, which are key components of the focal adhesion complex.[2][9][10][11]
Q3: At what concentrations does this compound typically affect cell adhesion?
A3: The effects of this compound on cell adhesion are dose-dependent. While lower doses may primarily affect polyadenylation and cell proliferation, higher doses are associated with significant inhibition of cell attachment and reduction of focal adhesions.[1][2] For example, in NIH3T3 fibroblasts, inhibition of cell attachment and a reduction in focal adhesions were observed at higher concentrations of the drug.[1][3] In human aortic vascular smooth muscle cells, this compound at concentrations of 1, 5, and 10 µM significantly inhibited TNF-α-induced VCAM-1 and ICAM-1 expression.
Q4: How can I experimentally distinguish between this compound's effects on my process of interest and its effects on cell adhesion?
A4: To dissect these effects, you can employ a combination of strategies:
-
Dose-response studies: Determine the concentration at which this compound affects your primary endpoint without significantly altering cell adhesion.
-
Time-course experiments: Assess the kinetics of your desired effect versus the effect on cell adhesion. It's possible that your effect of interest occurs before significant changes in cell adhesion.
-
Use of specific inhibitors: Utilize pharmacological inhibitors of the signaling pathways modulated by this compound (e.g., AMPK, mTOR, FAK inhibitors) to see if you can rescue the cell adhesion phenotype without affecting your primary outcome.
-
Genetic approaches: Employ techniques like siRNA or CRISPR to knock down key adhesion molecules (e.g., FAK, specific integrins) to mimic the effect of this compound on adhesion and observe the impact on your process of interest.
-
Control experiments on different substrates: Plate cells on substrates with varying adhesiveness (e.g., coated with different extracellular matrix proteins) to understand if the effect of this compound is dependent on the adhesion context.
Troubleshooting Guides
Issue 1: this compound treatment is causing widespread cell detachment in my experiments.
| Possible Cause | Troubleshooting Step |
| Concentration is too high. | Perform a dose-response curve to determine the IC50 for cell viability and adhesion for your specific cell line. Start with a lower concentration range based on published data. |
| Treatment duration is too long. | Conduct a time-course experiment to identify the earliest time point at which you observe your desired effect, before significant cell detachment occurs. |
| Cell line is particularly sensitive to adhesion disruption. | Consider using a different cell line that is less sensitive to this compound's effects on adhesion. Alternatively, try to enhance cell adhesion by pre-coating culture plates with extracellular matrix proteins like fibronectin or collagen. |
Issue 2: I am unsure if the observed changes in my experiment are a direct result of this compound's effect on my target or an indirect consequence of altered cell adhesion.
| Possible Cause | Troubleshooting Step |
| Confounding effects of altered cell adhesion. | Include specific controls to isolate the effects. For example, co-treat with a FAK activator to see if you can rescue the phenotype. Alternatively, use siRNA to knockdown FAK and see if it phenocopies the effect of this compound. |
| Pleiotropic effects of this compound. | Use pharmacological inhibitors of the downstream signaling pathways affected by this compound (e.g., mTOR inhibitor rapamycin, AMPK inhibitor Compound C) to determine which pathway is critical for your observed effect. |
| Lack of quantitative adhesion data. | Perform quantitative cell adhesion assays (e.g., attachment, spreading, or immunofluorescence for focal adhesions) in parallel with your primary experiment to correlate the changes. |
Quantitative Data Summary
Table 1: Effect of this compound on Adhesion Molecule Expression
| Cell Line | Treatment | Concentration | Effect on VCAM-1 | Effect on ICAM-1 |
| Human Aortic Vascular Smooth Muscle Cells (HA-VSMCs) | This compound + TNF-α (10 ng/ml) | 1, 5, 10 µM | Significant inhibition of mRNA and protein expression in a concentration-dependent manner. | Significant inhibition of mRNA and protein expression in a concentration-dependent manner. |
Table 2: Effect of this compound on Focal Adhesion Kinase (FAK)
| Cell Line | Treatment Duration | Concentration | Effect on FAK Expression | Effect on FAK Phosphorylation (p-FAK) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 24 h | 0-25 µg/mL | Significant dose-dependent suppression of FAK protein expression. | Reduction in p-FAK (Tyr397). |
| Human Coronary Artery Endothelial Cells (HCAECs) | 24 h | 0-25 µg/mL | Dose-dependent suppression of FAK protein expression. | Reduction in p-FAK. |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | 24 h | 0-25 µg/mL | Dose-dependent suppression of FAK protein expression. | Reduction in p-FAK. |
Key Experimental Protocols
1. Cell Attachment Assay
This protocol quantifies the ability of cells to attach to a substrate.
-
Materials: 96-well tissue culture plate, cell suspension, treatment compounds (this compound, controls), PBS, 4% paraformaldehyde (PFA), 0.1% crystal violet solution, 10% acetic acid.
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach for a predetermined time (e.g., 1-2 hours) in the presence of this compound or vehicle control.
-
Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes should be optimized for each cell type.[3]
-
Fix the remaining attached cells with 4% PFA for 15 minutes.
-
Wash wells with water.
-
Stain the cells with 0.1% crystal violet for 20-30 minutes.[3]
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 10% acetic acid to each well.[3]
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of attached cells.
-
2. Cell Spreading Assay
This assay measures the extent of cell spreading on a substrate, which is an indicator of adhesion and cytoskeletal organization.
-
Materials: Glass coverslips, coating solution (e.g., fibronectin, 10 µg/mL), cell suspension, treatment compounds, 4% PFA, Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488), DAPI, mounting medium.
-
Procedure:
-
Coat glass coverslips with an extracellular matrix protein and block with BSA.
-
Seed cells onto the coated coverslips in the presence of this compound or vehicle control and incubate for a specific time (e.g., 1-4 hours) to allow for spreading.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin and the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Capture images using a fluorescence microscope.
-
Quantify the cell area using image analysis software (e.g., ImageJ). A decrease in cell area indicates reduced spreading.
-
3. Immunofluorescence for Focal Adhesions
This protocol visualizes focal adhesions to assess their number and morphology.
-
Materials: Same as Cell Spreading Assay, plus a primary antibody against a focal adhesion protein (e.g., vinculin, paxillin, or p-FAK) and a corresponding fluorescently labeled secondary antibody.
-
Procedure:
-
Follow steps 1-4 of the Cell Spreading Assay protocol.
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody against a focal adhesion marker overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
(Optional) Counterstain for F-actin with fluorescent phalloidin and nuclei with DAPI.
-
Mount and image as described above.
-
Quantify the number, size, and intensity of focal adhesions per cell using image analysis software.
-
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 2. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A rapid and sensitive method for measuring cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell Spreading Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. cpos.hku.hk [cpos.hku.hk]
- 10. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cordycepin Production in Cordyceps militaris
Welcome to the technical support center for the fermentation of Cordyceps militaris. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance for increasing cordycepin yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing this compound production?
A1: The main approaches focus on three core areas: strain improvement, optimization of medium ingredients, and optimization of culture conditions.[1][2] Effective strategies include using high-yielding mutant strains, adding precursors like adenosine, optimizing carbon and nitrogen sources, controlling pH and temperature, and employing specialized fermentation techniques like two-stage cultivation.[1][3][4]
Q2: What is the general biosynthetic pathway of this compound?
A2: this compound (3'-deoxyadenosine) is a nucleoside analog derived from adenosine. The biosynthesis is governed by a specific gene cluster (cns1, cns2, cns3). The process involves the conversion of adenosine to adenosine-3'-monophosphate (3'-AMP) by the enzyme Cns3, which is then converted to 2'-carbonyl-3'-deoxyadenosine (2'C-3'dA) by Cns2. Finally, the enzyme Cns1 mediates the reaction to produce this compound.[5][6] Concurrently, pentostatin is often co-synthesized to inhibit adenosine deaminase, which would otherwise degrade this compound.[7]
Q3: Which carbon and nitrogen sources are most effective for this compound production?
A3: Glucose is widely considered the best carbon source for this compound synthesis.[1][8] Sucrose and lactose have also been shown to be effective.[9] For nitrogen sources, organic options like peptone, yeast extract, and casein hydrolysate are generally superior to inorganic sources.[1][8][9] Several studies have found peptone to be optimal for this compound biosynthesis, while yeast extract is beneficial for mycelial growth.[1] A combination of peptone and yeast extract can also be highly effective.[1]
Q4: How critical are pH and temperature for the fermentation process?
A4: Both pH and temperature are critical factors. The optimal temperature for this compound production is consistently reported to be around 25°C.[8][10][11] The initial pH of the culture medium significantly influences cell morphology and metabolite production, with an optimal range of 5.5 to 6.0 yielding the best results for this compound synthesis.[1][8][10][12][13][14]
Troubleshooting Guide
Problem 1: Mycelial growth is robust, but this compound yield is low.
| Possible Cause | Troubleshooting Action |
| Suboptimal Culture Conditions for Production | Mycelial growth and this compound production have different optimal conditions. High dissolved oxygen promotes biomass but can inhibit this compound synthesis.[1][9] Solution: Implement a two-stage fermentation strategy. First, use shaking culture (e.g., 150 rpm) to accumulate biomass, then switch to a static culture to induce this compound production in a lower oxygen environment.[1][3][4][15] |
| Nutrient Imbalance | The medium may favor growth over secondary metabolite production. For example, some nitrogen sources boost mycelial mass but are less effective for this compound.[1] Solution: Ensure the medium contains an optimal nitrogen source like peptone.[1][3] Also, verify the carbon-to-nitrogen ratio is appropriate. |
| Lack of Inducers | The biosynthetic pathway may not be fully activated. Solution: Add inducers to the culture medium. Ferrous sulfate (FeSO₄) at a concentration of around 1 g/L has been shown to increase this compound production by up to 70%.[3] |
| Incorrect pH | The pH may be optimal for growth but not for this compound synthesis. Solution: Adjust the initial pH of the medium to between 5.5 and 6.0.[10][11][12][13][14] Monitor the pH throughout the fermentation, as metabolic activity can cause it to drift. |
Problem 2: this compound yield is inconsistent across different fermentation batches.
| Possible Cause | Troubleshooting Action |
| Inoculum Variability | The age and size of the inoculum can significantly impact fermentation outcomes.[1] Solution: Standardize your inoculum preparation protocol. Use a consistent seed age (e.g., 3 days) and inoculum size (e.g., 10% v/v).[1][16] |
| Inconsistent Precursor/Additive Concentration | Inaccurate addition of precursors or elicitors will lead to variable results. Solution: Prepare stock solutions of additives like adenosine, glycine, or FeSO₄ and add them precisely to the fermentation medium. Ensure complete dissolution and uniform distribution. |
| Fluctuations in Physical Parameters | Minor variations in temperature, pH, or agitation speed between batches can cause significant differences in yield. Solution: Calibrate all equipment (incubators, shakers, pH meters) regularly. Keep detailed logs of all fermentation parameters for each batch to identify potential deviations. |
Problem 3: Low overall this compound yield despite optimizing individual parameters.
| Possible Cause | Troubleshooting Action |
| Suboptimal Strain | The wild-type strain may have a limited genetic capacity for high-level this compound production. Solution: Consider strain improvement techniques such as UV or ion beam irradiation to generate high-yielding mutants.[3][8] For example, the mutant strain G81-3 showed a 2.79-fold increase in yield compared to its wild-type parent.[3] |
| Precursor Limitation | The endogenous supply of adenosine, the direct precursor, may be a bottleneck. Solution: Supplement the medium with precursors. Adding adenosine (e.g., 6 g/L) or a combination of adenine (1 g/L) and glycine (16 g/L) has been shown to dramatically increase this compound yield.[1][3] |
| Inefficient Fermentation Strategy | A single-stage batch culture may not be the most efficient method. Solution: Explore advanced fermentation strategies. A repeated batch culture can increase productivity over multiple cycles.[1] A two-stage shake-static fermentation is also a highly effective and simple method to boost yield.[1][4][15] |
Data Summary Tables
Table 1: Effect of Optimized Culture Parameters on this compound Yield
| Parameter | Optimized Condition | Resulting this compound Yield | Reference Strain/Method |
| Temperature | 25°C | 107 mg/L | C. militaris KYL05 |
| Initial pH | 5.5 - 6.0 | 381 mg/L - 2214.5 mg/L | C. militaris ATCC 34164 / CCRC 32219 |
| Agitation Speed | 150 rpm | 192 mg/L | C. militaris KYL05 |
| Static Culture (Optimized) | Temp: 27.1°C, Inoculum: 10%, Seed Age: 3 days | 7.35 g/L | Static Culture Optimization |
| Solid-State Fermentation | Rice Substrate, 25°C, pH 5.5, 21 days | 814.60 mg/g | SSF Optimization |
Table 2: Enhancement of this compound Production Using Additives and Precursors
| Additive/Precursor | Concentration | % Increase / Final Yield | Notes |
| Adenosine | 6 g/L | 8.60 g/L | Added to mutant strain G81-3 |
| Adenine + Glycine | 1 g/L + 16 g/L | 2.50 g/L (4.1x increase) | Surface culture |
| Ammonium (NH₄⁺) Feeding | 40 mM | ~70% increase (to 420.5 mg/L) | Fed on day 7 |
| Ferrous Sulfate (FeSO₄) | 1 g/L | ~70% increase (to 0.60 g/L) | Acts as an inducer |
| L-alanine | 12 g/L | Peak production of 3 mg/g | Upregulates cns2 and cns3 genes |
| Vitamin B₁ | 10 mg/L | 1.16 g/L (~96% increase) | Static liquid culture |
Experimental Protocols & Workflows
General Workflow for Optimizing this compound Production
This workflow provides a logical progression from initial setup to scaled-up production.
Protocol 1: Two-Stage Shake-Static Fermentation
This method leverages the different oxygen requirements for growth and production to maximize yield.[1][4][15]
Objective: To increase this compound production by separating the biomass growth phase from the metabolite production phase.
Materials:
-
High-yield C. militaris strain
-
Seed culture medium (e.g., PDB)
-
Production medium (e.g., Glucose 50 g/L, Yeast Extract 45 g/L, pH 6.0)
-
Shaker incubator
-
Static incubator
Procedure:
-
Inoculum Preparation: Prepare a seed culture by inoculating the strain into the seed medium and incubating at 25°C, 150 rpm for 3-4 days.
-
Stage 1: Shake Culture (Biomass Accumulation):
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Incubate the flasks in a shaker incubator at 25°C and 150 rpm.
-
This stage is typically run for 4 to 8 days to allow for sufficient mycelial growth.[1]
-
-
Stage 2: Static Culture (this compound Production):
-
After the shaking period, transfer the flasks to a static incubator.
-
Continue incubation at 25°C without agitation.
-
The static, hypoxic condition induces the synthesis of this compound. This stage can last for 10 to 16 days.[1]
-
-
Harvesting and Analysis: At the end of the static culture period, harvest the broth and/or mycelia and analyze the this compound content using HPLC.
Protocol 2: Precursor Feeding with Adenosine
Objective: To bypass potential rate-limiting steps in the purine biosynthetic pathway by providing the direct precursor to this compound.
Materials:
-
Established C. militaris culture (either submerged or static)
-
Sterile adenosine solution (e.g., 120 g/L stock in dH₂O, filter-sterilized)
-
Production medium
Procedure:
-
Base Culture Setup: Begin a standard fermentation of C. militaris using your optimized medium and culture conditions.
-
Prepare Adenosine Stock: Prepare a concentrated stock solution of adenosine. Due to its limited solubility, gentle heating may be required. Ensure the solution is sterilized through a 0.22 µm filter before use.
-
Feeding Time: The optimal time for precursor addition can vary. A common strategy is to add it at the beginning of the fermentation or at the transition to the production phase (e.g., day 4-7).
-
Addition of Precursor: Aseptically add the sterile adenosine stock solution to the culture flasks to reach a final desired concentration (e.g., 1-6 g/L).[3]
-
Continued Incubation: Continue the fermentation for the remainder of the planned duration.
-
Harvesting and Analysis: Harvest the culture and analyze for this compound content. Compare the yield to a control culture that did not receive adenosine. A significant increase (e.g., 28-51%) is expected.[1][6]
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Alanine supplementation enhancing this compound production in Cordyceps militaris via upregulation of Cns2 and Cns3 genes expression levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel complementary pathway of this compound biosynthesis in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into this compound production in Cordyceps militaris and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved this compound Production by Cordyceps militaris KYL05 Using Casein Hydrolysate in Submerged Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Large-Scale Culture Conditions for the Production of this compound with Cordyceps militaris by Liquid Static Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. natsci.upit.ro [natsci.upit.ro]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. aidic.it [aidic.it]
- 16. Optimization of fermentation conditions and purification of this compound from Cordyceps militaris - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cordycepin in Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cordycepin in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general range of IC50 values for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. Generally, reported IC50 values range from the low micromolar to the high micromolar range. For example, in leukemia cell lines NB-4 and U937, the IC50 values were reported to be 73.2 µM and 90.4 µM, respectively.[1] In human lung cancer cell lines A549 and PC9, the IC50 was approximately 60 µg/mL.[2] For the HT29 human colon cancer cell line, the IC50 value was 92.05 µM.[3] It is crucial to determine the IC50 empirically for your specific cell line.
Q2: How stable is this compound in cell culture medium?
This compound is generally stable under standard cell culture conditions (37°C, 5% CO2). However, prolonged incubation or repeated freeze-thaw cycles of stock solutions should be avoided to ensure consistent results.
Q3: What are the known mechanisms of action for this compound in cancer cells?
This compound exerts its anti-cancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger programmed cell death by activating caspase pathways and up-regulating pro-apoptotic proteins like p53.[1][4]
-
Cell Cycle Arrest: this compound can halt the cell cycle at various phases, such as the G2/M or S phase, by modulating the expression of cyclins and cyclin-dependent kinases.[1][5]
-
Inhibition of Signaling Pathways: It has been shown to interfere with key cancer-promoting signaling pathways like PI3K/AKT, MAPK, and NF-κB.[4][6]
-
DNA Damage: this compound can induce DNA damage in cancer cells, contributing to apoptosis and cell cycle arrest.[1]
Q4: Are there known mechanisms of resistance to this compound?
Yes, cancer cells can develop resistance to this compound. Some potential mechanisms include:
-
Alterations in Signaling Pathways: Upregulation of pro-survival pathways, such as the AKT and MAPK pathways, may confer resistance.[6]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein, could potentially pump this compound out of the cell, although some studies suggest this compound can bypass this mechanism.[7]
-
Metabolic Inactivation: Changes in cellular metabolism that lead to the degradation or inactivation of this compound could also contribute to resistance.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
Possible Causes:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells plated can significantly affect the final readout.
-
Inaccurate Drug Dilutions: Errors in preparing the serial dilutions of this compound will lead to inconsistent concentrations.
-
Metabolic State of Cells: Cells that are overgrown or have been in culture for too long may respond differently to treatment.
-
Assay Timing: The duration of this compound exposure and the timing of the viability assay are critical parameters.
Solutions:
-
Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count using a hemocytometer or an automated cell counter and assess viability with trypan blue.
-
Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment.
-
Use Healthy, Log-Phase Cells: Only use cells that are in the logarithmic phase of growth and have a high viability.
-
Optimize Incubation Time: Determine the optimal this compound treatment duration for your cell line through a time-course experiment.
Problem 2: No significant apoptosis observed after this compound treatment.
Possible Causes:
-
Sub-optimal this compound Concentration: The concentration of this compound may be too low to induce a detectable apoptotic response.
-
Incorrect Timing of Assay: Apoptosis is a dynamic process, and the time point chosen for analysis might be too early or too late.
-
Cell Line Resistance: The cancer cell line being used may be inherently resistant to this compound-induced apoptosis.
-
Issues with Apoptosis Assay: Problems with the reagents or protocol for the apoptosis assay (e.g., Annexin V/PI staining) can lead to inaccurate results.
Solutions:
-
Dose-Response Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to identify the optimal concentration for inducing apoptosis.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the peak of the apoptotic response.
-
Confirm with Multiple Assays: Use multiple methods to assess apoptosis, such as caspase activity assays or TUNEL staining, to confirm the results from Annexin V/PI staining.
-
Investigate Resistance Mechanisms: If resistance is suspected, examine the expression and activation of key survival pathways like PI3K/AKT and MAPK.
Problem 3: Unexpected Cell Morphology Changes
Possible Causes:
-
Cytotoxicity: High concentrations of this compound can lead to necrotic cell death rather than apoptosis, resulting in different morphological changes.
-
Cell Cycle Arrest: The observed morphological changes could be a result of cells being arrested at a specific phase of the cell cycle.
-
Off-Target Effects: this compound may have other cellular effects that alter cell morphology.
Solutions:
-
Dose-Response and Time-Course Imaging: Carefully document morphological changes at different this compound concentrations and time points using microscopy.
-
Correlate with Cell Cycle Analysis: Perform cell cycle analysis to see if the morphological changes correlate with arrest at a specific phase.
-
Investigate Cytoskeletal Changes: Use immunofluorescence to examine the effects of this compound on key cytoskeletal proteins like actin and tubulin.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| NB-4 | Leukemia | 73.2 µM (18.4 µg/mL) | [1] |
| U937 | Leukemia | 90.4 µM (22.7 µg/mL) | [1] |
| A549 | Lung Cancer | ~60 µg/mL | [2] |
| PC9 | Lung Cancer | ~60 µg/mL | [2] |
| HT29 | Colon Cancer | 92.05 µM | [3] |
| BT549 | Triple-Negative Breast Cancer | Varies with time | [8] |
| 4T1 | Triple-Negative Breast Cancer | Varies with time | [8] |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes at a low speed and measure the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. This compound induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of this compound produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Cell apoptosis assay [bio-protocol.org]
- 11. dovepress.com [dovepress.com]
- 12. Dose-Dependent Effect of this compound on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cordycepin Formulation Stability for Preclinical Success
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of cordycepin formulations for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is significantly influenced by several factors, including pH, temperature, and exposure to light. This compound is also susceptible to enzymatic degradation.
-
pH: this compound exhibits greater stability in neutral to alkaline conditions compared to acidic environments.[1] Significant degradation can be observed in acidic pH (5.0) after one month of storage.[1]
-
Temperature: High temperatures can lead to the degradation of this compound.[1][2] It is advisable to store this compound solutions at controlled room temperature or refrigerated conditions (4°C) for short-term storage and at -20°C or -80°C for long-term stability.[3]
-
Light: Exposure to light, particularly UVB and sunlight, can cause this compound to degrade.[1] Therefore, it is crucial to store this compound formulations in light-resistant containers.[1]
-
Enzymatic Degradation: In vivo, this compound can be rapidly inactivated by adenosine deaminase, which converts it to 3'-deoxyinosine.[1][4]
Q2: My this compound formulation appears to have particles. What could be the cause and how can I fix it?
A2: The presence of particles in your this compound formulation is likely due to incomplete dissolution, which can confound experimental results and pose risks, especially for intravenous administration.[3][5][6]
Troubleshooting Steps:
-
Verify Solubility: this compound has limited solubility in aqueous solutions.[7] Ensure that the concentration of this compound in your chosen vehicle does not exceed its solubility limit.
-
Adjust pH: As this compound's solubility can be pH-dependent, adjusting the pH of your formulation may improve dissolution. Homogeneous solutions can be prepared in phosphate-buffered saline (PBS) at various pH levels.[3][5]
-
Utilize Co-solvents: For high-dose oral administration, propylene glycol (PPG)-based vehicles can be used to completely dissolve this compound.[3][5] A mixture of PPG and distilled water can be an effective solvent.[3]
-
Proper Dissolution Technique: For aqueous buffers, it is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[7]
-
Sterile Filtration: After dissolution, consider sterile filtration to remove any remaining particulates. This is particularly important for formulations intended for intravenous administration.[3][5]
Q3: How can I improve the long-term stability of my this compound formulation for storage?
A3: To enhance the long-term stability of your this compound formulations, consider the following strategies:
-
pH Optimization: Maintain a neutral to alkaline pH for your aqueous formulations.[1]
-
Temperature Control: Store formulations at low temperatures. For long-term storage, -20°C or -80°C is recommended.[3]
-
Light Protection: Always use light-resistant containers to prevent photodegradation.[1]
-
Encapsulation: Advanced formulation strategies like nanoemulsions can significantly enhance the chemical stability of this compound by protecting it from the external environment.[1] Liposomal encapsulation has also been shown to improve the stability and release profile of this compound.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in aqueous formulation | Exceeded solubility limit of this compound. | Decrease the concentration of this compound. Alternatively, use a co-solvent system such as a mixture of propylene glycol and water, or first dissolve in DMSO before adding the aqueous buffer.[3][7] |
| Loss of potency over time | Degradation due to improper storage conditions (pH, temperature, light). | Store formulations in light-resistant containers at a neutral or slightly alkaline pH and at low temperatures (-20°C or -80°C for long-term storage).[1][3] |
| Inconsistent in vivo results | Incomplete solubility of the formulation leading to variable dosing. Rapid in vivo degradation by adenosine deaminase. | Ensure complete dissolution of this compound in the vehicle.[3][5] For in vivo studies, consider co-administration with an adenosine deaminase inhibitor or using encapsulation technologies like liposomes to protect this compound from rapid metabolism.[4] |
| Discoloration of the formulation | Potential degradation of this compound or other formulation components. | Investigate the effect of light and temperature on your specific formulation.[1] Perform stability-indicating analysis using methods like HPLC to identify any degradation products.[8] |
Quantitative Data Summary
Table 1: Solubility of this compound in Different Vehicles
| Vehicle | pH | Concentration (mg/mL) | Reference |
| Phosphate-Buffered Saline (PBS) | 4.0 | 5.5 | [3] |
| Phosphate-Buffered Saline (PBS) | 4.5 | 4.5 | [3] |
| Phosphate-Buffered Saline (PBS) | 5.0 | 3.0 | [3] |
| Propylene Glycol/Distilled Water (77:23) | - | 10.0 | [3] |
| DMSO | - | ~10 | [7] |
| Water | - | 25 | [9] |
Table 2: Stability of this compound in PBS-Based Formulations under Different Storage Conditions
| Formulation | Storage Temperature | Stability Duration | Reference |
| PBS-based (pH 4.0, 4.5, 5.0) | -80°C, -20°C, 4°C | Stable | [3] |
| PBS-based (pH 4.0, 4.5) | Room Temperature | Stable for at least 6 days | [3] |
| PBS-based (pH 5.0) | Room Temperature | Stable for at least 11 days | [3] |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous this compound Solution in PBS
Objective: To prepare a sterile, homogeneous solution of this compound in phosphate-buffered saline (PBS) suitable for intravenous or oral administration.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS) at desired pH (e.g., 4.0, 4.5, or 5.0)
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the solubility at the chosen pH (refer to Table 1).
-
Add the this compound powder to the PBS in a sterile container.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Visually inspect for any undissolved particles.
-
Once a clear solution is obtained, sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation under appropriate conditions (see Table 2 for stability data).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis
Objective: To quantify the concentration of this compound in a formulation and assess its stability over time.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: Reversed-phase C18 column (e.g., Zorbac Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol and water (e.g., 5% methanol and 95% water).[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 2 µL.[1]
Procedure:
-
Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase.
-
Dilute the formulation samples with the mobile phase to a concentration within the range of the standard curve.
-
Filter the diluted samples through a 0.45 µm filter prior to injection.[1]
-
Inject the standards and samples into the HPLC system.
-
Quantify the this compound concentration in the samples by comparing the peak area with the standard curve.
-
To assess stability, analyze samples at different time points under various storage conditions and compare the this compound concentration to the initial concentration.
Visualizations
Caption: Factors contributing to the degradation of this compound.
References
- 1. Enhancement of Chemical Stability and Dermal Delivery of Cordyceps militaris Extracts by Nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In silico and in vitro design of this compound encapsulation in liposomes for colon cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound Formulations for Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Cordycepin and Adenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of cordycepin and its structural analogue, adenosine. By examining their structural differences, mechanisms of action, and effects on key signaling pathways, we aim to furnish researchers with the critical information needed for drug discovery and development. This comparison is supported by experimental data, detailed methodologies, and visual pathway diagrams to facilitate a comprehensive understanding.
Structural and Metabolic Distinction
This compound, also known as 3'-deoxyadenosine, is a nucleoside analogue derived from the fungus Cordyceps militaris. Its structure is nearly identical to that of adenosine, a fundamental component of ATP and RNA. The critical distinction lies at the 3' position of the ribose sugar moiety: adenosine possesses a hydroxyl (-OH) group, whereas this compound has a hydrogen atom.[1] This seemingly minor structural alteration has profound consequences for their respective biological activities and metabolic fates.
The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond during nucleic acid synthesis, effectively terminating the elongation of RNA chains.[2][3][4] Furthermore, while both molecules are substrates for adenosine deaminase (ADA), the enzyme that converts them into their respective inosine derivatives, molecular dynamics simulations have shown differences in their binding affinities. The binding affinity to human ADA1 follows the order: adenosine > this compound > 2'-deoxyadenosine.[5] This rapid degradation by ADA presents a significant challenge to the therapeutic application of this compound, limiting its half-life in the body.[1]
Comparative Bioactivity and Mechanisms of Action
While structurally similar, this compound and adenosine exhibit vastly different biological roles. Adenosine is an essential endogenous signaling molecule that regulates a wide array of physiological processes, whereas this compound functions as a cytotoxic agent and a modulator of multiple signaling pathways, making it a compound of interest for cancer therapy.
Receptor Interaction and Signaling
Adenosine primarily exerts its effects by binding to four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[6]
-
A1 and A3 Receptors: These receptors couple to inhibitory G-proteins (Gi), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
A2A and A2B Receptors: These receptors couple to stimulatory G-proteins (Gs), activating adenylyl cyclase and thereby increasing cAMP levels.[8]
This signaling pathway is crucial for modulating functions in the cardiovascular, nervous, and immune systems.[9][10]
This compound , on the other hand, acts as an adenosine analogue that can interact with all four adenosine receptor subtypes with good affinity.[11][12][13] Its anticancer effects, in particular, have been linked to its interaction with the A3 adenosine receptor. Stimulation of the A3 receptor by this compound can trigger apoptotic pathways in tumor cells.[11][14] Unlike adenosine, which acts as a physiological regulator, this compound's binding can initiate pharmacological responses that are detrimental to cancer cells.
References
- 1. Structural and pharmacological insights into this compound for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the binding modes of this compound to human adenosine deaminase 1 (ADA1) compared to adenosine and 2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 8. CV Pharmacology | Adenosine [cvpharmacology.com]
- 9. Adenosineâs Role in Cellular Function and Health - Aogubio [aogubio.com]
- 10. news-medical.net [news-medical.net]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. fortunejournals.com [fortunejournals.com]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor effect of this compound (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cordycepin's Therapeutic Target in Colon Cancer: A Comparative Validation Guide
An in-depth analysis of the validation of Glycogen Synthase Kinase 3 Beta (GSK3β) as a therapeutic target of cordycepin in colorectal cancer, with comparative data and detailed experimental methodologies.
This compound, a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant attention for its anti-cancer properties.[1][2][3] Extensive research has illuminated its multi-faceted mechanisms of action, which include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis across various cancer types.[4][5][6] This guide focuses on the validation of a specific therapeutic target of this compound in colon cancer: Glycogen Synthase Kinase 3 Beta (GSK3β), a key regulator of the β-catenin/cyclin D1 signaling pathway.[7]
Recent studies have demonstrated that this compound exerts its tumor-suppressive functions in colon cancer by modulating the GSK3β/β-catenin signaling cascade.[7] This guide provides a comprehensive comparison of this compound's effects with experimental controls, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of this compound in Colon Cancer Cells
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various colon cancer cell lines. The following table summarizes the key findings from a study investigating the impact of this compound on HCT116 and SW480 colon cancer cells.
| Cell Line | Treatment | IC50 (µM) | Apoptosis Rate (%) | Migration Inhibition (%) | Invasion Inhibition (%) |
| HCT116 | This compound | 78.5 | 25.4 | 68.2 | 71.3 |
| SW480 | This compound | 92.1 | 21.7 | 61.5 | 65.8 |
| HCT116 | Control | - | 4.8 | - | - |
| SW480 | Control | - | 5.2 | - | - |
Data synthesized from studies investigating the effects of this compound on colon cancer cell lines.
Validation of GSK3β as the Therapeutic Target
The validation of GSK3β as a direct target of this compound in colon cancer was established through a series of experiments that demonstrated the reversal of this compound's effects upon inhibition of GSK3β.
| Cell Line | Treatment | Cell Viability (%) | Migration (%) | Invasion (%) | Apoptosis (%) |
| HCT116 | This compound | 52.3 | 31.8 | 28.7 | 25.4 |
| HCT116 | This compound + CHIR99021 (GSK3β inhibitor) | 95.1 | 92.3 | 94.6 | 6.1 |
| SW480 | This compound | 58.9 | 38.5 | 34.2 | 21.7 |
| SW480 | This compound + CHIR99021 (GSK3β inhibitor) | 96.4 | 94.1 | 95.2 | 7.3 |
Data from experiments where the effects of this compound were observed in the presence and absence of a GSK3β inhibitor.[7]
The data clearly indicates that the inhibition of GSK3β by CHIR99021 abrogates the anti-cancer effects of this compound, strongly suggesting that this compound's mechanism of action is mediated through its modulation of GSK3β.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound in colon cancer and the general workflow for validating its therapeutic target.
Caption: this compound signaling pathway in colon cancer.
Caption: Experimental workflow for this compound's target validation.
Detailed Experimental Protocols
Cell Culture: Human colon cancer cell lines HCT116 and SW480 were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5x10³ cells/well and treated with varying concentrations of this compound for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.
Apoptosis Assay (Flow Cytometry): Cells were treated with this compound for 48 hours, harvested, and washed with PBS. The cells were then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark. The percentage of apoptotic cells was analyzed by flow cytometry.
Cell Migration and Invasion Assays (Transwell Assay): For the migration assay, 2x10⁵ cells in serum-free medium were seeded into the upper chamber of a Transwell insert. The lower chamber was filled with medium containing 10% FBS. After 24 hours of incubation, non-migrated cells were removed, and the migrated cells on the lower surface were fixed, stained with crystal violet, and counted. The invasion assay was performed similarly, with the upper chamber pre-coated with Matrigel.
Western Blot Analysis: Cells were treated with this compound and/or CHIR99021 for 48 hours. Total protein was extracted, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and incubated with primary antibodies against GSK3β, β-catenin, Cyclin D1, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.
Conclusion
The presented data provides strong evidence for the validation of GSK3β as a key therapeutic target of this compound in colon cancer. The reversal of this compound's anti-cancer effects by a specific GSK3β inhibitor confirms its central role in the drug's mechanism of action.[7] These findings underscore the potential of this compound as a targeted therapeutic agent for colon cancer and provide a solid foundation for further pre-clinical and clinical investigations. The detailed methodologies provided herein offer a framework for researchers to replicate and build upon these findings.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. The role and mechanisms of this compound in inhibiting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application and research progress of this compound in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanisms of this compound in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. This compound Suppresses The Malignant Phenotypes of Colon Cancer Cells through The GSK3ß/ß-catenin/cyclin D1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cordycepin Outperforms Other Nucleoside Analogs in Antiviral Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of cordycepin against other well-established nucleoside analogs. The following sections present supporting experimental data, detailed methodologies for key antiviral assays, and visualizations of molecular mechanisms and experimental workflows.
This compound, a naturally occurring adenosine analog, has demonstrated potent and broad-spectrum antiviral activity against a range of viruses.[1] Experimental evidence suggests that in certain assays, its efficacy surpasses that of other nucleoside analogs, including remdesivir. This guide synthesizes available data to offer a clear comparison for research and development purposes.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of this compound has been quantified against several viruses and compared with other nucleoside analogs. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values from various studies. A lower EC50 indicates higher antiviral potency, while a higher CC50 suggests lower cellular toxicity. The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window.
| Virus | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 (VOC-202012/01) | This compound | Vero E6 | 2.01 | >100 | >49.75 | [1] |
| Remdesivir | Vero E6 | 21.00 | >100 | >4.76 | [1] | |
| GS-441524 | Vero E6 | 15.60 | >100 | >6.41 | [1] | |
| Dengue Virus (DENV-2) | This compound | A549 | Not explicitly stated in µM, but showed over 1000-fold reduction at 800 µM | 1588.04 ± 115.73 | - | [2] |
| Ribavirin | A549 | Not explicitly stated in µM, but showed an impact at 100 µM | - | - | [2] | |
| Influenza A Virus | Ribavirin | MDCK | 9.5 | >50 | >5.26 | [3] |
| Herpes Simplex Virus-1 (HSV-1) | Acyclovir | Vero | 1.92 µg/mL | >210 µg/mL | >109.4 | [4] |
| Herpes Simplex Virus-2 (HSV-2) | Acyclovir | Vero | 1.75 µg/mL | >210 µg/mL | >120 | [4] |
Note: Direct comparative studies for this compound against ribavirin for influenza and acyclovir for HSV were not available in the searched literature. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antiviral activity of nucleoside analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 96-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, other nucleoside analogs) and a vehicle control (e.g., DMSO) in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the virus inoculum and add the media containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus-infected, untreated control wells (typically 2-4 days).
-
Quantification of CPE:
-
Microscopic Examination: Observe the cells daily for visible signs of CPE, such as cell rounding, detachment, and lysis.
-
Cell Viability Staining: At the end of the incubation period, quantify cell viability using a stain such as crystal violet or a metabolic indicator like MTT or neutral red. After staining, the dye is solubilized, and the absorbance is read on a plate reader.
-
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits CPE by 50% compared to the virus control. The CC50 value is determined in parallel on uninfected cells treated with the compound to assess cytotoxicity.
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of infectious virus particles.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment and Overlay: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-7 days).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Quantitative PCR (qPCR)-Based Viral Load Assay
This assay quantifies the amount of viral genetic material (RNA or DNA) to determine the effect of a compound on viral replication.
-
Experimental Setup: Seed host cells and infect them with the virus as described in the CPE assay. Treat the infected cells with different concentrations of the test compounds.
-
Sample Collection: At a specific time point post-infection (e.g., 24, 48, or 72 hours), collect the cell culture supernatant or the cells themselves.
-
Nucleic Acid Extraction: Isolate the viral nucleic acid (RNA or DNA) from the collected samples using a commercial extraction kit. For RNA viruses, a reverse transcription step is necessary to convert the viral RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green) or a probe (e.g., TaqMan), primers specific to a conserved region of the viral genome, and the extracted cDNA/DNA.
-
Data Acquisition: Run the qPCR reaction in a real-time PCR instrument. The instrument will measure the fluorescence signal at each cycle of amplification. The cycle at which the fluorescence crosses a certain threshold is known as the cycle threshold (Ct) value.
-
Quantification: The viral load is quantified using a standard curve generated from a known quantity of viral nucleic acid or by relative quantification (ΔΔCt method) compared to an internal control.
-
Data Analysis: The EC50 value is the concentration of the compound that reduces the viral load (number of viral genome copies) by 50% compared to the untreated virus control.[][6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for antiviral drug screening.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as a viral RNA polymerase inhibitor.
Experimental Workflow for Antiviral Assay
Caption: General experimental workflow for in vitro antiviral drug screening.
References
- 1. Potent Inhibitory Activities of the Adenosine Analogue this compound on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits both antiviral and anti-inflammatory effects against dengue virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Comparative Guide to HPLC and Mass Spectrometry for Accurate Cordycepin Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cordycepin, a key bioactive nucleoside analogue found in Cordyceps species, is critical for quality control, standardization of herbal products, and pharmacological research. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most prominent analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are synthesized from established methods for this compound quantification.
Sample Preparation: Ultrasonic-Assisted Extraction
A common and efficient method for extracting this compound from Cordyceps fruiting bodies or mycelia involves ultrasonic-assisted extraction (UAE).
-
Sample Homogenization: Freeze-dried Cordyceps samples are ground into a fine powder (e.g., passing through a 60-mesh sieve) to ensure homogeneity.
-
Extraction Solvent: A mixture of methanol and water (e.g., 10:90 v/v or 15:85 v/v) or solely boiling water is commonly used. The choice can depend on the subsequent analytical method.
-
Extraction Procedure:
-
Accurately weigh approximately 0.2-1.0 g of the powdered sample into a centrifuge tube.
-
Add a defined volume of the extraction solvent (e.g., 10-20 mL).
-
Place the tube in an ultrasonic bath and sonicate for 30-35 minutes at a controlled temperature (e.g., 40°C).
-
Centrifuge the mixture (e.g., 10,000 rpm for 10 minutes) to pellet the solid material.
-
Collect the supernatant. The extraction process can be repeated two more times on the residue to ensure complete recovery.
-
Pool the supernatants and adjust to a final volume (e.g., 25 mL).
-
Filter the final extract through a 0.22 µm or 0.45 µm syringe filter prior to injection into the analytical system.
-
HPLC-UV Method
This method is widely used due to its robustness and accessibility for routine quality control.
-
Chromatographic System: A standard HPLC system equipped with a UV/Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typical.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and methanol is common. A typical isocratic mobile phase is water:methanol (85:15, v/v).
-
Flow Rate: A flow rate of 0.7-1.0 mL/min is generally applied.
-
Column Temperature: Maintained at approximately 30°C.
-
Detection: UV detection is performed at 260 nm, the maximum absorbance wavelength for this compound.
-
Injection Volume: 10-20 µL.
-
Quantification: this compound concentration is determined by comparing the peak area of the sample to a standard calibration curve generated from known concentrations of a this compound standard.
LC-MS/MS Method
For higher sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method is superior.
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A high-efficiency reverse-phase C18 column (e.g., 3.0 mm × 50 mm, 2.7 µm particle size).
-
Mobile Phase: An isocratic mobile phase, often composed of an eco-friendly mixture like 2% ethanol containing 0.2% acetic acid, can be used.
-
Flow Rate: Typically around 0.6 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is highly effective for this compound.
-
Mass Spectrometry Detection: Performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Precursor Ion: [M+H]⁺ for this compound is m/z 252.
-
Product Ions: Specific product ions are monitored for confirmation and quantification (e.g., m/z 136).
-
-
Quantification: Quantification is achieved using a calibration curve, often with the aid of an isotope-labeled internal standard to correct for matrix effects and improve accuracy.
Quantitative Data Presentation
The performance of analytical methods is evaluated through rigorous validation. The table below summarizes typical validation parameters for HPLC-UV and LC-MS/MS in the context of this compound quantification, compiled from multiple studies.
| Validation Parameter | HPLC-UV | LC-MS/MS | Key Advantage of Superior Method |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods show excellent linearity. |
| Limit of Detection (LOD) | ~0.47 µg/mL | ~0.01 ng/mL (0.04 pg on-column) | LC-MS/MS: Over 10,000x more sensitive. |
| Limit of Quantification (LOQ) | ~1.43 µg/mL | ~0.03 ng/mL (0.1 pg on-column) | LC-MS/MS: Enables detection of trace amounts. |
| Accuracy (% Recovery) | 95.3% - 98.5% | 94.4% - 109.5% | Both methods demonstrate high accuracy. |
| Precision (%RSD) | < 2.0% | < 3.8% | Both methods are highly precise. |
| Selectivity | Moderate; baseline separation dependent on chromatography. | High; based on specific precursor-to-product ion transitions (MRM). | LC-MS/MS: Unparalleled selectivity reduces interference from complex matrix components. |
| Analysis Time | ~12 minutes per sample | < 5 minutes per sample | LC-MS/MS: Faster run times increase sample throughput. |
Mandatory Visualizations
Diagrams help clarify complex workflows and relationships, adhering to strict color and contrast guidelines for readability.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: Logical comparison of HPLC-UV and LC-MS/MS detection principles.
Validating Cordycepin's Mechanism of Action: A Comparative Guide to Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cordycepin's performance in modulating specific signaling pathways, juxtaposed with other well-known activators and inhibitors. The information presented herein is supported by experimental data to aid in the validation of this compound's mechanism of action for research and drug development purposes.
Comparative Analysis of Signaling Pathway Modulation
This compound, a bioactive compound derived from Cordyceps species, exerts its therapeutic effects, including anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways.[1] This section provides a quantitative comparison of this compound's efficacy with other known modulators of the AMPK, mTOR, and MAPK/ERK pathways.
It is important to note that direct head-to-head comparative studies for these compounds are limited. The data presented below is collated from various studies, and experimental conditions such as cell lines, concentrations, and treatment durations may vary.
Table 1: Comparative Efficacy of this compound and Metformin on AMPK Pathway Activation
| Compound | Target | Cell Line | Concentration | Outcome | Reference |
| This compound | AMPK | HepG2 | 310 ± 60 µM (EC50) | Half-maximal activation of AMPK activity. | [2] |
| Metformin | AMPK | Multiple | Varies | Known activator of AMPK, often used as a positive control. Direct comparative EC50 in the same study as this compound is not readily available. | [1] |
| Compound C | AMPK | HepG2 | 40 µM | Inhibitor of AMPK, used to confirm this compound's AMPK-dependent effects. | [3] |
Table 2: Comparative Efficacy of this compound and Rapamycin on mTOR Pathway Inhibition
| Compound | Target | Cell Line | Concentration | Outcome | Reference |
| This compound | mTORC1 | GBC-SD | 10/25 µM | Inhibition of mTORC1 activation. | [4] |
| Rapamycin | mTORC1 | HEK293E | 10 nM | Inhibition of mTORC1 signaling. | [5] |
| RAD001 (Everolimus) | mTORC1 | GBC-SD | 500 nM | Known mTORC1 inhibitor, induced degradation of MDR and HIF-1α. | [4] |
Table 3: Comparative Efficacy of this compound and U0126 on MAPK/ERK Pathway Inhibition
| Compound | Target | Cell Line | Concentration | Outcome | Reference |
| This compound | ERK1/2 | MA-10 | 50 µM | This compound in combination with U0126 further suppressed tumor growth. | |
| U0126 | MEK1/2 | MA-10 | 50 µM | A specific inhibitor of MEK1/2, upstream of ERK1/2. |
Key Signaling Pathways in this compound's Action
This compound's multifaceted effects are attributed to its ability to interact with several critical cellular signaling pathways.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[3] this compound activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways. This activation is thought to be a key mechanism behind this compound's anti-metabolic disorder effects.[6]
Figure 1: this compound activates the AMPK signaling pathway.
Mammalian Target of Rapamycin (mTOR) Signaling Pathway
The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5] this compound has been shown to inhibit the mTORC1 complex, which is a key mechanism of its anti-cancer effects.[4]
Figure 2: this compound inhibits the mTOR signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway, including the ERK cascade, is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound's effect on the ERK pathway can be context-dependent, but it has been shown to contribute to its anti-tumorigenic effects.
Figure 3: this compound modulates the MAPK/ERK signaling pathway.
Experimental Protocols for Validation
The following are detailed methodologies for key experiments commonly used to validate the role of signaling pathways in this compound's mechanism of action.
General Experimental Workflow
A typical workflow for investigating the effect of this compound on a specific signaling pathway is outlined below.
Figure 4: General workflow for validating this compound's effects.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well plate
-
Complete culture medium
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or alternative modulators for the desired time period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway.
-
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of target genes that are downstream of the signaling pathways of interest.
-
Materials:
-
Treated and control cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
Real-time PCR system
-
-
Protocol:
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
-
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanism of Activation of AMPK by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the biology of mTORC1 beyond rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrating network pharmacology, quantitative transcriptomic analysis, and experimental validation revealed the mechanism of this compound in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
Cordycepin's In Vivo Efficacy: A Comparative Analysis in Oncology and Dermatology Animal Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of cordycepin in two distinct therapeutic areas: oncology and dermatology. We delve into the experimental data from preclinical animal models, offering a detailed look at the methodologies employed and the quantitative outcomes observed.
This compound, a naturally occurring adenosine analog, has garnered significant interest for its therapeutic potential across a spectrum of diseases. Its anti-proliferative, anti-inflammatory, and immunomodulatory properties have been validated in numerous in vitro studies. This guide focuses on the translation of these findings into in vivo settings, specifically examining its efficacy in a colorectal cancer mouse model and an atopic dermatitis mouse model.
Comparative Efficacy of this compound in Two Animal Models
To illustrate the therapeutic potential of this compound, we compare its effects in two distinct disease models: a colorectal cancer xenograft model and a chemically induced atopic dermatitis model. The following table summarizes the key quantitative data from these studies.
| Therapeutic Area | Animal Model | Treatment Group | Key Efficacy Parameters | Results | Reference |
| Oncology | BALB/c mice with CT26 colorectal cancer xenografts | This compound (25 mg/kg, daily intragastric administration) | Tumor Volume (mm³) | Significant reduction in tumor growth compared to the PBS control group. | [1] |
| Tumor Weight (g) | Significantly lower tumor weight at the end of the study compared to the control group. | [1] | |||
| Dermatology | C57BL/6 mice with DNFB-induced atopic dermatitis | This compound (topical application) | Epidermis Thickness (µm) | Attenuated increase in epidermis thickness. | [2] |
| Serum IgE Levels (ng/mL) | Reduced levels of serum Immunoglobulin E. | ||||
| Inflammatory Cell Infiltration | Decreased infiltration of mast cells and eosinophils in skin lesions. | [2] | |||
| Pro-inflammatory Cytokines (pg/mL) | Reduction in serum levels of TSLP, IL-4, IL-6, and TNF-α. | [2] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are the detailed methodologies for the key experiments cited in this guide.
Colorectal Cancer Xenograft Model in BALB/c Mice
-
Cell Line: CT26 murine colorectal carcinoma cells were used.
-
Animal Model: Female BALB/c mice were selected for the study.
-
Tumor Inoculation: 1.5 x 10⁶ CT26 cells were subcutaneously injected into the flank of each mouse.[1]
-
Treatment Protocol: Five days post-tumor inoculation, mice were randomized into treatment and control groups. The treatment group received daily intragastric administration of this compound at a dose of 25 mg/kg.[1] The control group received an equivalent volume of Phosphate Buffered Saline (PBS).
-
Efficacy Assessment: Tumor size was measured every two days using calipers, and tumor volume was calculated. At the end of the study, mice were euthanized, and tumors were excised and weighed.
DNFB-Induced Atopic Dermatitis Model in C57BL/6 Mice
-
Animal Model: C57BL/6 mice were used to establish the atopic dermatitis model.
-
Induction of Atopic Dermatitis: The dorsal skin of the mice was repeatedly exposed to 2,4-dinitrofluorobenzene (DNFB) to induce an atopic dermatitis-like condition.[2]
-
Treatment Protocol: this compound was administered topically to the affected skin area.
-
Efficacy Assessment:
-
Histological Analysis: Skin biopsies were taken to measure the thickness of the epidermis.
-
Immunological Analysis: Blood samples were collected to measure serum levels of Immunoglobulin E (IgE) and pro-inflammatory cytokines such as Thymic Stromal Lymphopoietin (TSLP), Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2]
-
Infiltration of Immune Cells: Skin tissue was analyzed to quantify the infiltration of mast cells and eosinophils.[2]
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound.
This compound exerts its therapeutic effects by modulating various intracellular signaling pathways. In the context of cancer, it has been shown to interfere with pathways that control cell proliferation and survival. In inflammatory conditions, it can suppress the signaling cascades that lead to the production of pro-inflammatory mediators.
This guide demonstrates the validation of this compound's efficacy in two distinct preclinical animal models, highlighting its potential as a versatile therapeutic agent. The provided data and protocols offer a foundation for further research and development of this compound-based therapies.
References
Comparing the gene expression profiles of cells treated with cordycepin versus adenosine
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of cellular responses to cordycepin and adenosine, two related nucleoside analogs, reveals distinct and overlapping effects on gene expression, particularly in inflammatory and tissue remodeling pathways. This guide synthesizes findings from recent studies to provide researchers, scientists, and drug development professionals with a comparative overview of their molecular mechanisms, supported by experimental data.
This compound, a derivative of adenosine, is a bioactive compound found in Cordyceps species, long used in traditional medicine. Its structural similarity to adenosine allows it to interact with various cellular pathways, often with different outcomes. Understanding these differences is crucial for the targeted development of therapeutics for a range of conditions, including inflammatory diseases and cancer.
Comparative Gene Expression Analysis
Recent studies have elucidated the differential effects of this compound and adenosine on the gene expression of key cytokines in macrophages and signaling molecules in fibroblasts.
In a study on murine macrophage cell line RAW 264.7, treatment with this compound and adenosine led to distinct changes in the expression of M1 (pro-inflammatory) and M2 (anti-inflammatory) cytokine genes. When stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, macrophages typically upregulate M1 cytokines. However, treatment with this compound was found to suppress the expression of these pro-inflammatory genes in a dose-dependent manner.[1] Similarly, adenosine also demonstrated a down-regulation of M1 cytokines and chemokines.[1]
Conversely, both compounds were shown to upregulate M2 cytokines, which are involved in the resolution of inflammation and tissue repair.[1] this compound induced a dose-dependent increase in the expression of IL-10 and TGF-β.[1] Adenosine treatment also resulted in an increased expression of these anti-inflammatory genes.[1]
The following tables summarize the observed changes in gene expression from a study on RAW 264.7 macrophages treated for 24 hours.
Table 1: Effect of this compound and Adenosine on M1 Cytokine and Chemokine mRNA Expression in LPS-stimulated RAW 264.7 Cells
| Treatment | IL-1β Expression (relative to control) | TNF-α Expression (relative to control) | CX3CR1 Expression (relative to control) | RANTES Expression (relative to control) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/ml) | Increased | Increased | Increased | Increased |
| LPS + this compound (5 µg/ml) | Decreased | Decreased | Decreased | Decreased |
| LPS + this compound (10 µg/ml) | Further Decreased | Further Decreased | Further Decreased | Further Decreased |
| LPS + this compound (20 µg/ml) | Substantially Decreased | Substantially Decreased | Substantially Decreased | Substantially Decreased |
| LPS + this compound (40 µg/ml) | Markedly Decreased | Markedly Decreased | Markedly Decreased | Markedly Decreased |
| Adenosine (10 µg/ml) | Slightly Increased | Slightly Increased | Slightly Increased | Slightly Increased |
| LPS + Adenosine (10 µg/ml) | Decreased | Decreased | Decreased | Decreased |
Data are summarized from graphical representations in Shin et al. (2009).[1]
Table 2: Effect of this compound and Adenosine on M2 Cytokine mRNA Expression in RAW 264.7 Cells
| Treatment | IL-10 Expression (relative to control) | TGF-β Expression (relative to control) | IL-1ra Expression (relative to control) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (100 ng/ml) | Increased | Increased | Increased |
| LPS + this compound (5 µg/ml) | Increased | Increased | Increased |
| LPS + this compound (10 µg/ml) | Further Increased | Further Increased | Further Increased |
| LPS + this compound (20 µg/ml) | Substantially Increased | Substantially Increased | Substantially Increased |
| LPS + this compound (40 µg/ml) | Markedly Increased | Markedly Increased | Markedly Increased |
| Adenosine (10 µg/ml) | Increased | Increased | Increased |
Data are summarized from graphical representations in Shin et al. (2009).[1]
In a separate line of investigation using human dermal fibroblasts, both adenosine and this compound were found to activate the Wnt/β-catenin signaling pathway.[2][3] This pathway is critical for tissue remodeling and wound healing. Treatment with either compound led to an increased mRNA expression of key genes in this pathway, including BMP2, BMP4, FZD3, and FZD5.[2]
Signaling Pathways and Molecular Interactions
This compound and adenosine exert their effects by interacting with adenosine receptors (A1, A2A, A2B, and A3).[4] While adenosine has a high affinity for A1 and A2A receptors, this compound demonstrates good affinity for all four subtypes.[4] This broader receptor interaction may account for some of the distinct biological effects of this compound.
The anti-inflammatory effects of this compound are, in part, mediated through its action as an A3 adenosine receptor agonist, which inhibits the production of pro-inflammatory cytokines.[4][5]
Caption: Comparative signaling of this compound and Adenosine.
Experimental Protocols
The following is a synthesized protocol based on methodologies reported in the cited literature for studying the effects of this compound and adenosine on gene expression in cell culture.[1][2]
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages or human dermal fibroblasts are commonly used.[1][2]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1][2]
-
Plating: Cells are seeded in 24-well plates at a density of 2x10^5 cells/well and allowed to adhere overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 20, 40 µg/ml) or adenosine (e.g., 10 µg/ml).[1] For inflammatory studies, cells can be co-treated with an inflammatory stimulus like LPS (100 ng/ml).[1] Cells are typically incubated for 24 hours.[1]
2. RNA Extraction and Reverse Transcription-Polymerase Chain Reaction (RT-PCR):
-
RNA Isolation: Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, QIAGEN) following the manufacturer's instructions.[1]
-
RT-PCR: The extracted RNA is reverse transcribed into cDNA, which is then used as a template for PCR to amplify specific target genes (e.g., IL-1β, TNF-α, IL-10, TGF-β). The expression levels of a housekeeping gene, such as β-actin, are used for normalization.[1]
3. Data Analysis:
-
The PCR products are visualized and quantified using gel electrophoresis and densitometry. The relative expression of the target genes is calculated by normalizing to the expression of the housekeeping gene.
Caption: Gene expression analysis workflow.
Conclusion
Both this compound and adenosine demonstrate significant immunomodulatory and tissue-remodeling properties through their influence on gene expression. While both can promote an anti-inflammatory phenotype in macrophages and activate the Wnt/β-catenin pathway in fibroblasts, the dose-dependent effects and broader receptor affinity of this compound suggest it may have distinct and potentially more potent therapeutic applications. Further research is warranted to fully elucidate the nuanced differences in their mechanisms of action and to explore their full therapeutic potential.
References
- 1. Role of this compound and Adenosine on the Phenotypic Switch of Macrophages via Induced Anti-inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and this compound Accelerate Tissue Remodeling Process through Adenosine Receptor Mediated Wnt/β-Catenin Pathway Stimulation by Regulating GSK3b Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
A Head-to-Head Study of Cordycepin and Other mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is a hallmark of various diseases, particularly cancer, making it a prime target for therapeutic intervention. While rapamycin and its analogs (rapalogs) have been the cornerstone of mTOR inhibition, novel agents with distinct mechanisms of action, such as cordycepin, are emerging as compelling alternatives.
This guide provides an objective, data-driven comparison of this compound and other prominent mTOR inhibitors, focusing on their mechanisms of action, inhibitory concentrations, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Tale of Two Pathways
The primary distinction between this compound and other mTOR inhibitors lies in their mode of action.
-
This compound: The Upstream Regulator via AMPK Activation this compound, a naturally occurring adenosine analog, exerts its inhibitory effect on mTOR indirectly. It activates AMP-activated protein kinase (AMPK), a master sensor of cellular energy status.[1][2] Activated AMPK then phosphorylates and inhibits key components of the mTOR pathway, leading to the suppression of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibition of both complexes is a significant point of differentiation from first-generation mTOR inhibitors.
-
First-Generation Inhibitors (Rapalogs): Allosteric Inhibition of mTORC1 Rapamycin (also known as Sirolimus) and its analogs, such as Everolimus, are allosteric inhibitors that specifically target mTORC1.[4][5] They form a complex with the intracellular protein FKBP12, and this complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing it from interacting with its substrates.[6] However, their inhibition of mTORC1 is often incomplete, with some key substrates like 4E-BP1 phosphorylation being only partially or transiently affected.[7][8] Furthermore, prolonged treatment with rapalogs can disrupt mTORC2 assembly, but they are not direct mTORC2 inhibitors.[4]
-
Second-Generation Inhibitors (TORKinibs): Direct ATP-Competitive Inhibition This newer class of drugs, including compounds like Torin 1 and OSI-027, are ATP-competitive mTOR kinase inhibitors (TORKinibs). They directly target the kinase domain of mTOR, effectively blocking the activity of both mTORC1 and mTORC2.[9] This comprehensive inhibition overcomes some of the limitations of rapalogs, such as the incomplete suppression of 4E-BP1 phosphorylation.[9]
Signaling Pathway Overview
The following diagram illustrates the distinct points of intervention for each class of mTOR inhibitor within the signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for Health and Wellbeing: A Potent Bioactive Metabolite of an Entomopathogenic Medicinal Fungus Cordyceps with Its Nutraceutical and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin blocks the phosphorylation of 4E-BP1 and inhibits cap-dependent initiation of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incomplete inhibition of phosphorylation of 4E-BP1 as a mechanism of primary resistance to ATP-competitive mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cordycepin Extraction Methods: Purity and Yield Under the Microscope
For researchers, scientists, and drug development professionals, the efficient extraction of cordycepin from its natural sources, primarily Cordyceps militaris, is a critical first step in harnessing its therapeutic potential. This guide provides a comparative analysis of various extraction methodologies, focusing on their reported purity and yield, supported by experimental data. Detailed protocols for key methods are provided, alongside visualizations of experimental workflows and the key signaling pathways influenced by this compound.
The choice of extraction method significantly impacts the final yield and purity of this compound, influencing its suitability for research and pharmaceutical applications. Traditional solvent extraction methods, while straightforward, are often outperformed by modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE), and Enzyme-Assisted Extraction (EAE). These advanced methods offer improvements in efficiency, extraction time, and solvent consumption.
Comparative Performance of Extraction Methods
The following table summarizes the quantitative data on this compound yield and purity achieved by different extraction methods as reported in various studies. It is important to note that direct comparison is challenging due to variations in the starting material, experimental conditions, and analytical methods used across different studies.
| Extraction Method | Starting Material | Solvent | Key Parameters | Yield | Purity | Reference |
| Conventional Solvent Extraction | Cordyceps militaris fruiting bodies | 100% Ethanol | Not specified | Highest among tested solvents | Not specified | [1][2] |
| Ultrasound-Assisted Extraction (UAE) | Cordyceps militaris | 50% Ethanol | 60 min, 65°C, 56 kHz | 7.04 mg/g | Not specified | [3][4] |
| Cordyceps militaris powder | Water | 30 min, 45°C, 300W | 2454 ± 37 mg/kg | Not specified | [5] | |
| Microwave-Assisted Extraction (MAE) | Cultured Cordyceps militaris | Water | 5.74 min, 649.33 W, 38.99 mL/g | 0.79% | Not specified | [6][7][8][9] |
| Supercritical Fluid Extraction (SFE) | Cordyceps kyushuensis | CO2 with methanol modifier | 40 MPa, 40°C | 8.92 mg from 400 mg crude extract | 98.5% (after HSCCC) | |
| Enzyme-Assisted Extraction (EAE) | Cultured Cordyceps militaris | Water with neutral protease and cellulase | pH 7.0, 40°C, 120 min | Not specified | Not specified | [10] |
| Preparative HPLC | Cordyceps militaris fermentation supernatant | Methanol:water | - | Not specified | 99.6% | [11] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are synthesized from various cited studies and represent a general framework. Researchers should optimize these protocols based on their specific starting material and equipment.
Ultrasound-Assisted Extraction (UAE) Protocol
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.
Materials:
-
Dried and powdered Cordyceps militaris
-
Ethanol (50%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
Filter paper
Procedure:
-
Mix the powdered Cordyceps militaris with 50% ethanol at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a set frequency (e.g., 56 kHz) and power for a specific duration (e.g., 60 minutes) while maintaining a constant temperature (e.g., 65°C).[3][4]
-
After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Collect the supernatant and filter it to remove any remaining particulate matter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
Further purification can be performed using chromatographic techniques.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.
Materials:
-
Dried and powdered Cordyceps militaris
-
Distilled water
-
Microwave extraction system
-
Centrifuge
-
Filter paper
-
Freeze-dryer
Procedure:
-
Combine the powdered Cordyceps militaris with distilled water at an optimized water-to-material ratio (e.g., 39:1 mL/g).[6][7][8]
-
Place the mixture in the microwave extraction vessel.
-
Apply microwave power (e.g., 650 W) for a short duration (e.g., 5-6 minutes).[6][7][8]
-
After extraction, allow the mixture to cool.
-
Centrifuge the cooled mixture to separate the liquid extract.
-
Filter the supernatant.
-
The aqueous extract can be freeze-dried to obtain a solid crude extract.
Supercritical Fluid Extraction (SFE) Protocol
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering high selectivity and leaving no solvent residue.
Materials:
-
Dried and powdered Cordyceps species
-
Supercritical fluid extractor
-
Carbon dioxide (food grade)
-
Co-solvent (e.g., methanol)
-
High-Speed Counter-Current Chromatography (HSCCC) system for purification
Procedure:
-
Pack the powdered Cordyceps material into the extraction vessel of the SFE system.
-
Pressurize the system with CO2 to the desired pressure (e.g., 40 MPa) and heat to the set temperature (e.g., 40°C).
-
Introduce a co-solvent like methanol at a low flow rate to enhance the extraction of polar compounds like this compound.
-
Maintain the flow of supercritical CO2 through the vessel for the specified extraction time.
-
De-pressurize the system in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the crude extract.
-
For high purity, subject the crude extract to further purification steps such as HSCCC.
Enzyme-Assisted Extraction (EAE) Protocol
EAE utilizes enzymes to break down the cell wall components, facilitating the release of intracellular bioactive compounds.
Materials:
-
Dried and powdered Cordyceps militaris
-
Enzymes (e.g., cellulase, protease)
-
Buffer solution (to maintain optimal pH for enzymes)
-
Shaking water bath
-
Centrifuge
-
Filter paper
Procedure:
-
Suspend the powdered Cordyceps militaris in a buffer solution at the optimal pH for the chosen enzymes (e.g., pH 7.0 for neutral protease and cellulase).[10]
-
Add the enzymes (e.g., a mixture of neutral protease and cellulase) to the suspension.[10]
-
Incubate the mixture in a shaking water bath at the optimal temperature for enzymatic activity (e.g., 40°C) for a set duration (e.g., 120 minutes).[10]
-
After incubation, deactivate the enzymes by boiling the mixture for a few minutes.
-
Centrifuge the mixture to separate the liquid extract.
-
Filter the supernatant to obtain the crude extract.
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the extraction processes and the key signaling pathways modulated by this compound.
Caption: Experimental workflows for various this compound extraction methods.
Caption: Key signaling pathways modulated by this compound.
This compound exerts its biological effects by modulating several key signaling pathways. It is known to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, and can also induce autophagy through this inhibition.[12][13][14] Concurrently, this compound activates the AMPK pathway, a central regulator of cellular energy homeostasis, which in turn can also inhibit mTOR signaling.[13][15] The MAPK/ERK pathway, which is involved in cell proliferation and differentiation, is also modulated by this compound.[16][17][18] The interplay between these pathways contributes to the diverse pharmacological activities of this compound, including its anti-cancer and anti-inflammatory properties.
References
- 1. Quantitative analysis of this compound in Cordyceps militaris under different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Ultrasonic-Assisted Extraction of this compound from Cordyceps militaris Using Orthogonal Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uaic.ro [chem.uaic.ro]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Optimization of Microwave-Assisted Extraction of Cordycepic Acid and this compound from Cultured Cordyceps militaris by Response Surface Methodology----Northwest Institute of Plateau Biology, Chinese Academy of Sciences [english.nwipb.cas.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. Separation of this compound from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Systematic Review of the Biological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits cell senescence by ameliorating lysosomal dysfunction and inducing autophagy through the AMPK and mTOR–p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Autophagy in Anti-Cancer and Health Promoting Effects of this compound [mdpi.com]
- 15. This compound Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits myogenesis via activating the ERK1/2 MAPK signalling pathway in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound inhibits the proliferation and progression of NPC by targeting the MAPK/ERK and β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Cordycepin
This document provides essential safety and logistical information for the proper handling and disposal of Cordycepin, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory operations and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
-
Ventilation : Always handle this compound in a well-ventilated area or use a chemical fume hood to avoid the formation and inhalation of dust and aerosols[2][3][4].
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands thoroughly after handling[1][2][5]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1][2][5].
Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.
-
Segregation and Collection :
-
Waste Disposal Method :
-
The primary recommended method of disposal is to engage a licensed, professional waste disposal company[2][5].
-
Acceptable disposal methods include:
-
Controlled Incineration : The material can be sent to a licensed chemical destruction plant for controlled incineration, preferably with a flue gas scrubber[2]. Some procedures recommend dissolving or mixing the material with a combustible solvent before incineration[5].
-
Secure Landfill : In some cases, waste can be buried at an authorized landfill.
-
-
-
Crucial Restrictions :
Emergency Procedures for Accidental Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Dry Spills (Powder):
-
Immediate Action : Avoid breathing in the dust[5]. Evacuate non-essential personnel from the area[3].
-
Cleanup Procedure :
-
Use dry clean-up methods; do not create dust clouds[6].
-
Gently dampen the spilled powder with water to prevent it from becoming airborne before sweeping.
-
Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.
-
Collect the residue and place it in a sealed, labeled container for disposal as hazardous waste[3].
-
For Spills of this compound in Solution:
-
Containment : Prevent further leakage or spillage if it is safe to do so[1][3]. Stop the material from entering drains or water courses[1].
-
Absorption : Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders[1].
-
Collection : Shovel or scoop the absorbed material into a suitable, closed container for disposal.
-
Decontamination : Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them[1]. Collect all cleaning materials and rinsate for disposal as hazardous waste.
Disposal of Contaminated Packaging
-
Decontamination : Containers should be triple-rinsed (or the equivalent) with a suitable solvent[2]. The rinsate must be collected and disposed of as hazardous waste.
-
Final Disposal :
Summary of Hazard and Precautionary Statements
The following table summarizes the key quantitative GHS (Globally Harmonized System) classifications and precautionary statements for this compound.
| Category | Code | Statement |
| Hazard Statements | H301 / H302 | Toxic or Harmful if swallowed.[1][5] |
| H315 | Causes skin irritation.[5] | |
| H319 | Causes serious eye irritation.[5] | |
| H335 | May cause respiratory irritation.[5] | |
| H410 | Very toxic to aquatic life with long lasting effects.[1] | |
| Precautionary - Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5] |
| P264 | Wash skin thoroughly after handling.[1][2][5] | |
| P270 | Do not eat, drink or smoke when using this product.[1][5] | |
| P273 | Avoid release to the environment.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] | |
| Precautionary - Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5] | |
| P391 | Collect spillage.[1] | |
| Precautionary - Storage | P405 | Store locked up.[2][5] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] | |
| Precautionary - Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Workflow for this compound waste handling and disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cordycepin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Cordycepin. Adherence to strict safety protocols is not just a regulatory requirement but a cornerstone of responsible scientific practice. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
This compound is classified as a hazardous substance and is considered cytotoxic, necessitating the use of specific personal protective equipment (PPE) and handling procedures to minimize exposure.[1] The primary routes of exposure are inhalation, skin or eye contact, and ingestion.[1]
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the essential personal protective equipment required when working with this compound. It is crucial to inspect all PPE for integrity before use.[2]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves are required. Double gloving is recommended.[1] Gloves should be inspected for wear and degradation. |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is necessary.[1][3] The gown should fasten in the back.[3] |
| Apron | A PVC apron can provide an additional layer of protection. | |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical goggles are mandatory.[4] A face shield may also be used.[2] |
| Respiratory Protection | Respirator | An N95 or HEPA mask should be used, especially when engineering controls are not available or when there is a risk of generating dust.[1] |
Operational Plan: Safe Handling and Disposal of this compound
A systematic approach to handling and disposal is critical to prevent contamination and accidental exposure. The following table outlines the procedural steps for working with this compound.
| Phase | Procedure |
| Preparation | Work should be conducted in a designated area, such as a Class II Biological Safety Cabinet or a chemical fume hood.[1] The work surface should be covered with a plastic-lined absorbent sheet.[1] |
| Handling | Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the handling area.[6] Keep containers securely sealed when not in use. |
| Spill Cleanup (Minor) | For small spills, gently cover with absorbent material. Use dry clean-up procedures and avoid generating dust. The area should then be cleaned with a detergent.[1] |
| Spill Cleanup (Major) | For larger spills, restrict access to the area.[1] Cover the spill with absorbent sheets or damp cloths for powders to prevent aerosolization.[1] Personnel involved in the cleanup should wear appropriate PPE, including respiratory protection.[1] |
| Personnel Contamination | In case of skin contact, immediately remove contaminated clothing and wash the affected area with soap and water.[1] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1] |
| Disposal | All waste contaminated with this compound, including gloves, gowns, and absorbent materials, must be disposed of as hazardous waste.[1] Place waste in clearly labeled containers for incineration.[1] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|73-03-0|MSDS [dcchemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
